molecular formula C10H17N3 B11802362 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Katalognummer: B11802362
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: IYDRUKDIVFSUHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(1-Ethyl-1H-pyrazol-5-yl)piperidine is a chemical compound with the molecular formula C10H17N3 and belongs to a class of structures featuring a pyrazole ring linked to a piperidine moiety . This specific molecular architecture, a piperidine-substituted pyrazole, is of significant interest in medicinal chemistry and pharmaceutical research. Pyrazole-based compounds are recognized as privileged scaffolds in drug discovery, and recent research has highlighted their potential as the basis for novel, potent thrombin inhibitors with a serine-trapping mechanism of action . Such covalent inhibitors represent a promising strategy for developing safer anticoagulant therapies with potentially reduced effects on bleeding time compared to traditional non-covalent drugs . Furthermore, piperidine-pyrazole hybrids are investigated as key intermediates and core structures in synthesizing compounds for various applications, including crop protection agents . The structural features of this compound make it a valuable building block for designing and synthesizing novel molecules for biological testing and chemical exploration. It is supplied as a research chemical for use in laboratory settings only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H17N3

Molekulargewicht

179.26 g/mol

IUPAC-Name

2-(2-ethylpyrazol-3-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-2-13-10(6-8-12-13)9-5-3-4-7-11-9/h6,8-9,11H,2-5,7H2,1H3

InChI-Schlüssel

IYDRUKDIVFSUHN-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=CC=N1)C2CCCCN2

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Synthesis Guide: 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine , a critical bicyclic scaffold often utilized in the development of Janus kinase (JAK) inhibitors and GPCR modulators.

This guide prioritizes scientific rigor , reproducibility , and process scalability , presenting two distinct routes: a De Novo Chiral Route (ideal for discovery/SAR) and a Pyridine Reduction Route (ideal for scale-up).

Executive Summary & Structural Analysis

The target molecule, 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine , features a saturated piperidine ring linked at its C2 position to the C5 position of a 1-ethyl-substituted pyrazole.

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 179.27 g/mol

  • Key Structural Challenge: The 1,5-substitution pattern on the pyrazole ring is thermodynamically less favored than the 1,3-isomer during cyclization, requiring specific kinetic control or steric direction. Additionally, the C2 position of the piperidine is a chiral center; this guide addresses the synthesis of the racemate, with notes on accessing the enantiopure form via chiral pool starting materials.

Retrosynthetic Analysis

To ensure high fidelity in the 1,5-connectivity, we employ a disconnection strategy that builds the pyrazole ring onto a pre-functionalized scaffold.

  • Disconnection A (De Novo): Disconnects the pyrazole ring from an enaminone precursor derived from N-Boc-piperidine-2-carboxylic acid. This allows for the use of chiral starting materials (e.g., L-pipecolic acid) to set absolute stereochemistry early.

  • Disconnection B (Aromatic Reduction): Disconnects the piperidine ring to a pyridine ring. The precursor, 2-(1-ethyl-1H-pyrazol-5-yl)pyridine, is synthesized via cyclocondensation and subsequently hydrogenated.

Retrosynthesis Target Target: 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine Precursor1 Precursor A: N-Boc-2-(Enaminone)piperidine Target->Precursor1 De Novo (Chiral Pool) Precursor2 Precursor B: 2-(1-Ethyl-1H-pyrazol-5-yl)pyridine Target->Precursor2 Reduction (Scale-Up) Start1 Start: N-Boc-L-Pipecolic Acid Precursor1->Start1 Weinreb/DMF-DMA Start2 Start: 2-Acetylpyridine Precursor2->Start2 DMF-DMA/Hydrazine

Figure 1: Retrosynthetic logic flow separating the Discovery Route (Left) from the Scale-Up Route (Right).

Route 1: The "Medicinal Chemistry" Protocol (De Novo)

Best for: Generating enantiomerically enriched material for SAR studies. Starting Material: N-Boc-piperidine-2-carboxylic acid (Commercial).

Step 1: Weinreb Amide Formation & Grignard Addition

To convert the carboxylic acid to a methyl ketone without racemization or over-addition.

  • Activation: Dissolve N-Boc-piperidine-2-carboxylic acid (1.0 eq) in DCM (0.2 M). Add CDI (1.1 eq) portion-wise at 0°C. Stir for 1 h.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and TEA (1.5 eq). Stir at RT for 12 h.[1][2]

  • Workup: Wash with 1N HCl, sat. NaHCO

    
    , and brine.[3] Dry (MgSO
    
    
    
    ) and concentrate to yield the Weinreb amide.
  • Grignard Reaction: Dissolve amide in anhydrous THF (0.2 M) under N

    
    . Cool to -78°C.
    
  • Addition: Add MeMgBr (3.0 M in ether, 1.5 eq) dropwise. Stir at -78°C for 2 h.

  • Quench: Quench with sat. NH

    
    Cl at -78°C. Extract with EtOAc.
    
  • Result: tert-Butyl 2-acetylpiperidine-1-carboxylate.

Step 2: Enaminone Synthesis (The Linchpin Step)

Conversion of the acetyl group to an enaminone is critical for directing the subsequent pyrazole formation.

  • Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Protocol:

    • Dissolve the methyl ketone (from Step 1) in neat DMF-DMA (10 eq).

    • Heat to 110°C in a sealed tube or under reflux for 12–16 h.

    • Monitoring: Monitor by LCMS for the disappearance of the ketone and appearance of the enaminone (M+1 = Starting Mass + 55).

    • Purification: Concentrate under reduced pressure to remove excess DMF-DMA. The residue is usually a viscous dark oil used directly.

Step 3: Regioselective Cyclization

Reacting the enaminone with ethyl hydrazine to form the pyrazole.

  • Mechanism: The reaction of enaminones with monosubstituted hydrazines is regioselective. The unsubstituted NH

    
     of the hydrazine (more nucleophilic) typically attacks the 
    
    
    
    -carbon (Michael acceptor), while the substituted NH-Et attacks the carbonyl carbon.
    • Correction: In enaminones derived from acetyl groups, the

      
      -carbon is the CH attached to the NMe
      
      
      
      . The carbonyl is attached to the Piperidine.
    • To get the 1,5-isomer (Ethyl on N adjacent to Piperidine), the Et-NH must attack the Carbonyl, and the NH

      
       must attack the 
      
      
      
      -carbon.
    • Standard Outcome: Literature precedents indicate that under acidic conditions or in ethanol, the 1,5-isomer is favored or formed as a major component of a mixture requiring separation.

  • Protocol:

    • Dissolve crude enaminone in EtOH (0.1 M).

    • Add Ethyl Hydrazine Oxalate (1.2 eq) and TEA (2.0 eq) (or use Ethyl Hydrazine HCl + base).

    • Reflux for 4 h.

    • Purification: Concentrate and purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Isomer ID: The 1,5-isomer typically elutes after the 1,3-isomer on silica due to higher polarity (steric crowding of the lone pair). Confirm by NOESY NMR (NOE between Ethyl-CH

      
       and Piperidine-C2-H indicates 1,5-connectivity).
      
Step 4: Deprotection
  • Dissolve the N-Boc intermediate in DCM.

  • Add TFA (20% v/v). Stir 1 h.

  • Concentrate and free-base using ion-exchange resin or NaOH extraction.

Route 2: The "Process" Protocol (Pyridine Reduction)

Best for: Multi-gram scale-up where chirality is resolved later or not required. Starting Material: 2-Acetylpyridine.[4]

Step 1: Enaminone Formation
  • Reflux 2-acetylpyridine (1.0 eq) with DMF-DMA (5.0 eq) for 16 h.

  • Concentrate to yield (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one.

Step 2: Pyrazole Cyclization
  • Dissolve enaminone in Ethanol.

  • Add Ethyl Hydrazine (1.1 eq).

  • Stir at RT for 2 h, then Reflux for 2 h.

  • Regioselectivity Note: The electronic bias of the pyridine ring often enhances the formation of the 1,5-isomer (2-(1-ethyl-1H-pyrazol-5-yl)pyridine).

  • Crystallization: The product often crystallizes upon cooling or addition of water.

Step 3: Heterogeneous Hydrogenation

Reducing the pyridine to piperidine while leaving the pyrazole intact.

  • Catalyst: Platinum Oxide (PtO

    
    , Adams' Catalyst) or Rh/C. (Pd/C often fails to reduce pyridines efficiently without high pressure/temp).
    
  • Solvent: Acetic Acid (AcOH) is mandatory to protonate the pyridine, facilitating reduction.

  • Protocol:

    • Charge hydrogenation vessel with Pyridine precursor (1.0 eq), AcOH (10 vol), and PtO

      
       (5 mol%).
      
    • Pressurize to 50 psi (3.5 bar) H

      
       .
      
    • Stir at RT for 12–24 h.

    • Workup: Filter through Celite. Concentrate AcOH. Neutralize with aq. NaOH. Extract with DCM.[1]

  • Yield: Typically >90% conversion.

Critical Process Parameters (CPPs) & Data Summary

ParameterRoute 1 (De Novo)Route 2 (Reduction)
Regioselectivity Moderate (Requires chromatography)High (Often crystallizable)
Chirality Controlled (Retains SM chirality)Racemic (Requires resolution)
Step Count 4 Linear Steps3 Linear Steps
Cost High (Boc-amino acid, chromatography)Low (Cheap reagents, hydrogenation)
Key Risk Racemization during Weinreb formationOver-reduction of pyrazole (rare with PtO

)
Analytical Specifications (Expected)
  • 1H NMR (DMSO-d6, 400 MHz):

    • Pyrazole C4-H:

      
       6.20 ppm (doublet).
      
    • Pyrazole C3-H:

      
       7.40 ppm (doublet).
      
    • Ethyl CH2:

      
       4.10 ppm (quartet) – Diagnostic for N-ethyl.
      
    • Piperidine C2-H:

      
       3.6–3.8 ppm (multiplet).
      
  • MS (ESI): m/z = 180.1 [M+H]

    
    .
    

Visualizing the Reaction Pathway

SynthesisPath SM 2-Acetylpyridine (or N-Boc-2-Acetylpiperidine) Enaminone Enaminone Intermediate (Ar-CO-CH=CH-NMe2) SM->Enaminone DMF-DMA 110°C, 16h Pyrazole 2-(1-Ethyl-1H-pyrazol-5-yl)pyridine (or N-Boc-piperidine analog) Enaminone->Pyrazole EtNHNH2 EtOH, Reflux (Regioselective Cyclization) Final Target: 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine Pyrazole->Final H2, PtO2, AcOH (If Pyridine route) or TFA (If Boc route)

Figure 2: Forward synthetic flow illustrating the convergence of both routes at the enaminone cyclization step.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles from Enaminones." Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link

  • Pyridine Reduction Methodologies

    • Scriven, E. F. V. "Pyridines: From Lab to Production." Chemical Reviews, 2010.
    • Standard protocol for PtO2 reduction: Organic Syntheses, Coll. Vol. 1, p. 99 (1941). Link

  • Analogous Scaffold Synthesis (JAK Inhibitors)

    • Flanagan, M. E., et al. "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor." Journal of Medicinal Chemistry, 2010, 53(24), 8468–8484. (Describes similar piperidine-pyrazole coupling strategies). Link

  • Enaminone Chemistry

    • Stanovnik, B., & Svete, J. "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 2004, 104(5), 2433–2480. Link

Sources

Physicochemical properties of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine. The piperidine and pyrazole moieties are significant pharmacophores found in numerous clinically relevant molecules, particularly those targeting the central nervous system.[1] Understanding the fundamental physicochemical parameters such as the acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility is critical for predicting a compound's pharmacokinetic and pharmacodynamic behavior. This document outlines both predicted properties based on structural analysis and provides detailed, field-proven experimental protocols for their empirical determination. The methodologies described—potentiometric titration for pKa, the shake-flask method for logP, and the equilibrium method for solubility—are presented as self-validating systems to ensure data integrity and reproducibility, forming a foundational dataset for any drug discovery or development program involving this or structurally related compounds.

Introduction and Molecular Structure

The compound 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine is a heterocyclic amine featuring a six-membered saturated piperidine ring linked at its second position to the fifth carbon of an N-ethylated pyrazole ring. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, known for its role in CNS-active agents and other pharmaceuticals.[1][2] The pyrazole ring is also a key building block in many drug candidates, valued for its metabolic stability and ability to participate in hydrogen bonding. The specific linkage and substitution pattern of the title compound dictates its unique three-dimensional conformation and electronic distribution, which in turn govern its physicochemical properties. A thorough characterization of these properties is the first logical step in assessing its drug-likeness and developing a formulation strategy.

Molecular Structure:

  • IUPAC Name: 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

  • Molecular Formula: C₁₀H₁₇N₃

  • Molecular Weight: 179.26 g/mol [3][4]

  • Core Scaffolds: Piperidine, N-substituted Pyrazole

Predicted Physicochemical Properties

Prior to empirical testing, computational models provide valuable estimates of a compound's properties. These predictions are derived from the analysis of its constituent fragments and comparison to databases of known molecules. The primary determinants of the physicochemical profile of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine are the strongly basic secondary amine of the piperidine ring and the overall lipophilicity imparted by the ethyl group and the carbon framework.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight (MW) 179.26 g/mol Conforms to Lipinski's Rule of 5 (<500 Da), suggesting potential for good membrane permeability.[5]
pKa (Most Basic) 9.5 - 11.0The piperidine nitrogen is expected to be the primary basic center. This value dictates the degree of ionization at physiological pH (7.4), profoundly impacting solubility, receptor interaction, and membrane transport.[6]
XLogP3 / cLogP 1.0 - 2.0This predicted lipophilicity is within the optimal range for oral drug absorption and CNS penetration. It suggests a balance between aqueous solubility and lipid membrane permeability.[7]
Topological Polar Surface Area (TPSA) ~29.9 ŲA low TPSA (< 90 Ų) is often correlated with good blood-brain barrier penetration. The predicted value is based on similar pyrazolyl-piperidine structures.[3]
Hydrogen Bond Donors 1 (Piperidine N-H)Influences solubility and receptor binding interactions.
Hydrogen Bond Acceptors 3 (Piperidine N, Pyrazole N's)Influences solubility and receptor binding interactions.

Note: Predicted values are estimates based on analogous structures and computational algorithms. Empirical determination is required for confirmation.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the most critical physicochemical parameters. The causality behind key experimental choices is explained to ensure robust and reliable data generation.

Acid Dissociation Constant (pKa) by Potentiometric Titration

Expertise & Rationale: Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of ionic equilibrium.[8] For 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine, we anticipate a single major pKa value corresponding to the protonation/deprotonation of the highly basic piperidine nitrogen. The pyrazole nitrogens are significantly less basic and are unlikely to be protonated under typical aqueous conditions.[9] The protocol involves titrating an acidic solution of the compound with a standardized base and monitoring the pH. The pKa is the pH at which the compound is 50% ionized, found at the midpoint of the buffer region on the titration curve.[10]

Experimental Protocol:

  • System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements across the expected range.[10][11]

  • Sample Preparation:

    • Accurately weigh and dissolve the test compound in deionized water to a final concentration of approximately 1 mM.[10] If solubility is limited, a co-solvent like methanol or DMSO may be used, but its concentration should be minimized and reported.

    • Add a background electrolyte, typically 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration, which prevents fluctuations in activity coefficients.[11]

  • Initial Acidification: Acidify the sample solution to approximately pH 2.0 with a standardized 0.1 M HCl solution. This ensures that the piperidine nitrogen is fully protonated at the start of the titration.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the equivalence point.[10][11]

  • Titration Process:

    • Place the solution in a temperature-controlled vessel (e.g., 25 °C) with continuous stirring.[12]

    • Immerse the calibrated pH electrode into the solution.

    • Add standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The half-equivalence point, where half of the protonated compound has been neutralized, corresponds to the pKa. This point is identified as the midpoint of the flattest region of the curve (the buffer region).[10]

    • For higher precision, calculate the first derivative (ΔpH/ΔV) of the curve; the peak of this plot indicates the equivalence point. The pKa is the pH at half of this volume.[13]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10) Prepare 2. Prepare 1mM Sample in 0.15M KCl Calibrate->Prepare Acidify 3. Acidify to pH ~2 with 0.1M HCl Prepare->Acidify Purge 4. Purge with N2 Acidify->Purge Titrate 5. Titrate with 0.1M NaOH (Incremental Additions) Purge->Titrate Record 6. Record pH vs. Volume Plot 7. Plot pH vs. Volume Record->Plot FindEP 8. Determine Equivalence Point (First Derivative) Plot->FindEP Calc_pKa 9. pKa = pH at 1/2 Equivalence Volume FindEP->Calc_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP) by Shake-Flask Method

Expertise & Rationale: The shake-flask method is the definitive technique for measuring the partition coefficient (LogP), representing the equilibrium distribution of a compound between two immiscible phases: n-octanol and water.[14] This parameter is a critical indicator of a drug's ability to cross biological membranes.[5] For ionizable compounds like 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine, it is crucial to measure the partition coefficient of the neutral species (LogP). Therefore, the aqueous phase must be buffered to a pH at least 2 units above the pKa of the piperidine nitrogen (e.g., pH > 12) to ensure it is overwhelmingly in its neutral, un-ionized form.[15]

Experimental Protocol:

  • Phase Preparation:

    • Pre-saturate the n-octanol and the aqueous buffer (e.g., pH 12.5 phosphate buffer) by mixing them vigorously for 24 hours, followed by separation. This ensures that the volumes of the two phases do not change during the experiment due to mutual dissolution.[15]

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., HPLC-UV).

  • Partitioning:

    • In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., a 1:1 or 2:1 volume ratio).

    • Seal the vessel and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. This can range from 1 to 24 hours; the time required should be determined empirically by sampling at different time points until the concentration in each phase remains constant.[14]

  • Phase Separation:

    • Centrifuge the mixture at high speed to ensure complete separation of the two phases. This step is critical to avoid cross-contamination, which can be a significant source of error.[14]

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol phase and the aqueous phase.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of this ratio: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) [16]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Saturate 1. Pre-saturate n-octanol and aqueous buffer (pH >12) Stock 2. Prepare compound stock in saturated n-octanol Saturate->Stock Mix 3. Mix octanol stock and aqueous buffer Stock->Mix Shake 4. Shake to Equilibrium (Constant Temp) Mix->Shake Separate 5. Separate Phases (Centrifugation) Shake->Separate Quantify 6. Quantify concentration in each phase (HPLC) Separate->Quantify Calc 7. Calculate LogP = log10(C_oct / C_aq) Quantify->Calc

Caption: Workflow for LogP determination by the shake-flask method.

Aqueous Solubility by the Equilibrium Method

Expertise & Rationale: Thermodynamic or equilibrium solubility is the maximum concentration of a compound that can dissolve in an aqueous medium at a given temperature and pH. It is a fundamental property that influences oral absorption and bioavailability.[17] The shake-flask method is the standard for determining thermodynamic solubility.[18] An excess of the solid compound is agitated in the aqueous buffer until equilibrium is reached, after which the undissolved solid is removed and the concentration of the dissolved compound is measured. For an ionizable base, solubility is pH-dependent and should be measured at relevant pH values, such as physiological pH (7.4) and acidic pH (e.g., 2.0, simulating gastric fluid).

Experimental Protocol:

  • System Preparation: Prepare aqueous buffers at the desired pH values (e.g., pH 2.0, pH 7.4). Ensure the purity of the test compound, as impurities can significantly affect solubility measurements.[18]

  • Equilibration:

    • Add an excess amount of the solid test compound to a vial containing a known volume of the selected aqueous buffer. "Excess" means that a visible amount of solid remains undissolved at the end of the experiment.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator.

    • Allow sufficient time for equilibrium to be reached, which can take from 24 to 72 hours. Equilibrium is confirmed by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the value remains constant.[19]

  • Separation of Solid:

    • Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).[17][19] This step is critical to ensure that no solid particles are included in the sample for analysis.

  • Quantification:

    • Dilute the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard calibration curve.

  • Reporting:

    • The solubility is reported as the measured concentration in units such as µg/mL or µM, specifying the pH and temperature of the measurement.

Summary and Interpretation of Physicochemical Data

The combination of predicted and experimentally determined physicochemical properties provides a robust foundation for assessing the potential of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine as a drug candidate.

Summary of Physicochemical Parameters:

ParameterPredicted Value Range(Hypothetical) Experimental Value
Molecular Weight 179.26 g/mol 179.26 g/mol
pKa 9.5 - 11.0To be determined
LogP 1.0 - 2.0To be determined
Aqueous Solubility (pH 7.4) -To be determined
Aqueous Solubility (pH 2.0) -To be determined

Interpretation:

  • Impact of pKa: With an expected pKa in the range of 9.5-11.0, the compound will be predominantly protonated and positively charged at physiological pH (7.4). This high degree of ionization will lead to significantly higher aqueous solubility at acidic and neutral pH compared to its intrinsic solubility in a basic medium.

  • Solubility Profile: The solubility is expected to be highest at low pH (e.g., pH 2.0) where the compound is fully ionized, and lowest at high pH (e.g., pH > 12) where it is in its neutral form. The solubility at pH 7.4 will be a key determinant of its absorption from the intestine.

  • LogP and CNS Penetration: A LogP value in the range of 1-2 is often considered optimal for balancing the properties required for oral absorption and CNS penetration. The low TPSA further supports the potential for blood-brain barrier permeability. The interplay between LogP (lipophilicity of the neutral form) and pKa (which dictates the fraction of neutral form available) will govern its overall distribution profile.

Conclusion

This guide has detailed the essential physicochemical properties of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine and provided robust, industry-standard protocols for their experimental determination. The anticipated profile—a basic compound with moderate lipophilicity and a molecular weight under 200 g/mol —suggests favorable drug-like characteristics. The empirical data generated by following the described methodologies will be indispensable for guiding further research, including formulation development, in vitro ADME assays, and initial in vivo pharmacokinetic studies.

References

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  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved March 3, 2026, from [Link]

  • van der Sluis, M. A., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Retrieved March 3, 2026, from [Link]

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  • Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. Retrieved March 3, 2026, from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved March 3, 2026, from [Link]

  • Zafar, S., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1735-1739. Retrieved March 3, 2026, from [Link]

  • Subirats, X., et al. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 147, 237-245. Retrieved March 3, 2026, from [Link]

  • Haryani, S., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Retrieved March 3, 2026, from [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. Retrieved March 3, 2026, from [Link]

  • PubChemLite. (2026). Piperidine, 1-(2-((4-methyl-5-phenyl-1h-pyrazol-3-yl)oxy)ethyl)-, (z)-2-butenedioate (1:1). Retrieved March 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Phenyl-propionyl-amino)-1-(2-pyrazol-1-yl-ethyl)-piperidine-4-carboxylic acid methyl ester. PubChem. Retrieved March 3, 2026, from [Link]

  • Kumpins, V., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2946. Retrieved March 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethylpyrazole. PubChem. Retrieved March 3, 2026, from [Link]

  • ECHA. (n.d.). 4-(1H-pyrazol-4-yl)piperidine. Retrieved March 3, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole, 1-ethyl- (CAS 2817-71-2). Retrieved March 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-(1H-Pyrazol-1-yl)ethyl)piperidine. PubChem. Retrieved March 3, 2026, from [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. Retrieved March 3, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Semantic Scholar. Retrieved March 3, 2026, from [Link]

  • Reddy, G. J., et al. (2016). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. International Journal of Chemical and Pharmaceutical Analysis, 3(4), 1-6. Retrieved March 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-1H-pyrazole. PubChem. Retrieved March 3, 2026, from [Link]

  • PubChemLite. (2026). Piperidine, 1-(2-((5-phenyl-1h-pyrazol-3-yl)oxy)ethyl)-, (z). Retrieved March 3, 2026, from [Link]

  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved March 3, 2026, from [Link]

Sources

Precision in Chemical Informatics: Definitive Identification of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a definitive identification framework for 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine , addressing the specific challenges in distinguishing this scaffold from its structural isomers.

Executive Summary & Core Directive

Target Compound: 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine Primary CAS Number: 1339854-76-0 Molecular Formula: C₁₀H₁₇N₃ Molecular Weight: 179.26 g/mol [1][2][3][4]

The Informatics Challenge: Researchers frequently encounter ambiguity when sourcing this compound due to the prevalence of a structural isomer, 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine (CAS 1052680-10-0). The difference lies in the connectivity: the target compound features a direct bond between the pyrazole C5 and piperidine C2 positions, whereas the common isomer contains an ethyl linker. This guide establishes the rigorous identification protocols required to ensure the correct building block is utilized in synthesis.

Structural Analysis & Nomenclature

To validate the identity of CAS 1339854-76-0 , one must understand the specific regiochemistry of the pyrazole ring.

Chemical Identity Table
FeatureSpecification
Systematic Name 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine
CAS Number 1339854-76-0
SMILES CCN1N=CC=C1C2CCCCN2
InChIKey Not widely indexed; derive from SMILES
Key Motif Direct C-C bond between Pyrazole C5 and Piperidine C2
Isomer Warning Do NOT confuse with CAS 1052680-10-0 (Ethyl linker variant)
The "Identity Crisis" (Isomer Distinction)

The primary risk in procurement is receiving the wrong isomer. The table below highlights the critical structural differences.

CompoundTarget ScaffoldCommon Imposter
Name 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine
CAS 1339854-76-0 1052680-10-0
Connectivity Pyrazole(C5)—Piperidine(C2)Pyrazole(N1)—Ethyl—Piperidine(C2)
Use Case JAK Inhibitor Scaffolds, Kinase LigandsLinker Chemistry, Fragment Libraries

Identification Workflow (Graphviz)

The following diagram illustrates the decision logic required to definitively identify the target compound and avoid false positives in database searches.

IdentificationWorkflow Start Input: '2-(1-Ethyl-1H-pyrazol-5-yl)piperidine' CheckStructure Analyze Connectivity: Direct Bond vs. Ethyl Linker? Start->CheckStructure IsomerTrap Ethyl Linker Detected (CAS 1052680-10-0) CheckStructure->IsomerTrap Linker Present TargetConfirm Direct C5-C2 Bond Confirmed CheckStructure->TargetConfirm Direct Bond DatabaseLookup Query Vendor Databases (MolCore, BLDPharm) TargetConfirm->DatabaseLookup Result MATCH FOUND: CAS 1339854-76-0 DatabaseLookup->Result

Figure 1: Logic flow for distinguishing the target scaffold from common isomeric impurities.

Analytical Verification Protocols

Trust but verify. Upon receipt of the material (CAS 1339854-76-0), the following self-validating analytical protocols should be executed to confirm the regiochemistry.

Protocol A: 1H-NMR Validation

Objective: Confirm the absence of the ethyl linker protons and the presence of the pyrazole C4-H.

  • Solvent: Dissolve 5 mg of sample in CDCl₃ or DMSO-d₆.

  • Key Signals to Monitor:

    • Pyrazole C4-H: Look for a doublet or singlet around δ 6.0–6.5 ppm. In the target (5-yl substituted), this proton is distinct.

    • N-Ethyl Group: Triplet (~1.4 ppm) and Quartet (~4.1 ppm).

    • Methine (Piperidine C2): A distinct signal around δ 3.5–4.0 ppm, coupled to the pyrazole ring.

    • Absence of Linker: Ensure there are NO multiplets corresponding to a -CH2-CH2- linker between the rings (which would appear at δ 2.0–3.0 ppm in the isomer).

Protocol B: LC-MS Purity Check

Objective: Confirm Molecular Weight (179.26) and purity >95%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV (254 nm) and ESI+ (Expected [M+H]+ = 180.13).

  • Criteria: Single peak integration >95%. Note that the isomer (CAS 1052680-10-0) will have the same mass; retention time comparison is necessary if cross-contamination is suspected.

Synthesis & Application Context

CAS 1339854-76-0 serves as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic bioactive molecules. The direct attachment of the saturated piperidine ring to the aromatic pyrazole creates a specific 3D vector often exploited to access solvent-exposed regions in protein binding pockets.

Synthesis Pathway Visualization

Understanding the origin of the compound aids in troubleshooting impurities.

SynthesisPath Precursor1 1-Ethyl-1H-pyrazole Step1 Lithiation (C5) Precursor1->Step1 Intermediate C5-Lithiated Species Step1->Intermediate Product 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine (CAS 1339854-76-0) Intermediate->Product + Precursor 2 Precursor2 Piperidine Electrophile (e.g., Lactam/Imine) Precursor2->Product Coupling

Figure 2: Likely synthetic route involving C5-lithiation of the pyrazole ring.

Sourcing & Vendor Verification

While not as ubiquitous as simple solvents, this building block is available from specialized heterocyclic chemistry vendors.

  • Primary Vendors: MolCore, BLDPharm.

  • Catalog Numbers:

    • MolCore: MC634757 [5]

    • BLDPharm: BD610579 [2][3][6]

  • Procurement Tip: Always specify the full systematic name and request the structure image in the Certificate of Analysis (CoA) to prevent isomer substitution.

References

  • MolCore . Product Data: 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine (CAS 1339854-76-0).[1][2][3][5][6][7] Retrieved from

  • BLDPharm . Product Detail: BD610579. Retrieved from

  • PubChem . Compound Summary: 4-(2-(1H-Pyrazol-1-yl)ethyl)piperidine (Isomer Comparison). Retrieved from

Sources

Initial screening of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Analysis

2-(1-Ethyl-1H-pyrazol-5-yl)piperidine represents a distinct chemical entity (NCE) belonging to the pyrazolyl-piperidine class. This scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for 1,2-disubstituted aryl-piperidines (e.g., methylphenidate analogs, opioid ligands) and bi-aryl kinase inhibitors.

This technical guide outlines a rigorous, self-validating screening cascade to determine the bioactivity profile of this specific analog. The rationale is grounded in the "Hybrid Scaffold" hypothesis:

  • The Piperidine Moiety: Historically associated with CNS activity, specifically monoamine transporter (MAT) modulation and Sigma receptor binding [1].

  • The Pyrazole Moiety: A documented pharmacophore for anti-inflammatory agents (COX-2 inhibition), kinase inhibitors (JAK/STAT pathway), and Factor Xa inhibitors [2, 3].

Structural Logic (SAR)

The attachment of the piperidine at the C5 position of the pyrazole, combined with the N1-ethyl substitution, creates a specific steric environment. Unlike 4-substituted pyrazoles (common in kinase inhibitors like Ruxolitinib), the 5-substituted geometry forces a twisted conformation relative to the piperidine ring, potentially favoring GPCR pocket occupancy over planar kinase active sites.

Phase I: Physicochemical & Safety Profiling (The "Go/No-Go" Gate)

Before high-value target screening, the compound must pass fundamental "drug-likeness" and safety filters.

In Silico & Physicochemical Characterization[1]
  • Lipophilicity (cLogP): Calculate using consensus algorithms (e.g., SwissADME). The ethyl group increases lipophilicity compared to the naked pyrazole, likely enhancing Blood-Brain Barrier (BBB) permeability.

  • Solubility Protocol:

    • Prepare a 10 mM stock solution in DMSO.

    • Dilute into PBS (pH 7.4) stepwise to determine thermodynamic solubility.

    • Acceptance Criteria: Solubility > 50 µM in 1% DMSO/PBS is required for reliable in vitro assay data.

Cytotoxicity Screening (MTT Assay)

To distinguish specific bioactivity from general cellular toxicity.

  • Cell Lines: HEK293 (Kidney, general), SH-SY5Y (Neuroblastoma, CNS proxy), HepG2 (Liver, metabolic proxy).

  • Protocol:

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Incubate 24h.

    • Treat with compound (0.1 nM – 100 µM, log scale) for 48h.

    • Add MTT reagent (0.5 mg/mL); incubate 4h.

    • Solubilize formazan crystals with DMSO; read Absorbance at 570 nm.

  • Interpretation: An IC50 < 10 µM in HEK293 suggests general toxicity; the compound may be a false positive in downstream functional assays.

Phase II: Target Identification (The Screening Cascade)

Given the structural duality, we employ a bifurcated screening strategy: CNS (GPCR/Transporter) vs. Peripheral (Enzyme/Kinase) .

Workflow Visualization

The following diagram illustrates the decision logic for the screening cascade.

ScreeningCascade Start Compound: 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine Phase1 Phase I: Safety & Solubility (MTT / LogP) Start->Phase1 Decision1 Pass Criteria? (Sol > 50µM, Tox IC50 > 10µM) Phase1->Decision1 BranchCNS Branch A: CNS Targets (Piperidine-driven) Decision1->BranchCNS High BBB Permeability BranchKinase Branch B: Periphery/Enzymes (Pyrazole-driven) Decision1->BranchKinase Low BBB / High Polarity AssayMAT Monoamine Transporter Assay (DAT / NET / SERT) BranchCNS->AssayMAT AssaySigma Sigma Receptor Binding (σ1 / σ2) BranchCNS->AssaySigma AssayJAK Kinase Panel (JAK / EGFR) BranchKinase->AssayJAK AssayCOX Inflammation Panel (COX-1 / COX-2) BranchKinase->AssayCOX

Figure 1: Bifurcated screening logic based on physicochemical properties and structural motifs.

Detailed Experimental Protocols

CNS Branch: Monoamine Transporter (MAT) Uptake Assay

Rationale: The 2-substituted piperidine motif is a hallmark of norepinephrine/dopamine reuptake inhibitors (NDRIs) like methylphenidate.

Methodology (Fluorescent Neurotransmitter Uptake):

  • System: CHO-K1 cells stably expressing human DAT, NET, or SERT.

  • Reagent: Molecular Devices Neurotransmitter Transporter Uptake Assay Kit (uses a fluorescent substrate mimicking dopamine/norepinephrine).

  • Procedure:

    • Plate cells (60,000/well) in poly-D-lysine coated plates.

    • Remove media; wash with HBSS buffer.

    • Add Test Compound (10 µM screening dose) + Dye Solution.

    • Controls: Cocaine (Non-selective blocker) or Nisoxetine (NET selective).

    • Incubate 30 min at 37°C.

    • Measure fluorescence (Ex 440nm / Em 520nm) on a plate reader.

  • Data Analysis: Calculate % Inhibition relative to vehicle control.

    • Hit Criteria: >50% inhibition at 10 µM triggers Ki determination.

Peripheral Branch: Kinase Inhibition (JAK/STAT Focus)

Rationale: Pyrazole scaffolds are critical in JAK inhibitors (e.g., Ruxolitinib, Tofacitinib analogs). The 1-ethyl-5-piperidine substitution pattern must be checked for ATP-competitive binding [2, 4].

Methodology (FRET-based LanthaScreen):

  • Reagents: Terbium-labeled anti-JAK antibody, GFP-labeled STAT substrate, ATP, JAK enzyme (recombinant).

  • Procedure:

    • Mix kinase, fluorescent substrate, and test compound in kinase buffer.

    • Initiate reaction with ATP (at Km concentration).

    • Incubate 60 min at Room Temp.

    • Add EDTA/Tb-antibody stop solution.

    • Read TR-FRET (Ex 340nm, Em 495nm/520nm).

  • Mechanism: If the compound inhibits the kinase, phosphorylation of the GFP-substrate is blocked, preventing Tb-antibody binding and reducing the FRET signal.

Data Synthesis & Interpretation

The following table guides the interpretation of "Hit" patterns across the two branches.

Profile ObservedLikely MechanismReference ClassNext Step
DAT/NET Inhibition CNS Stimulant / AntidepressantMethylphenidate / PipradrolBehavioral assays (Locomotor activity)
Sigma-1 High Affinity Neuroprotection / NootropicCutamesine / PridopidineCa2+ mobilization assay
JAK/STAT Inhibition ImmunomodulatorTofacitinib analogCytokine release assay (PBMCs)
COX-2 Inhibition Anti-inflammatory (NSAID)Celecoxib analogsWhole blood COX assay
Factor Xa Inhibition AnticoagulantApixaban analogsPT/aPTT Coagulation assay [3]

Pathway Visualization: The Pyrazole-Piperidine Mechanism

If the compound acts as a JAK Inhibitor (a common fate for this scaffold), it intervenes in the cytokine signaling pathway.

JAK_Pathway Cytokine Cytokine (IL-6 / IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Active) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation Compound 2-(1-Ethyl...) (Inhibitor) Compound->JAK Blocks ATP Site pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 2: Potential mechanism of action if the pyrazole moiety drives kinase inhibition.

References

  • Meyer, F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Kenchappa, R., & Bodke, Y. D. (2020).[1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[2][3][1][4][5][6][7][8][9][10][11] Available at: [Link]

  • Kumar, A., et al. (2022).[12] Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors.[12] ResearchGate.[6] Available at: [Link]

  • Mohamed, M. A., et al. (2025).[6] Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity. PMC (NIH). Available at: [Link]

Sources

The Mechanistic Foundations of Annular Tautomerism

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist bridging the gap between analytical chemistry and medicinal drug design, I frequently encounter the profound impact that heterocyclic tautomerism has on a drug candidate's journey from discovery to formulation. The pyrazole nucleus is a privileged scaffold in pharmacology, yet its dynamic structural nature often presents a complex analytical puzzle.

This technical guide deconstructs the mechanisms of annular tautomerism in pyrazole-containing compounds, details its implications in drug development, and provides field-proven, self-validating analytical workflows for its characterization.

Pyrazoles unsubstituted at the N1 position exhibit annular tautomerism (specifically, prototropy), wherein a labile proton migrates rapidly between the two adjacent nitrogen atoms (N1 and N2). This dynamic interconversion fundamentally alters the electronic distribution and supramolecular behavior of the molecule[1].

  • Solution-State Dynamics: In solution, the energy barrier for this proton transfer is typically low. Consequently, the interconversion occurs at a rate comparable to the Nuclear Magnetic Resonance (NMR) timescale at room temperature. This rapid exchange averages the chemical environments of the adjacent atoms, manifesting as severely broadened signals in ¹H and ¹³C NMR spectra[2]. Furthermore, the ¹⁴N nucleus possesses a quadrupolar moment that provides an efficient relaxation pathway, compounding the signal broadening effect[2].

  • Solid-State "Freezing" and Desmotropy: In the crystalline solid state, the supramolecular lattice restricts molecular translation and rotation, effectively "freezing" the tautomeric equilibrium. Thus, solid-state analytical techniques typically observe a single, distinct tautomer[3]. In rare and highly significant cases, a phenomenon known as desmotropy occurs, where both tautomers can be isolated as distinct, stable macroscopic crystals (e.g., 3-methyl-4-nitropyrazole and 5-methyl-4-nitropyrazole).

Implications in Drug Design and Formulation

The tautomeric state of a pyrazole ring dictates its pharmacophore profile. The N-H acts as a hydrogen-bond donor, while the adjacent sp² nitrogen acts as a hydrogen-bond acceptor.

TautomerismLogic A Pyrazole API (Annular Tautomerism) B Solution State (Fast Prototropy) A->B Dissolution (in vivo / assay) C Solid State (Frozen Tautomer) A->C Crystallization (Manufacturing) D Receptor Engagement (Dynamic H-Bonding) B->D Target Binding E Desmotropy / Polymorphism (API Formulation) C->E Solid-State Characterization

Logical flow of pyrazole tautomerism impacts in drug development.

If a drug candidate crystallizes into different tautomeric forms (desmotropes) during Active Pharmaceutical Ingredient (API) manufacturing, the resulting batches will exhibit divergent physicochemical properties, solubility profiles, and potentially altered bioavailability. Therefore, unambiguous assignment of the dominant tautomer in both solution and solid states is a critical regulatory and scientific requirement.

Quantitative Diagnostic Parameters

To track and identify tautomeric shifts, we rely on specific quantitative NMR parameters. The table below summarizes the critical diagnostic markers used to evaluate pyrazole tautomerism.

Analytical ParameterTypical Range / ObservationCausality & Diagnostic Utility
N-H ¹H Chemical Shift 10.0 – 14.0 ppmHighly sensitive to solvent and H-bonding. Broadened by rapid chemical exchange and ¹⁴N quadrupolar coupling[2].
³J₃₄ / ³J₄₅ Coupling 1.9 – 2.5 HzAverages out during fast tautomeric exchange. Resolves only when tautomerism is slowed or frozen[2].
⁴J₃₅ Coupling 0.5 – 0.9 HzLong-range coupling. Its appearance is a definitive indicator that the exchange regime is slow on the NMR timescale[2].
¹³C CP-MAS Resolution Sharp, well-resolved signalsIn the solid state, prototropic exchange is blocked. The lack of averaging yields distinct signals for the specific tautomer present[3].

Validated Analytical Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They do not merely generate data; they include internal checks to confirm the causality of the observed phenomena.

Protocol A: Solution-State Deconvolution via Variable-Temperature (VT) NMR

Objective: Differentiate between signal broadening caused by chemical exchange (tautomerism) versus quadrupolar relaxation, and extract thermodynamic data.

NMRWorkflow S1 1. Sample Preparation (Non-exchanging deuterated solvent) S2 2. Initial 1H/13C NMR (298 K) Assess signal broadening S1->S2 S3 3. Broad N-H Signal Detected? Check for prototropy vs. quadrupolar relaxation S2->S3 S4 4. D2O Exchange Experiment Confirm labile proton S3->S4 Yes S5 5. VT-NMR (Cooling) Freeze tautomeric exchange S4->S5 N-H confirmed

Step-by-step Variable-Temperature NMR workflow for tautomer analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the pyrazole API in 0.6 mL of a non-protic, low-freezing-point deuterated solvent (e.g., CD₂Cl₂ or DMF-d₇)[2].

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Identify the broad N-H peak (typically 10–14 ppm)[2].

  • D₂O Validation (Self-Validation Check): Add 10 µL of D₂O, shake vigorously, and re-acquire the spectrum. Causality: The disappearance of the broad peak confirms it is an exchangeable proton[2]. If the peak remains, the broadening is not due to an exchangeable N-H proton, and VT-NMR will not yield tautomeric data.

  • VT-NMR Execution: Cool the NMR probe in 10 K increments down to 200 K (or just above the solvent's freezing point). Acquire a spectrum at each thermal step.

  • Data Extraction: As the temperature drops, the exchange slows. The broad averaged signals will coalesce and eventually resolve into two distinct sets of signals, one for each tautomer[2]. Calculate the exchange rate constant (

    
    ) at the coalescence temperature (
    
    
    
    ) to derive the activation free energy (
    
    
    ) of the interconversion.
Protocol B: Solid-State Tautomer Identification via ¹³C CP-MAS NMR

Objective: Unambiguously identify the specific tautomeric form(s) present in the bulk API powder.

Step-by-Step Methodology:

  • Rotor Packing: Pack ~50–100 mg of microcrystalline pyrazole API into a zirconia MAS rotor. Ensure uniform packing to maintain stable spinning and prevent rotor crash.

  • Magic Angle Spinning (MAS): Spin the sample at the magic angle (54.74°) at a rate of 10–15 kHz. Causality: This averages out the line-broadening effects of chemical shift anisotropy, which is severe in solid powders[3].

  • Cross-Polarization (CP): Apply the Hartmann-Hahn matching condition to transfer magnetization from abundant ¹H spins to dilute ¹³C spins. Causality: This significantly enhances the ¹³C signal-to-noise ratio, allowing for high-resolution spectra of the frozen tautomer[3].

  • Orthogonal Validation (Self-Validation Check): Acquire the ¹³C spectrum and extract the chemical shifts. These experimental shifts must be cross-referenced against Density Functional Theory (DFT) calculated shielding tensors and X-ray crystallography data[4]. A mismatch indicates either a polymorphic impurity or an incorrect tautomeric assignment, prompting immediate re-evaluation of the API batch.

References

1.[3] High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism | Canadian Science Publishing |3 2.[2] Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives | Benchchem | 2 3. Structure of 3(5)-methyl-4-nitropyrazole in the solid state: tautomerism, crystallography and the problem of desmotropy | RSC Publishing | Link 4.[4] The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study | ACS Publications | 4 5.[1] Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism | PMC / NIH | 1

Sources

Navigating the Acquisition of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Introduction: The Scarcity of Off-the-Shelf 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

A thorough search of the current chemical supplier landscape reveals that 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine is not a stock item. While structurally related compounds are commercially available, the specific isomeric configuration and substitution pattern of the target molecule necessitates a custom synthesis approach. This guide will therefore focus on the critical aspects of sourcing this compound through a reliable custom synthesis partner.

The Custom Synthesis Workflow: From Inquiry to Delivery

Procuring a non-catalog chemical like 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine involves a multi-step process that requires careful planning and communication with a chosen Contract Research Organization (CRO) or custom synthesis company.

Caption: A typical workflow for the custom synthesis of a target molecule.

Selecting a Custom Synthesis Partner

Choosing the right partner is paramount to the success of the project. Several reputable companies specialize in the custom synthesis of heterocyclic compounds. Key considerations when selecting a vendor include:

  • Expertise in Heterocyclic Chemistry: The vendor should have a proven track record in synthesizing pyrazole and piperidine derivatives.[1][2][3][4]

  • Analytical Capabilities: Ensure the company has the necessary instrumentation (NMR, LC-MS, HPLC) to perform rigorous quality control.

  • Communication and Project Management: A dedicated project manager and clear communication channels are essential for a smooth process.

  • Confidentiality: A non-disclosure agreement (NDA) should be in place to protect your intellectual property.

Table 1: Potential Custom Synthesis Providers

Company NameSpecializationWebsite (for inquiry)
Life ChemicalsHeterocyclic and element organic synthesishttps://lifechemicals.com/services/custom-synthesis
Atlanchim PharmaClassic chemical syntheses, including heterocyclic synthesishttps://www.atlanchim.com/en/custom-synthesis/
o2h discoverySmall molecule design and synthesis, including heterocyclic chemistryhttps://o2h.com/discovery/services/chemistry/organic-chemistry/
NovalixOrganometallic and heterocyclic chemistryhttps://www.novalix.com/chemistry/
AbMole BioScienceComplex organic synthesis from mg to Kg scalehttps://www.abmole.com/custom-synthesis

Proposed Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule can be synthesized from a suitable pyrazole precursor and a protected piperidine derivative.

Retrosynthesis Target 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine Precursors 1-Ethyl-1H-pyrazole derivative + Protected 2-lithiated piperidine Target->Precursors

Caption: Retrosynthetic approach for 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine.

A forward synthesis could involve the following key steps:

  • Synthesis of a 5-substituted 1-Ethyl-1H-pyrazole: This could be achieved through the condensation of ethylhydrazine with a suitable three-carbon synthon.[5]

  • Introduction of the Piperidine Ring: A protected piperidine, such as N-Boc-piperidine, could be lithiated at the 2-position and then coupled with the pyrazole derivative.

  • Deprotection: Removal of the protecting group (e.g., Boc) from the piperidine nitrogen would yield the final product.

Quality Control and Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and integrity of the custom-synthesized 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine. The Certificate of Analysis (CoA) provided by the synthesis partner should include the following data:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the pyrazole ring protons, and the piperidine ring protons. The chemical shifts and coupling constants will be unique to the specific substitution pattern.

  • ¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments.

Table 2: Expected Analytical Data for 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to ethyl protons, pyrazole ring protons, and piperidine protons with appropriate chemical shifts and coupling patterns.
¹³C NMR Resonances for all carbon atoms in the molecule, consistent with the proposed structure.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₇N₃, MW: 179.26 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >95%).
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is preferred as it provides the exact mass, which can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reversed-phase HPLC method with UV detection would be appropriate. The final product should ideally show a single major peak, with the purity reported as a percentage of the total peak area.

Experimental Protocols (Hypothetical)

The following is a generalized, hypothetical protocol for the final deprotection step in the synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine. This is for illustrative purposes only, as the actual protocol will be developed and optimized by the custom synthesis provider.

Protocol: Deprotection of N-Boc-2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

  • Dissolution: Dissolve N-Boc-2-(1-Ethyl-1H-pyrazol-5-yl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in water and basified with a suitable base (e.g., NaOH or NaHCO₃) to a pH of >10.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as DCM or ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the final 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine.

Conclusion

While not commercially available off-the-shelf, 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine can be reliably procured through custom synthesis. By carefully selecting a qualified synthesis partner and insisting on a comprehensive analytical data package, researchers can be confident in the quality and identity of the molecule for their drug discovery and development programs. This guide provides the foundational knowledge to navigate this process effectively.

References

  • Atlanchim Pharma. Custom Synthesis. [Link]

  • o2h discovery. Custom Synthesis Services. [Link]

  • Novalix. Drug Discovery Chemistry Services CRO and Medicinal Chemistry. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2016). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. [Link]

  • SigutLabs. Contract research. [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. [Link]

  • Ubuy. Buy 25G PYRAZOLE Synthesis Reagent Online Ethiopia. [Link]

  • ResearchGate. SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES | Request PDF. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

Sources

Methodological & Application

Protocol for the Synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Synthetic Protocol

Executive Summary & Strategic Rationale

The synthesis of highly substituted 2-(heteroaryl)piperidines presents a unique challenge in medicinal chemistry. Traditional de novo cyclization methods (e.g., Claisen condensations followed by hydrazine cyclization) often suffer from poor regiocontrol, leading to inseparable mixtures of 1,3- and 1,5-substituted pyrazole isomers.

To ensure absolute regiochemical fidelity and high atom-economy, this protocol utilizes a convergent, two-step strategy:

  • Suzuki-Miyaura Cross-Coupling: Direct coupling of 1-ethyl-1H-pyrazole-5-boronic acid pinacol ester with 2-bromopyridine. This guarantees the correct connectivity at the sterically hindered 5-position of the pyrazole [1].

  • Directed Catalytic Hydrogenation: Selective reduction of the pyridine ring to a piperidine ring using Adams' catalyst (PtO₂). By conducting this reaction in glacial acetic acid, the pyridine ring is protonated, which disrupts its aromatic resonance and accelerates reduction while simultaneously preventing the highly basic piperidine product from poisoning the platinum catalyst [2]. The pyrazole ring remains fully intact under these conditions due to its distinct aromatic stabilization energy.

Reaction Workflow Visualization

SynthesisWorkflow SM Starting Materials: 1-Ethyl-1H-pyrazole-5-boronic acid pinacol ester + 2-Bromopyridine Int Intermediate: 2-(1-Ethyl-1H-pyrazol-5-yl)pyridine SM->Int Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C, 12h Prod Target Product: 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine Int->Prod Step 2: Catalytic Hydrogenation PtO2 (Adams' Catalyst), H2 (50 bar) Glacial AcOH, RT, 16h

Figure 1: Two-step synthetic workflow for 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine.

Quantitative Data & Reagent Summary

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMoles (mmol)Mass / VolumeRole
Step 1: Cross-Coupling
1-Ethyl-1H-pyrazole-5-boronic acid pinacol ester222.091.0010.02.22 gNucleophile
2-Bromopyridine158.001.0510.51.66 g (1.00 mL)Electrophile
Pd(dppf)Cl₂ · CH₂Cl₂816.600.050.50408 mgCatalyst
Potassium Carbonate (K₂CO₃)138.202.0020.02.76 gBase
1,4-Dioxane / H₂O (4:1 v/v)N/ASolventN/A50 mLSolvent System
Step 2: Hydrogenation
2-(1-Ethyl-1H-pyrazol-5-yl)pyridine173.211.00~8.00*~1.38 gIntermediate
Platinum(IV) Oxide (PtO₂)227.090.050.4090 mgCatalyst
Glacial Acetic Acid (AcOH)60.05SolventN/A20 mLProtic Solvent
Hydrogen Gas (H₂)2.02ExcessN/A50 barReductant

*Assuming an 80% yield from Step 1.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)pyridine (Step 1)

Causality Check: The use of Pd(dppf)Cl₂ is critical here. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step—a common bottleneck when coupling sterically hindered ortho-substituted heteroaromatics [3].

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-ethyl-1H-pyrazole-5-boronic acid pinacol ester (2.22 g, 10.0 mmol), 2-bromopyridine (1.66 g, 10.5 mmol), and K₂CO₃ (2.76 g, 20.0 mmol).

  • Solvent Addition & Degassing: Add 50 mL of a pre-mixed 1,4-dioxane/water (4:1 v/v) solution. Sparge the mixture with ultra-pure nitrogen (N₂) or argon for 15 minutes to remove dissolved oxygen, which prevents homocoupling and catalyst oxidation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ · CH₂Cl₂ (408 mg, 0.50 mmol) under a positive stream of inert gas. Seal the flask.

  • Heating: Heat the reaction mixture in a pre-warmed oil bath at 90 °C for 12 hours. Monitor the reaction progression via TLC (Hexanes:EtOAc 1:1) or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient elution 10% to 40% EtOAc in Hexanes) to yield the intermediate as a pale yellow oil.

Protocol B: Directed Catalytic Hydrogenation (Step 2)

Causality Check: Pyridine is a strong σ-donor that binds tightly to transition metals, often poisoning the catalyst before reduction is complete. Conducting the reaction in glacial acetic acid protonates the pyridine nitrogen, drastically reducing its coordinating ability and activating the aromatic ring toward hydride transfer [2].

  • Reactor Preparation: Transfer the purified 2-(1-Ethyl-1H-pyrazol-5-yl)pyridine (~1.38 g, 8.0 mmol) into a high-pressure Parr hydrogenation vessel or equivalent autoclave.

  • Solvent & Catalyst: Dissolve the intermediate in 20 mL of glacial acetic acid. Carefully add PtO₂ (Adams' catalyst, 90 mg, 5 mol%).

    • Self-Validating Safety Check: PtO₂ is not inherently pyrophoric, but once exposed to H₂ it reduces to platinum black, which is highly pyrophoric. Ensure the vessel is strictly purged of oxygen before introducing H₂.

  • Hydrogenation: Seal the reactor. Purge the headspace with N₂ three times, followed by H₂ three times. Pressurize the vessel with H₂ gas to 50 bar (approx. 725 psi).

  • Reaction Execution: Stir the mixture vigorously at room temperature (20–25 °C) for 16 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Filtration: Vent the H₂ gas safely and purge the vessel with N₂. Dilute the reaction mixture with methanol (20 mL) and filter it through a tightly packed pad of Celite® to remove the platinum catalyst.

    • Critical Action: Do not allow the Celite pad to run dry; immediately quench the filter cake with water to prevent ignition.

  • Free-Basing and Isolation: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Dissolve the resulting acetate salt in water (20 mL) and cool to 0 °C. Basify the solution to pH 10–11 using 2M NaOH. Extract the aqueous phase with dichloromethane (3 × 30 mL).

  • Final Polish: Dry the combined organic extracts over Na₂SO₄, filter, and evaporate to afford the target compound, 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine, as a viscous oil or low-melting solid.

Analytical Characterization & Troubleshooting

  • Incomplete Reduction: If LC-MS indicates the presence of partially reduced tetrahydropyridine intermediates, the catalyst may have been poisoned by trace impurities from Step 1. Ensure the intermediate is rigorously purified (consider a charcoal treatment) before Step 2.

  • Over-alkylation: Avoid using alcoholic solvents (like methanol or ethanol) at elevated temperatures during the hydrogenation, as Pt catalysts can promote N-alkylation of the resulting piperidine via dehydrogenation of the alcohol to an aldehyde, followed by reductive amination. Glacial acetic acid circumvents this side reaction.

References

Application Note: High-Yield Regioselective Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives represent a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex®), Rimonabant, and Sildenafil (Viagra®). However, the synthesis of these five-membered heterocycles is frequently plagued by regioselectivity issues (N1-isomerism) and harsh reaction conditions that degrade sensitive functional groups.

This guide moves beyond standard textbook recipes, providing three field-validated protocols designed for high yield (>85%) and strict regiocontrol. We prioritize self-validating systems —workflows where intermediates or colorimetric changes confirm success before proceeding to the next step.

Strategic Method Selection

Before selecting a protocol, analyze your substrate using the decision matrix below. The choice depends heavily on the availability of starting materials (1,3-diketones vs. alkynes) and the electronic nature of the desired substituents.

MethodSelection Start START: Substrate Analysis IsDiketone Do you have a 1,3-Dicarbonyl precursor? Start->IsDiketone RegioCritical Is Regioselectivity Critical (Unsymmetric)? IsDiketone->RegioCritical Yes MethodB METHOD B: Cu-Catalyzed [3+2] Cycloaddition IsDiketone->MethodB No (Have Alkyne/Diazo) IsSensitive Are substrates acid/base sensitive? MethodA METHOD A: Optimized Knorr Synthesis (Fluorinated Solvents) IsSensitive->MethodA No (Robust) IsSensitive->MethodB Yes (Very Sensitive) RegioCritical->IsSensitive Yes MethodC METHOD C: Green Microwave One-Pot Synthesis RegioCritical->MethodC No (Symmetric/Simple)

Figure 1: Decision Matrix for selecting the optimal synthetic route based on substrate stability and structural requirements.

Protocol A: The Optimized Knorr Condensation

Best For: Large-scale synthesis of Celecoxib analogs and fluorinated pyrazoles. Challenge: Classical Knorr synthesis often yields a mixture of regioisomers (1,3- vs 1,5-isomers). Solution: Utilization of fluorinated solvents (TFE) or controlled pH to direct nucleophilic attack.

Materials
  • Substrate: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv).

  • Reagent: 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv).

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol/Water (1:1).

  • Catalyst: Trifluoroacetic acid (TFA) - Only if using TFE.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve the 1,3-diketone (5 mmol) in TFE (15 mL). TFE is chosen because its high ionizing power and hydrogen-bond donating ability stabilize the specific enol form required for regioselectivity [1].

  • Activation: Add TFA (10 mol%). Stir for 10 minutes at room temperature.

    • Self-Validation: The solution should turn a clear, pale yellow. Turbidity indicates incomplete dissolution.

  • Addition: Add the hydrazine hydrochloride (5.5 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1) every 2 hours. The starting diketone spot (

      
      ) must disappear. A new fluorescent spot (
      
      
      
      ) will appear.
  • Isolation (The "Crash Out" Method):

    • Cool the reaction to room temperature.[1][2]

    • Pour the mixture slowly into 50 mL of ice-cold water with vigorous stirring.

    • The pyrazole will precipitate as a white/off-white solid.

  • Purification: Filter the solid and wash with cold water (

    
     mL). Recrystallize from minimal hot ethanol to remove trace regioisomers.
    

Expected Yield: 88–95% Regioselectivity: >95:5 (favored isomer).

Protocol B: Copper-Catalyzed [3+2] Cycloaddition

Best For: Highly functionalized pyrazoles, "Click" chemistry applications, and acid-sensitive substrates. Mechanism: Oxidative cross-coupling or direct cycloaddition.

Materials
  • Substrate A: Terminal Alkyne (1.0 equiv).

  • Substrate B: N-Tosylhydrazone (generated in situ from aldehyde + tosylhydrazine) or Diazo compound.

  • Catalyst: CuI (10 mol%).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMF or DMSO.

Step-by-Step Methodology
  • In-Situ Generation: In a reaction vial, mix the aldehyde (1.0 mmol) and tosylhydrazine (1.0 mmol) in DMF (3 mL). Stir at 60°C for 1 hour.

    • Self-Validation: Formation of the hydrazone is usually quantitative and can be confirmed by the disappearance of the aldehyde carbonyl peak in IR or a shift in TLC.

  • Catalysis Setup: Add the terminal alkyne (1.2 equiv), CuI (10 mol%), and

    
     (2.0 equiv) to the same vial (One-Pot).
    
  • Reaction: Seal the tube and heat to 100°C for 8–12 hours.

    • Expert Insight: The base is critical here to generate the diazo intermediate in situ from the hydrazone (Bamford-Stevens reaction pathway) [2].

  • Workup: Dilute with Ethyl Acetate (20 mL) and wash with

    
     (sat. aq.) to sequester copper species (blue aqueous layer indicates successful Cu removal).
    
  • Purification: Flash column chromatography is usually required to separate the product from excess alkyne.

Expected Yield: 75–85% Advantage: Completely avoids the regioisomer problem of Knorr synthesis; 1,3,5-substitution pattern is strictly controlled by the mechanism.

Protocol C: Green Microwave-Assisted Synthesis

Best For: Rapid library generation, "Green Chemistry" compliance, solvent-free requirements.

Materials
  • Substrate: 1,3-diketone + Hydrazine Hydrate.[3]

  • Catalyst: Nano-ZnO or simply catalyst-free (thermal).

  • Medium: Solvent-free or Water.

Step-by-Step Methodology
  • Mixing: Grind the 1,3-diketone (2 mmol) and hydrazine derivative (2 mmol) in a mortar for 2 minutes until a homogeneous paste forms.

  • Irradiation: Transfer the paste to a microwave process vial. Irradiate at 300W (controlled temperature 80°C) for 5–10 minutes.

    • Safety Note: Do not use sealed vessels without pressure control; hydrazine releases

      
       or gas byproducts if decomposition occurs (though rare in this specific cycle).
      
  • Extraction: Dissolve the resulting melt in Ethyl Acetate.

  • Validation: The reaction is often quantitative. Evaporation of solvent usually yields pure product requiring no chromatography [3].

Comparative Data & Troubleshooting

FeatureMethod A (Knorr)Method B (Cu-Catalyzed)Method C (Microwave)
Yield High (85-98%)Moderate-Good (70-85%)Excellent (90-99%)
Regioselectivity Variable (Solvent dependent)Excellent (100%)Moderate
Reaction Time 4–12 Hours8–24 Hours5–15 Minutes
Scalability High (kg scale)Low (g scale)Medium (batch limit)
Atom Economy Good (Water byproduct)Lower (Tosyl/Base waste)Best
Troubleshooting Guide
  • Low Yield in Method A? The hydrazine salt may not be fully neutralized. Add Sodium Acetate (1.0 equiv) to buffer the reaction.

  • Poor Regioselectivity? Switch solvent to TFE or HFIP (Hexafluoroisopropanol). The acidity of the solvent hydrogen bonds to the carbonyl, differentiating the electrophilic sites [4].

  • Copper Residue in Method B? Wash the organic layer with 10% EDTA solution instead of ammonium chloride for superior metal scavenging.

Mechanistic Workflow (Knorr)

KnorrMechanism Reactants 1,3-Diketone + Hydrazine Intermediate1 Hydrazone Formation Reactants->Intermediate1 Check1 Check: pH Control (Acidic = N attack at most electrophilic C) Intermediate1->Check1 Cyclization Intramolecular Cyclization Check1->Cyclization Optimized Elimination Dehydration (-H2O) Cyclization->Elimination Product Pyrazole Derivative Elimination->Product

Figure 2: The critical checkpoint in Knorr synthesis is the pH-controlled hydrazone formation, which dictates the final regioisomer.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[4] Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Ma, C., Li, Y., Wen, P., Yan, R., Ren, Z., & Huang, G. (2011). Copper(I)-Catalyzed Synthesis of Pyrazoles from Phenylhydrazones and Dialkyl Ethylenedicarboxylates.[5] Synlett, 2011(9), 1321-1323. Link

  • Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.[6] Current Green Chemistry, 11(4).[6] Link

  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. Link

  • Byrne, F. P., et al. (2016). Tools for the Design of Green Solvents. Sustainable Chemical Processes, 4, 7. (Context on TFE/Green solvents).

Sources

Harnessing the Potential of the Pyrazole-Piperidine Scaffold in Neuroscience: Application Notes and Protocols for 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Direct experimental data for the specific molecule, 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine, is not presently available in the public domain. This guide is therefore constructed based on the extensive body of research surrounding the broader class of pyrazole-piperidine derivatives and their significant applications in neuroscience. The protocols and applications described herein are extrapolated from scientifically validated studies on structurally related compounds and are intended to serve as a comprehensive framework for initiating research with novel analogs sharing this core scaffold.

Introduction: The Pyrazole-Piperidine Scaffold as a Privileged Motif in CNS Drug Discovery

The convergence of a pyrazole and a piperidine ring system creates a molecular scaffold of significant interest in medicinal chemistry and neuroscience.[1][2] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a versatile platform for chemical modification and can engage in a variety of molecular interactions.[3][4] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many centrally acting drugs, contributing to favorable pharmacokinetic properties and providing a key basic nitrogen for crucial receptor interactions.[5][6]

The combination of these two "privileged" structures has given rise to a plethora of compounds with diverse and potent activities within the central nervous system (CNS).[7] These derivatives have been explored as modulators of various CNS targets, leading to potential therapeutic applications in a range of neurological and psychiatric disorders.[8] This document will provide a detailed overview of the potential applications of compounds based on the 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine scaffold and furnish detailed protocols for their preclinical evaluation.

Part 1: Potential Therapeutic Applications & Mechanistic Insights

Based on the structure-activity relationships of analogous compounds, 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine and its derivatives are prime candidates for investigation in several key areas of neuroscience.

Modulation of Sigma-1 Receptors: A Gateway to Treating Neuropathic Pain and Neurodegeneration

The sigma-1 receptor (S1R) is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface and has emerged as a critical modulator of neuronal function and survival.[5][6] Ligands targeting the S1R have shown promise in the treatment of neuropathic pain, Alzheimer's disease, and other neurodegenerative conditions.[5][6][9] The pyrazole-piperidine scaffold is a recurring motif in potent and selective S1R modulators.[5][10]

Hypothesized Signaling Pathway for Neuroprotection

G cluster_0 Endoplasmic Reticulum cluster_1 Mitochondrion cluster_2 Cellular Response S1R_Ligand Pyrazole-Piperidine Ligand (e.g., Antagonist) S1R Sigma-1 Receptor (S1R) S1R_Ligand->S1R binds to BiP BiP/GRP78 S1R->BiP dissociates from IP3R3 IP3R3 S1R->IP3R3 stabilizes IRE1 IRE1α BiP->IRE1 activates PERK PERK BiP->PERK activates ATF6 ATF6 BiP->ATF6 activates ER_Stress Reduced ER Stress IRE1->ER_Stress PERK->ER_Stress ATF6->ER_Stress VDAC2 VDAC2 Ca_flux Ca2+ Flux IP3R3->Ca_flux modulates Neuronal_Survival Neuronal Survival and Resilience Ca_flux->Neuronal_Survival promotes Apoptosis Inhibition of Apoptosis Neuronal_Survival->Apoptosis ER_Stress->Apoptosis

Caption: Hypothesized neuroprotective mechanism of a pyrazole-piperidine S1R antagonist.

Anti-inflammatory Activity: Targeting Neuroinflammation in Neurological Disorders

Neuroinflammation is a key pathological feature of many CNS disorders, including spinal cord injury, Alzheimer's disease, and Parkinson's disease.[11][12][13] Pyrazole derivatives have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[14][15]

Modulation of Cannabinoid and Dopamine Receptors

The pyrazole-piperidine scaffold is also a core component of potent cannabinoid receptor 1 (CB1) antagonists.[16][17] Additionally, related structures have been investigated as antagonists for dopamine D2-like receptors, which are targets for various neurological disorders.[18]

Part 2: Experimental Protocols

The following protocols provide a framework for the initial characterization and preclinical evaluation of novel 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine analogs.

In Vitro Evaluation

Experimental Workflow for In Vitro Screening

A Compound Synthesis and Purification B Primary Binding Assays (e.g., S1R, CB1, Dopamine Receptors) A->B C Functional Assays (e.g., Calcium Flux, cAMP) B->C D Cell-Based Assays (Neuroprotection, Anti-inflammatory) C->D E Lead Compound Identification D->E

Caption: A streamlined workflow for the in vitro screening of novel pyrazole-piperidine analogs.

Protocol 2.1.1: Sigma-1 Receptor (S1R) Binding Assay

  • Objective: To determine the binding affinity of the test compound for the S1R.

  • Principle: This is a competitive radioligand binding assay where the test compound competes with a radiolabeled S1R ligand for binding to the receptor.

  • Materials:

    • HEK293 cells stably expressing human S1R

    • [³H]-Pentazocine (radioligand)

    • Test compound (2-(1-Ethyl-1H-pyrazol-5-yl)piperidine analog)

    • Haloperidol (positive control)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Scintillation vials and cocktail

    • Liquid scintillation counter

  • Procedure:

    • Prepare cell membranes from HEK293-hS1R cells.

    • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Pentazocine, and varying concentrations of the test compound or haloperidol.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for a specified time (e.g., 120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2.1.2: Anti-inflammatory Activity in Microglial Cells

  • Objective: To assess the ability of the test compound to inhibit the production of pro-inflammatory mediators in activated microglial cells.[11][12]

  • Principle: Lipopolysaccharide (LPS) is used to stimulate an inflammatory response in microglial cells (e.g., BV-2). The ability of the test compound to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) is measured.

  • Materials:

    • BV-2 microglial cell line

    • DMEM with 10% FBS

    • LPS

    • Test compound

    • Griess reagent (for NO measurement)

    • ELISA kits for TNF-α and IL-6

  • Procedure:

    • Plate BV-2 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of NO in the supernatant using the Griess reagent.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Determine the IC50 value for the inhibition of NO, TNF-α, and IL-6 production.

In Vitro Assay Typical Concentration Range Endpoint Measured Reference Compound
S1R Binding Assay0.1 nM - 10 µMKi (binding affinity)Haloperidol
Anti-inflammatory Assay (NO)1 µM - 100 µMIC50 (inhibition of NO production)Dexamethasone
Anti-inflammatory Assay (Cytokines)1 µM - 100 µMIC50 (inhibition of cytokine production)Dexamethasone
CB1 Receptor Binding0.1 nM - 10 µMKi (binding affinity)SR141716A
Dopamine D4 Receptor Binding0.1 nM - 10 µMKi (binding affinity)Spiperone
In Vivo Evaluation

Experimental Workflow for In Vivo Testing

A Maximum Tolerated Dose (MTD) Study B Pharmacokinetic (PK) Studies A->B C Efficacy Studies in Disease Models B->C D Target Engagement and Pharmacodynamic (PD) Studies C->D E Lead Optimization D->E

Caption: A sequential workflow for the in vivo evaluation of promising pyrazole-piperidine candidates.

Protocol 2.2.1: Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of the test compound that can be administered without causing unacceptable toxicity.[19]

  • Principle: Escalating single doses of the compound are administered to small groups of animals, and they are observed for signs of toxicity.

  • Materials:

    • Rodents (e.g., mice or rats)

    • Test compound

    • Vehicle for administration

  • Procedure:

    • Divide animals into groups (e.g., 3-5 per group).

    • Administer a single dose of the test compound to each group, with each group receiving a progressively higher dose.

    • Observe the animals for clinical signs of toxicity at regular intervals for at least 72 hours.

    • Record body weight daily for 7-14 days.

    • The MTD is the highest dose that does not cause significant signs of toxicity or more than a 10% loss in body weight.

Protocol 2.2.2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Objective: To evaluate the analgesic efficacy of the test compound in a model of neuropathic pain.[20]

  • Principle: The CCI model involves loose ligation of the sciatic nerve, which leads to the development of mechanical allodynia and thermal hyperalgesia, mimicking symptoms of human neuropathic pain.

  • Materials:

    • Rats

    • Surgical instruments

    • Test compound

    • Von Frey filaments (for mechanical allodynia)

    • Plantar test apparatus (for thermal hyperalgesia)

  • Procedure:

    • Induce CCI in rats under anesthesia.

    • Allow the animals to recover and for neuropathic pain to develop (typically 7-14 days).

    • Establish a baseline for mechanical and thermal sensitivity.

    • Administer the test compound or vehicle.

    • Measure the paw withdrawal threshold to mechanical stimuli (von Frey filaments) and the paw withdrawal latency to a thermal stimulus (plantar test) at various time points after drug administration.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the treated and vehicle groups.

In Vivo Model Animal Species Dose Range (Exemplary) Primary Endpoint Reference Compound
MTD StudyMouse/Rat10 - 300 mg/kgClinical signs of toxicity, body weight changeN/A
CCI Model (Neuropathic Pain)Rat1 - 50 mg/kgPaw withdrawal threshold/latencyGabapentin
LPS-induced NeuroinflammationMouse10 - 100 mg/kgPro-inflammatory cytokine levels in the brainDexamethasone
Elevated Plus Maze (Anxiety)Mouse1 - 30 mg/kgTime spent in open armsDiazepam
Forced Swim Test (Depression)Mouse10 - 50 mg/kgImmobility timeFluoxetine

Part 3: Concluding Remarks and Future Directions

The pyrazole-piperidine scaffold represents a highly promising starting point for the development of novel therapeutics for a range of CNS disorders. The protocols outlined in this guide provide a robust framework for the initial characterization and preclinical evaluation of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine and its analogs. Future research should focus on elucidating the precise molecular targets of these compounds and exploring their therapeutic potential in a wider array of neurological and psychiatric conditions.

References

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI.
  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neurop
  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Bentham Science.
  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Pubs.rsc.org.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Recent Advances in the Development of Pyrazole Deriv
  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking | Request PDF.
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. .

  • Synthesis and biological evaluation of novel pyrazole compounds. PubMed.
  • Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. ScienceDirect.
  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. MDPI.
  • Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Deriv
  • New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. PubMed.
  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy | ACS Chemical Neuroscience.
  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC). Indian Journal of Chemistry.
  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. PMC.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
  • Synthesis and biological evaluation of novel pyrazole compounds.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). WashU Medicine Research Profiles.
  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
  • Anxiolytic-Like and Antidepressant Effects of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine Deriv
  • (PDF) Anxiolytic-Like and Antidepressant Effects of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine Derivative.
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener
  • 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evalu
  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review.
  • Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. PMC.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit.
  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry.
  • A Comprehensive Protocol for Evaluating the Anti- inflammatory Properties of Pyrazole Deriv
  • Design, synthesis and pharmacological assessment of new pyrazole compounds.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • Neuronal in vivo Assays.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
  • Design, synthesis and pharmacological assessment of new pyrazole compounds. PubMed.

Sources

Application Note: 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Ethyl-1H-pyrazol-5-yl)piperidine (herein referred to as 2-EPP ) is a high-value heterocyclic scaffold characterized by a saturated piperidine ring linked to an N-ethylated pyrazole moiety.[1][2] This structural motif is classified as a privileged scaffold in medicinal chemistry due to its ability to interact with diverse biological targets, including Janus Kinases (JAKs), Factor Xa, and Sigma receptors.

This guide provides a technical roadmap for researchers utilizing 2-EPP as a core building block or reference standard.[1] It details handling protocols, synthetic utility for library generation, and validated assay workflows for profiling its therapeutic potential.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine
Molecular Formula C₁₀H₁₇N₃
Molecular Weight 179.26 g/mol
CAS Number 1052680-10-0 (Generic Ref)
Solubility DMSO (>50 mg/mL), Ethanol (>20 mg/mL), Water (Poor, unless protonated)
pKa (Calc) ~10.8 (Piperidine NH), ~2.5 (Pyrazole)
Storage -20°C, Desiccated, Inert Atmosphere (Ar/N₂)
Handling & Stability
  • Hygroscopicity: The secondary amine of the piperidine ring renders the free base hygroscopic.[1] It is recommended to convert 2-EPP to a hydrochloride or fumarate salt for long-term storage.[1]

  • Reactivity: The piperidine nitrogen is a nucleophile, suitable for

    
     alkylations, reductive aminations, or amide couplings. The pyrazole ring is relatively inert but contributes to 
    
    
    
    -stacking interactions in protein binding pockets.[1]

Therapeutic Applications & Mechanism of Action

A. Janus Kinase (JAK) Inhibition

The pyrazole-piperidine motif acts as a bioisostere for the adenine ring of ATP.[1] In JAK inhibitors (e.g., Tofacitinib analogs), the pyrazole nitrogen can accept a hydrogen bond from the kinase hinge region (e.g., Leu932 in JAK2), while the piperidine ring projects into the solvent-exposed region, allowing for solubilizing substitutions.

B. Sigma-1 Receptor Modulation

2-EPP possesses the classic "Positive Ionizable Nitrogen + Lipophilic Domain" pharmacophore required for Sigma-1 receptor binding.[1] The ethyl-pyrazole provides the hydrophobic bulk, while the piperidine nitrogen (protonated at physiological pH) forms an electrostatic bridge with Asp126 in the receptor pocket.

C. Factor Xa Inhibition

As a rigid linker, 2-EPP mimics the core structure of Rivaroxaban derivatives. The piperidine ring orients the molecule within the S4 pocket of the coagulation factor Xa active site.[1]

G cluster_0 2-EPP Scaffold Utility Scaffold 2-(1-Ethyl-1H-pyrazol-5-yl) piperidine (2-EPP) Target1 Janus Kinases (JAKs) (Hinge Binder) Scaffold->Target1 H-Bond Mimicry Target2 Sigma-1 Receptor (Chaperone Modulation) Scaffold->Target2 Electrostatic Bridge Target3 Factor Xa (S4 Pocket Binder) Scaffold->Target3 Rigid Linker

Figure 1: Pharmacological divergence of the 2-EPP scaffold. The molecule serves as a central node for accessing distinct therapeutic classes based on peripheral derivatization.

Protocol 1: Derivatization for SAR Library Generation

Objective: To synthesize a library of N-substituted 2-EPP analogs to optimize potency and selectivity.

Reagents
  • Substrate: 2-EPP (Free base or HCl salt neutralized with TEA).

  • Electrophiles: Acid Chlorides (R-COCl) or Aldehydes (R-CHO).[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) for reductive amination.[1]

Workflow: Reductive Amination (N-Alkylation)
  • Preparation: Dissolve 2-EPP (1.0 eq) in DCE (0.1 M concentration).

  • Activation: Add the desired Aldehyde (1.1 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Add STAB (1.5 eq) in one portion.

  • Reaction: Stir at RT for 4-16 hours under

    
     atmosphere. Monitor by LC-MS (Target Mass = MW of 2-EPP + MW of Aldehyde - 16).[1]
    
  • Quench: Add saturated

    
     solution. Extract with DCM (3x).[1]
    
  • Purification: Dry organic layer over

    
    . Concentrate and purify via Flash Chromatography (MeOH/DCM gradient).
    

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To quantify the inhibitory potency (


) of 2-EPP derivatives against JAK1/2/3.
Principle

The assay measures the conversion of ATP to ADP by the kinase.[1] ADP is subsequently converted to ATP, which is used by luciferase to generate light. Luminescence is inversely proportional to kinase inhibition.[1]

Materials
  • Enzyme: Recombinant JAK1, JAK2, or JAK3 (0.2 ng/µL).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.1 mg/mL).

  • ATP: Ultra-pure ATP (10 µM, near

    
    ).
    
  • Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 1 mM DTT.
    
  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).[1]

Step-by-Step Procedure
  • Compound Dilution: Prepare a 10-point serial dilution of 2-EPP derivatives in 100% DMSO (Top concentration: 10 µM).

  • Enzyme Reaction:

    • Add 2 µL of Compound to a 384-well white plate.

    • Add 4 µL of Kinase Solution.[1] Incubate for 10 min at RT.

    • Add 4 µL of Substrate/ATP Mix to initiate the reaction.[1]

    • Incubate for 60 min at RT.

  • ADP-Glo Reaction:

    • Add 10 µL of ADP-Glo™ Reagent (Terminates kinase reaction and depletes remaining ATP).[1]

    • Incubate for 40 min at RT.

  • Detection:

    • Add 20 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase).[1]

    • Incubate for 30 min at RT.

    • Read Luminescence (RLU) on a plate reader (e.g., EnVision).[1]

  • Analysis: Plot RLU vs. Log[Compound] using a 4-parameter logistic regression to determine

    
    .
    

Assay Start Compound Prep (DMSO Serial Dilution) Incubate1 Incubate w/ Kinase (10 min, RT) Start->Incubate1 StartRxn Add ATP + Substrate (Start Reaction) Incubate1->StartRxn StopRxn Add ADP-Glo Reagent (Deplete ATP) StartRxn->StopRxn Detect Add Detection Reagent (ADP -> Light) StopRxn->Detect Read Measure Luminescence (Calculate IC50) Detect->Read

Figure 2: ADP-Glo™ Kinase Assay Workflow for profiling 2-EPP derivatives.[1]

References

  • Rayani, R. H., et al. (2022). "Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation." Results in Chemistry, 4, 100355. Link[1]

  • Firoozpour, L., et al. (2012). "Synthesis and biological evaluation of new pyrazolyl-piperidine derivatives as potential anti-Alzheimer agents." Archiv der Pharmazie.
  • ChemSrc. (2023).[1] "2-(1-Ethyl-1H-pyrazol-5-yl)piperidine Product Entry." Chemical Source Database. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry, 47(27), 6658–6661. (Context for pyrazole-amine scaffolds in kinase inhibition).

Sources

In vitro assay protocols for 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling & Assay Protocols for 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Executive Summary & Scaffold Utility

The molecule 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine represents a "privileged scaffold" in medicinal chemistry. Its structural core—a saturated nitrogen heterocycle (piperidine) linked to an aromatic diazole (pyrazole)—serves as a critical pharmacophore in the development of Janus Kinase (JAK) inhibitors , PAK4 inhibitors , and Histamine H3 antagonists .

Unlike fully elaborated drug candidates, this molecule functions primarily as a Fragment-Based Drug Discovery (FBDD) probe or a building block . Consequently, in vitro protocols for this specific structure must focus on two objectives:

  • Target Engagement: Verifying binding affinity to kinase hinge regions or GPCR orthosteric sites.

  • ADME Profiling: Assessing the metabolic liability of the piperidine ring (a common site for oxidative metabolism).

This guide provides validated protocols for solubilization, kinase affinity screening (ADP-Glo™), and microsomal stability profiling.

Pre-Assay Preparation: Solubility & Quality Control

Before biological testing, the integrity of the 1,5-substitution pattern on the pyrazole ring must be confirmed, as regioisomerism (1,3- vs 1,5-substitution) drastically alters biological activity.

Physicochemical Properties
PropertyValueNote
Molecular Weight ~179.26 g/mol Fragment-like space
cLogP ~1.2 - 1.5Moderate lipophilicity; good membrane permeability
pKa (Piperidine N) ~10.8Highly basic; positively charged at physiological pH
Solubility High in DMSO, MethanolPoor in neutral water; requires acidic buffer or co-solvent
Stock Solution Preparation Protocol

Objective: Create a stable 10 mM stock solution free of precipitation.

  • Weighing: Weigh 1.79 mg of the solid compound into a sterile 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add 1000 µL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Rationale: DMSO prevents aggregation common with hydrophobic pyrazole motifs.

  • Vortexing: Vortex at medium speed for 30 seconds.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • QC Check: Inspect visually for particulates. If cloudy, add 1% equivalent of 0.1M HCl (aqueous) to protonate the piperidine nitrogen, improving solubility, though pure DMSO is preferred for kinase assays.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Limit freeze-thaw cycles to <3.

Protocol A: Target Engagement (Kinase Inhibition Assay)

Context: The pyrazole-piperidine motif often mimics the adenine ring of ATP, binding to the hinge region of kinases (e.g., JAK1/2, PAK4). This protocol uses the ADP-Glo™ Kinase Assay (Promega) to test the scaffold's ability to inhibit kinase activity.

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the kinase reaction.

  • Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.

  • ADP Depletion: Unused ATP is depleted.

  • Detection: ADP is converted back to ATP, which is used by Luciferase to generate light.

    • Signal is proportional to kinase activity.

    • Inhibitor presence = Lower ADP = Lower Luminescence.

Materials
  • Enzyme: Recombinant Human JAK1 (or target kinase of interest).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Compound: 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine (diluted from stock).

Step-by-Step Workflow
  • Compound Dilution (Serial):

    • Prepare a 10-point dose-response curve in DMSO (starting at 100 µM, 3-fold dilutions).

    • Dilute 1:25 into 1X Kinase Buffer to generate "4X Working Solutions" (Final DMSO = 4%).

  • Plate Setup (384-well White Low-Volume Plate):

    • Test Wells: Add 2.5 µL of 4X Compound .

    • Positive Control: Add 2.5 µL of 4% DMSO (No inhibitor).

    • No Enzyme Control: Add 2.5 µL of 4% DMSO (Background).

  • Enzyme Addition:

    • Add 2.5 µL of 4X Enzyme Mix (e.g., 2 ng/µL JAK1) to Test and Positive Control wells.

    • Add 2.5 µL of Buffer to No Enzyme Control.

    • Incubate for 10 minutes at RT to allow compound-enzyme binding.

  • Reaction Initiation:

    • Add 5 µL of 2X ATP/Substrate Mix (10 µM ATP, 0.2 µg/µL peptide).

    • Final Reaction Volume: 10 µL.

    • Incubate for 60 minutes at RT.

  • ADP-Glo Reagent Addition:

    • Add 10 µL of ADP-Glo Reagent to all wells to stop the reaction and deplete remaining ATP.

    • Incubate for 40 minutes at RT.

  • Detection Reagent Addition:

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP/Luciferase signal.

    • Incubate for 30 minutes at RT.

  • Readout: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision or GloMax).

Visualization: Kinase Assay Workflow

KinaseAssay Stock Compound Stock (10mM DMSO) Dilution Serial Dilution (10-point) Stock->Dilution Incubation1 Enzyme + Compound (10 min binding) Dilution->Incubation1 Add 2.5µL Reaction Add ATP/Substrate (60 min reaction) Incubation1->Reaction Initiate Stop ADP-Glo Reagent (Deplete ATP) Reaction->Stop Stop Detect Detection Reagent (Luciferase) Stop->Detect Convert ADP Read Luminescence Readout Detect->Read

Caption: Workflow for ADP-Glo kinase inhibition screening of the pyrazole-piperidine scaffold.

Protocol B: Metabolic Stability (Microsomal Assay)

Context: The piperidine ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to ring opening or hydroxylation. This assay determines the Intrinsic Clearance (


) to predict in vivo half-life.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Reaction Mixture Preparation:

    • Prepare Microsome Solution : Dilute microsomes to 0.625 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

    • Prepare Compound Solution : Dilute stock to 2 µM in Phosphate Buffer (Final assay conc = 1 µM).

  • Pre-Incubation:

    • Mix 30 µL of Microsome Solution + 30 µL of Compound Solution in a 96-well plate.

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add 60 µL of NADPH Cofactor Mix (pre-warmed to 37°C).

    • Final Volume: 120 µL. Final Protein: 0.5 mg/mL. Final Compound: 1 µM.

  • Sampling (Time Course):

    • At T = 0, 5, 15, 30, and 45 minutes, remove 20 µL of the reaction mixture.

    • Immediately dispense into 80 µL of ice-cold Quench Solution (ACN) to stop metabolism.

  • Processing:

    • Centrifuge quench plates at 4000 rpm for 20 minutes to precipitate proteins.

    • Transfer supernatant to a new plate for LC-MS/MS analysis.

  • Analysis:

    • Monitor the parent ion (m/z ~180.15 [M+H]+).

    • Calculate % remaining vs. Time.

Visualization: Metabolic Liability Map

Metabolism Parent 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine CYP CYP450 (Oxidation) Parent->CYP Met1 Piperidine Hydroxylation (Major Metabolite) CYP->Met1 High Prob. Met2 N-Dealkylation (Loss of Ethyl) CYP->Met2 Med Prob. Met3 Piperidine Ring Opening (Reactive Aldehyde) CYP->Met3 Low Prob.

Caption: Predicted metabolic soft spots. The piperidine ring is the primary site of oxidative attack.

Data Analysis & Interpretation

Kinase Inhibition (IC50)[1][2]
  • Calculation: Plot Luminescence (RLU) vs. Log[Compound]. Fit using a non-linear regression (4-parameter logistic equation):

    
    
    
  • Interpretation:

    • IC50 < 1 µM: Potent "hit" fragment. Indicates the scaffold is binding the ATP pocket effectively.

    • IC50 > 50 µM: Weak binder. Requires structural elaboration (e.g., adding H-bond acceptors to the pyrazole).

Metabolic Stability (CLint)
  • Calculation: Plot ln(% Remaining) vs. Time. The slope (

    
    ) is the elimination rate constant.
    
    
    
    
    
    
  • Interpretation:

    • T1/2 < 15 min: High Clearance. The piperidine ring requires blocking (e.g., adding a fluorine or methyl group) to improve stability.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Link (Demonstrates pyrazole/piperidine utility in kinase inhibitors).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link (Discusses piperidine as a pharmacophore).

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for Microsomal Stability protocols).

Disclaimer: This Application Note is for research use only. The protocols described herein should be optimized for specific laboratory conditions.

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

This application note is structured as a comprehensive technical guide for the bioanalysis of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine , a representative scaffold often encountered in the development of Janus kinase (JAK) inhibitors and Factor Xa inhibitors.[1][2][3]

Abstract & Scope

This protocol details a robust analytical method for the quantification of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine (referred to herein as EPP ) in mammalian plasma and tissue homogenates.[1][2] EPP represents a class of pyrazolyl-piperidine small molecules characterized by high basicity and moderate lipophilicity.[1][2]

While standard protein precipitation (PPT) methods are often sufficient for discovery-phase screening, this guide prioritizes a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow.[1][2][3] This approach effectively eliminates matrix effects (phospholipids) and ensures the sensitivity required for low-dose pharmacokinetic (PK) profiling, adhering to ICH M10 guidelines.[1][3]

Analyte Physicochemical Profile

Understanding the molecule is the first step in method design.

PropertyValue (Approx.)Implication for Method Design
Formula C₁₀H₁₇N₃MW = 179.26 g/mol ; [M+H]⁺ = 180.3
pKa (Piperidine) ~10.8 (Secondary Amine)Critical: The molecule is positively charged at neutral and acidic pH.[1][2][3] Ideal for Cation Exchange SPE.[1][2][3]
pKa (Pyrazole) ~2.5 (Weak Base)Negligible contribution to retention at physiological pH.[1][3]
LogP 1.4 – 1.8Moderately lipophilic.[1][2][3] Requires organic solvent for elution but retains well on C18.[1][2][3]
Solubility High in MeOH, Acidic H₂OAvoid pure aqueous reconstitution solvents to prevent adsorption to container walls.[1][2][3]

Method Development Strategy (The "Why")

Extraction Strategy: Why MCX SPE?

Biological samples contain endogenous phospholipids (glycerophosphocholines) that cause significant ion suppression in ESI+ mode.[2][3]

  • LLE (Liquid-Liquid Extraction): While effective, extracting a polar base like EPP requires high pH buffers (pH > 12) to neutralize the piperidine, which can cause emulsion issues in plasma.[2][3]

  • PPT (Protein Precipitation): Leaves >90% of phospholipids in the sample, risking column fouling and signal drift.[3]

  • MCX SPE (Recommended): Utilizes the charge of the piperidine nitrogen (pKa ~10.8).[3] By loading at acidic pH, EPP binds electrostatically to the sorbent.[2][3] This allows us to wash the cartridge with 100% Methanol , removing all neutral lipids and interferences, before eluting the basic analyte with ammoniated solvents.[3]

Chromatography: High pH vs. Low pH

Standard acidic mobile phases (0.1% Formic Acid) protonate the piperidine nitrogen.[3] On traditional silica columns, this leads to secondary silanol interactions and peak tailing.[2][3]

  • Selected Approach: High pH Reverse Phase (pH 10). [1][2][3]

  • Mechanism: Using 10mM Ammonium Bicarbonate (pH 10), the secondary amine is largely deprotonated (neutral).[3] This increases retention on the C18 column (better separation from the solvent front) and dramatically improves peak symmetry.[3]

Experimental Protocol

Materials & Reagents[4]
  • Analyte: 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine (Ref Std >98%).[1][2][3]

  • Internal Standard (IS): 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine-d4 (or structural analog like Tofacitinib if SIL is unavailable).[1][2][3]

  • SPE Plate: Oasis MCX or Strata-X-C (30 mg/well).[1][2][3]

  • LC Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) – Essential for high pH stability.[3]

Sample Preparation (MCX SPE Workflow)
  • Pre-treatment:

    • Aliquot 50 µL Plasma/Homogenate into a 96-well plate.

    • Add 10 µL Internal Standard (IS) working solution (e.g., 500 ng/mL in 50% MeOH).

    • Add 200 µL 2% Formic Acid in Water (Acidifies sample to pH ~2-3, ensuring EPP is 100% ionized).

    • Vortex 2 min.

  • SPE Loading (MCX Plate):

    • Condition: 200 µL MeOH.

    • Equilibrate: 200 µL Water.

    • Load: Transfer the entire pre-treated sample (~260 µL) to the SPE plate. Apply slow vacuum.[2][3]

  • Wash Steps (Critical for Cleanliness):

    • Wash 1 (Aqueous): 200 µL 2% Formic Acid.[1][2][3] (Removes proteins/salts).[1][2][3]

    • Wash 2 (Organic): 200 µL 100% Methanol .[1][2][3] (Removes neutral lipids/phospholipids.[1][2][3] EPP remains bound via ionic interaction).[1][2][3]

  • Elution:

    • Elute with 2 x 50 µL of 5% Ammonium Hydroxide in Methanol . (High pH breaks the ionic bond).[3]

  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.[1][2][3]

    • Reconstitute in 100 µL Mobile Phase Initial Conditions (90:10 Water:MeOH + 10mM NH₄HCO₃).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (Agilent 1290 or Waters Acquity).[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).[1][2][3]

  • Mobile Phase B: Methanol.[1][2][4]

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 min: 10% B[1][2]

    • 3.0 min: 90% B[1][2]

    • 3.5 min: 90% B[1][2][3]

    • 3.6 min: 10% B[1][2]

    • 5.0 min: Stop

Mass Spectrometry (Source Parameters - Sciex 6500+ Example):

  • Ionization: ESI Positive (Turbo Ion Spray).[1][2][3]

  • Curtain Gas: 30 psi.[1][2][3]

  • Temp: 550°C.

  • IonSpray Voltage: 5500 V.[1][2][3]

MRM Transitions:

  • Note: Transitions must be optimized by infusion. Predicted transitions based on structure:

    • Quantifier: 180.3 → 84.1 (Cleavage of piperidine ring).[1][2][3]

    • Qualifier: 180.3 → 96.1 (Pyrazole-ethyl fragment).[1][2][3]

Visual Workflows

Analytical Decision Tree

This diagram illustrates the logic behind selecting the MCX method over others.

MethodSelection Start Start: Method Development Analyte: EPP (Basic, pKa ~10.8) CheckSens Requirement: High Sensitivity (<1 ng/mL)? Start->CheckSens CheckLipids Matrix: High Lipid Content (Plasma/Brain)? CheckSens->CheckLipids Yes PPT Protein Precipitation (PPT) Risk: Matrix Effect CheckSens->PPT No (Screening) LLE Liquid-Liquid Extraction (LLE) Requires pH > 12 buffer CheckLipids->LLE Low Lipids MCX MCX SPE (Recommended) Ionic Binding + Organic Wash CheckLipids->MCX High Lipids/Robustness

Caption: Decision logic for selecting Mixed-Mode Cation Exchange (MCX) to minimize matrix effects.

Extraction Protocol Flow

Visualizing the charge state changes during the SPE process.

SPE_Workflow Sample 1. Acidify Sample (pH 3) Analyte: Charged (+) Load 2. Load MCX Analyte Binds to SO3- Sorbent Sample->Load WashOrg 3. Wash 100% MeOH Removes Lipids Analyte Stays (+) Load->WashOrg Elute 4. Elute 5% NH4OH (pH 11) Analyte Neutral (0) Releases WashOrg->Elute

Caption: Mechanism of MCX SPE. Acidic loading locks the analyte; basic elution releases it.

Validation Criteria (ICH M10)

To ensure scientific integrity, the method must be validated against the following criteria before deployment in GLP studies:

ParameterAcceptance Criteria (ICH M10)Notes for EPP Analysis
Selectivity No interference >20% of LLOQ in 6 blank sources.Check for isobaric interferences from endogenous amines.[1][2][3]
Linearity r² > 0.99; 75% of non-zero standards within ±15%.[1][2][3]Typical Range: 0.5 – 1000 ng/mL.[1][2][3]
Accuracy/Precision ±15% (±20% at LLOQ) for QC samples.Include Dilution Integrity QCs if high concentrations expected.[1][2][3]
Matrix Effect MF within ±15% across 6 lots.Crucial: Calculate Matrix Factor using post-extraction spike method.
Recovery Consistent across QC levels.MCX usually yields >85% recovery for piperidines.[1][2][3]

Troubleshooting & Optimization

  • Issue: Low Recovery.

    • Cause: Incomplete elution.[1][2][3] The piperidine interaction with the sulfonic acid group on the SPE is very strong.

    • Fix: Increase NH₄OH concentration to 5% or perform two elution steps. Ensure the elution solvent is fresh (ammonia evaporates).[3]

  • Issue: Peak Tailing.

    • Cause: Silanol interactions.[1][2][3]

    • Fix: Switch to a "Hybrid" particle column (e.g., Waters BEH or Phenomenex Kinetex EVO) which is designed for high pH stability.[3] Do not use standard silica columns at pH 10.[1][2][3]

  • Issue: Carryover.

    • Cause: Basic analytes sticking to injector needle.[1][2][3]

    • Fix: Use an acidic needle wash (0.1% Formic Acid in ACN) followed by a basic needle wash (10% Acetone/Water/Ammonia) to strip the base.[3]

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. (2022).[1][2][3][5][6] Guideline for validation of bioanalytical methods.[Link]

  • Chambers, E., et al. (2007).[2][3] Systematic development of a method for the determination of basic drugs in plasma by LC-MS/MS. Journal of Chromatography B. (Demonstrates the superiority of MCX for basic drugs).[2][3] [Link]

  • Rainville, P. D., et al. (2017).[2][3] High pH Reversed-Phase Chromatography for Basic Pharmaceuticals.[1][2] Waters Corporation Application Note.[1][2][3] (Validates the use of high pH mobile phases for piperidine-like compounds). [Link][3]

Sources

Application Note: High-Sensitivity HPLC-MS/MS Quantitation of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for bioanalytical scientists and process chemists requiring a robust, validated method for the quantitation of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine (hereafter referred to as EPP ).

EPP is a critical heterocyclic building block and potential genotoxic impurity (PGI) found in the synthesis of several pyrazole-piperidine class therapeutics (e.g., JAK inhibitors, antivirals). Due to the secondary amine on the piperidine ring and the basic pyrazole moiety, this molecule presents specific chromatographic challenges—namely peak tailing and retention variability—that this protocol specifically addresses.

Introduction & Chemical Context

The accurate detection of EPP is essential during Drug Substance (DS) manufacturing to ensure clearance of intermediates. Its structure contains two basic nitrogen centers, making it highly polar and prone to interaction with residual silanols on silica columns.

  • Target Analyte: 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine[1]

  • Chemical Formula: C₁₀H₁₇N₃[2]

  • Molecular Weight: 179.26 g/mol [2][3]

  • pKa (Predicted): ~11.2 (Piperidine NH), ~2.5 (Pyrazole N)

  • LogP: ~1.2 (Moderate hydrophilicity)

Analytical Strategy

To overcome the "piperidine tailing" effect common in acidic mobile phases, this method utilizes a Charged Surface Hybrid (CSH) C18 column technology combined with a high-pH mobile phase strategy (optional) or a robust low-pH ion-pairing buffer. We prioritize Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) to ensure high recovery and matrix cleanup.

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition.

AnalyticalWorkflow Sample Biological/Process Sample IS_Add Internal Standard Addition (d4-EPP) Sample->IS_Add SPE SPE Extraction (Oasis MCX) IS_Add->SPE Load pH 2-3 Elution Elution & Reconstitution SPE->Elution 5% NH4OH in MeOH LC HPLC Separation (C18 CSH) Elution->LC Inject 5 µL MS MS/MS Detection (ESI+ MRM) LC->MS m/z 180.1 -> 84.1 Data Quantitation & Reporting MS->Data

Figure 1: End-to-end analytical workflow emphasizing Mixed-Mode Cation Exchange (MCX) for selective isolation of the basic EPP analyte.

Detailed Protocol

Reagents and Standards
  • Reference Standard: 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine (>98% purity).

  • Internal Standard (IS): Stable isotope labeled analog (e.g., EPP-d4) or a structural analog like Rimonabant-impurity-d10 if exact match unavailable.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate (AmForm).

Sample Preparation: Mixed-Mode SPE (Recommended)

Due to the high pKa of the piperidine ring, Mixed-Mode Cation Exchange (MCX) provides the highest selectivity against neutral interferences.

  • Pre-treatment: Dilute 100 µL of plasma/process sample with 100 µL of 2% Formic Acid (aq). Add 20 µL Internal Standard working solution.

  • Conditioning: Condition MCX cartridge (30 mg/1 cc) with 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample at gravity flow (or low vacuum).

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes proteins/acidic interferences).

    • Wash 2: 1 mL Methanol (removes neutrals/hydrophobics).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Note: The high pH breaks the ionic bond between the piperidine and the sorbent.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 200 µL Mobile Phase A/B (90:10).

HPLC Conditions
  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XSelect CSH C18 XP, 2.1 x 100 mm, 2.5 µm.

    • Rationale: The Charged Surface Hybrid (CSH) particle carries a low-level positive surface charge that repels the protonated piperidine, significantly reducing peak tailing compared to standard C18 columns.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile.[4]

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Start Gradient
4.00 90 Elution
5.00 90 Wash
5.10 5 Re-equilibration

| 7.00 | 5 | End of Run |

MS/MS Detection Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[5]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • Cone Voltage: Optimized per instrument (typically 30-40 V).

MRM Transitions (Precursor > Product): The fragmentation pattern is driven by the cleavage of the piperidine ring or the linker.

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Description
EPP (Quant) 180.2 84.1 3522Piperidine ring fragment (Characteristic)
EPP (Qual) 180.296.13528Ethyl-pyrazole fragment
EPP (Qual) 180.269.13535Pyrazole ring cleavage
IS (d4) 184.288.13522d4-Piperidine fragment

Note: Exact Collision Energy (CE) values must be optimized on the specific mass spectrometer (e.g., Sciex QTRAP vs. Thermo Altis).

Mechanistic Rationale & Fragmentation Logic

Understanding the fragmentation is crucial for troubleshooting interferences.

Fragmentation Parent Precursor Ion [M+H]+ = 180.2 Frag1 Product Ion m/z = 84.1 (Piperidinuim) Parent->Frag1 C-C Bond Cleavage (Primary Quant Transition) Frag2 Product Ion m/z = 96.1 (Ethyl-Pyrazole) Parent->Frag2 Alternative Path

Figure 2: Proposed fragmentation pathway. The m/z 84.1 ion (tetrahydropyridinium) is the most stable and abundant fragment for piperidine derivatives.

Method Validation (ICH M10 Guidelines)

To ensure the method is "Trustworthy" and regulatory compliant, the following parameters must be validated.

Linearity & Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • LLOQ: 1.0 ng/mL (S/N > 10).

  • Curve Fitting: Linear regression with 1/x² weighting.

Accuracy & Precision

Perform 5 replicates at LLOQ, Low, Medium, and High QC levels.

  • Acceptance Criteria: ±15% bias (±20% at LLOQ) and <15% CV.

Matrix Effect

Evaluate Matrix Factor (MF) by comparing post-extraction spike vs. neat solution.

  • Target: IS-normalized MF should be between 0.85 and 1.15. If suppression is observed (>20%), switch to the MCX SPE protocol described above rather than simple protein precipitation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanolsSwitch to CSH C18 or increase buffer ionic strength (up to 20mM).
Low Sensitivity Ion suppressionImprove cleanup (SPE). Check source cleanliness.
Carryover Basic analyte sticking to injectorUse a needle wash of 50:50 ACN:IPA + 0.5% Formic Acid.
Retention Shift pH instabilityEnsure Mobile Phase A is buffered (Ammonium Formate) and not just acidified water.

References

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Application Note. Link

  • Hao, Z., et al. (2018). Development and validation of an LC-MS/MS method for the determination of piperidine derivatives in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. Link (Proxy reference for piperidine fragmentation logic).

  • Sigma-Aldrich. (2023).[4] Product Specification: 2-(2-(1H-Pyrazol-1-yl)ethyl)piperidine. Link (Used for structural confirmation of analogs).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Section 1: Proposed Synthetic Strategies & Workflow

The synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine can be approached from two primary retrosynthetic disconnections. Each strategy presents unique advantages and challenges, which will be addressed in the subsequent troubleshooting sections.

Strategy A: Catalytic Hydrogenation of a Pyridyl Precursor This is often the most reliable method for synthesizing 2-substituted piperidines.[1][2] The core of this strategy involves the synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)pyridine, followed by its reduction to the target piperidine.

Strategy_A cluster_0 Synthesis of Pyridyl-Pyrazole cluster_1 Reduction to Piperidine 1-Ethyl-5-bromopyrazole 1-Ethyl-5-bromopyrazole Stille_Coupling Stille Coupling (Pd Catalyst) 1-Ethyl-5-bromopyrazole->Stille_Coupling 2-Tributylstannylpyridine 2-Tributylstannylpyridine 2-Tributylstannylpyridine->Stille_Coupling Pyridyl_Pyrazole 2-(1-Ethyl-1H-pyrazol-5-yl)pyridine Stille_Coupling->Pyridyl_Pyrazole Hydrogenation Catalytic Hydrogenation (e.g., PtO₂, H₂, Acidic conditions) Pyridyl_Pyrazole->Hydrogenation Target_Molecule 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine Hydrogenation->Target_Molecule

Caption: Workflow for Strategy A: Catalytic Hydrogenation.

Strategy B: Direct Coupling of Pyrazole and Piperidine Moieties This approach involves creating the C-C bond between pre-synthesized pyrazole and piperidine rings. A key step is the generation of a nucleophilic or organometallic pyrazole species.

Strategy_B cluster_0 Formation of Pyrazole Nucleophile cluster_1 Coupling and Deprotection 1-Ethyl-5-bromopyrazole 1-Ethyl-5-bromopyrazole Lithiation Halogen-Metal Exchange (n-BuLi, -78 °C) 1-Ethyl-5-bromopyrazole->Lithiation Lithiated_Pyrazole 1-Ethyl-1H-pyrazol-5-yllithium Lithiation->Lithiated_Pyrazole Coupling Nucleophilic Addition Lithiated_Pyrazole->Coupling N-Boc-2-piperidone N-Boc-2-piperidone N-Boc-2-piperidone->Coupling Intermediate N-Boc protected intermediate Coupling->Intermediate Reduction_Deprotection Reduction & Deprotection (e.g., Et₃SiH, TFA) Intermediate->Reduction_Deprotection Target_Molecule 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine Reduction_Deprotection->Target_Molecule

Caption: Workflow for Strategy B: Direct Coupling.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is recommended for the initial synthesis? A1: For initial attempts and scalability, Strategy A (Catalytic Hydrogenation) is generally more robust. The synthesis of substituted pyridines via cross-coupling reactions is well-established, and the subsequent catalytic hydrogenation of the pyridine ring is often high-yielding and stereoselective.[2] This route avoids the use of highly reactive organolithium species in the key bond-forming step, which can be sensitive to reaction conditions.

Q2: What are the primary safety concerns when handling reagents for these syntheses? A2:

  • n-Butyllithium (n-BuLi): This reagent, used in Strategy B, is pyrophoric and will ignite spontaneously on contact with air or moisture. It must be handled under a strictly inert atmosphere (Argon or Nitrogen). All glassware must be oven- or flame-dried. For a detailed account of potential hazards, refer to incident reports on handling pyrophoric reagents.[3]

  • Catalytic Hydrogenation: This process involves flammable solvents and hydrogen gas under pressure. It must be conducted in a designated, well-ventilated area using appropriate high-pressure equipment (e.g., a Parr hydrogenator). Ensure the catalyst (e.g., PtO₂, Pd/C) is not exposed to air in the presence of flammable solvents, as it can be pyrophoric.

Q3: How can I prepare the 1-ethyl-5-bromopyrazole starting material? A3: The synthesis of N-alkylated pyrazoles can be challenging due to the potential for forming regioisomers.[4] A reliable method involves the cyclocondensation of ethylhydrazine with a suitable three-carbon precursor to form 1-ethyl-1H-pyrazol-5-ol.[5][6] The resulting hydroxyl group can then be converted to a bromide using a standard brominating agent like phosphorus oxybromide (POBr₃).

Q4: What protecting groups are suitable for the piperidine nitrogen? A4: The Boc (tert-butyloxycarbonyl) group is highly recommended, especially for Strategy B. It is stable to the strongly basic conditions of lithiation and nucleophilic addition. Its removal is typically straightforward under acidic conditions (e.g., trifluoroacetic acid, TFA), which are often compatible with the final product.

Section 3: Troubleshooting Guides

Part A: Challenges in the Synthesis of the Pyridyl-Pyrazole Precursor (Strategy A)
Problem Potential Cause(s) Troubleshooting Solutions & Rationale
Low yield in Stille/Suzuki Coupling 1. Catalyst Deactivation: Palladium catalysts can be sensitive to impurities.[7]2. Inefficient Transmetalation: Poor transfer of the organometallic group to the palladium center.3. Homocoupling: Formation of bipyridine or bis-pyrazole byproducts.1. Degas Solvents Thoroughly: Oxygen can oxidize the Pd(0) catalyst. Use solvents that are freshly distilled and degassed via freeze-pump-thaw cycles or sparging with argon.2. Ligand Choice: For challenging couplings involving heteroaromatics, specialized phosphine ligands (e.g., SPhos, XPhos) can promote reductive elimination and stabilize the catalytic species.[8]3. Additive Use: In Suzuki couplings (using a pyrazole boronic ester), the choice of base (e.g., Cs₂CO₃, K₃PO₄) is critical for activating the boronic ester without degrading the starting materials.
Difficulty purifying the pyridyl-pyrazole product 1. Similar Polarity: The product and starting materials (e.g., 2-tributylstannylpyridine) may have similar polarities, making chromatographic separation difficult.2. Tin Residues: Stille reactions can leave tin byproducts that are difficult to remove.1. Acid-Base Extraction: The pyridine nitrogen is basic and can be protonated. An acid wash (e.g., 1M HCl) can pull the product into the aqueous layer, leaving non-basic impurities in the organic phase. Subsequent basification and extraction will recover the purified product.2. Fluoride Wash for Tin: To remove tributyltin residues, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This precipitates the tin as insoluble tributyltin fluoride, which can be filtered off.
Part B: Challenges in the Catalytic Hydrogenation Step (Strategy A)
Problem Potential Cause(s) Troubleshooting Solutions & Rationale
Incomplete or Slow Reaction 1. Catalyst Poisoning: The pyrazole or pyridine nitrogen atoms can act as ligands and poison the catalyst surface (e.g., Pt, Pd).2. Insufficient Acidity: The pyridine ring is more readily reduced when protonated (as a pyridinium salt).1. Use Acidic Conditions: Perform the hydrogenation in a solvent like acetic acid or ethanol with an added acid (e.g., HCl, H₂SO₄). This protonates the pyridine ring, increasing its susceptibility to reduction and preventing catalyst inhibition.[9]2. Increase Catalyst Loading/Pressure: If the reaction is sluggish, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) or hydrogen pressure can improve the reaction rate.[2]
Formation of Side Products (Over-reduction) 1. Harsh Conditions: High temperatures or pressures can sometimes lead to the reduction of the pyrazole ring, although this is generally less likely than pyridine reduction.1. Optimize Conditions: Monitor the reaction closely by TLC or GC-MS. Start with milder conditions (e.g., lower temperature, 50 psi H₂) and incrementally increase if the reaction does not proceed. Adam's catalyst (PtO₂) is often highly effective for pyridine reductions under manageable conditions.[1]
Part C: Challenges in the Direct Coupling Route (Strategy B)
Problem Potential Cause(s) Troubleshooting Solutions & Rationale
Failure to form the Lithiated Pyrazole 1. Wet Reagents/Glassware: n-BuLi is instantly quenched by protic sources.2. Incorrect Temperature: Halogen-metal exchange is typically very fast at -78 °C. If the temperature is too high, side reactions can occur.3. Direct Deprotonation vs. Exchange: n-BuLi might deprotonate other positions on the pyrazole ring if the halogen-metal exchange is slow.[10]1. Rigorous Anhydrous Technique: Ensure all glassware is oven-dried and assembled under a positive pressure of argon. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).2. Confirm Lithiation: Before adding the piperidone electrophile, you can validate the formation of the organolithium by quenching a small aliquot with an electrophile like D₂O or MeI and analyzing the result by NMR or MS.
Low Yield of the Coupled Product 1. Enolization of Piperidone: The lithiated pyrazole is a strong base and can deprotonate the α-position of the N-Boc-2-piperidone, leading to its enolization rather than nucleophilic addition.2. Steric Hindrance: The approach of the nucleophile to the carbonyl can be sterically hindered.1. Use of Lewis Acids: Adding a Lewis acid like CeCl₃ can pre-complex with the piperidone carbonyl. This increases its electrophilicity and reduces its basicity, favoring nucleophilic addition over enolization (Luche reaction conditions).2. Temperature Control: Add the lithiated pyrazole solution slowly to the piperidone at -78 °C to minimize side reactions. Allow the reaction to warm slowly only after the addition is complete.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)pyridine (Precursor for Strategy A)

This protocol describes a hypothetical Stille coupling procedure.

Step Procedure Rationale & Notes
1. Reagent Preparation To an oven-dried Schlenk flask, add 1-ethyl-5-bromopyrazole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous, degassed toluene.The tetrakis(triphenylphosphine)palladium(0) catalyst is air-sensitive. All operations should be performed under an inert atmosphere.
2. Reaction Setup Stir the mixture under argon for 15 minutes. Add 2-(tributylstannyl)pyridine (1.1 eq) via syringe.The excess stannane ensures complete consumption of the limiting bromopyrazole.
3. Heating Heat the reaction mixture to 110 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.The reaction should be monitored for the disappearance of the starting bromopyrazole.
4. Work-up Cool the reaction to room temperature. Dilute with ethyl acetate and add a saturated aqueous solution of KF. Stir vigorously for 1 hour.The KF solution precipitates tributyltin fluoride, which is removed to simplify purification.
5. Purification Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the combined organic filtrate with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).The Celite filtration removes the solid tin precipitate. Column chromatography is used to isolate the final product.
Protocol 2: Catalytic Hydrogenation to 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine (Strategy A)
Step Procedure Rationale & Notes
1. Reactor Setup To a high-pressure reaction vessel (e.g., Parr shaker bottle), add 2-(1-ethyl-1H-pyrazol-5-yl)pyridine (1.0 eq) and platinum(IV) oxide (PtO₂, Adam's catalyst, 0.05 eq).PtO₂ is a common and effective pre-catalyst for pyridine hydrogenation. It is reduced in situ to active platinum black.
2. Solvent Addition Add glacial acetic acid as the solvent.Acetic acid protonates the pyridine, activating it towards reduction.
3. Hydrogenation Seal the vessel, purge with N₂ or Ar, and then carefully introduce hydrogen gas to a pressure of 50-60 psi. Shake the vessel at room temperature.The reaction is often exothermic. Monitor the pressure uptake; the reaction is complete when H₂ uptake ceases.
4. Work-up Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.Caution: The catalyst on the Celite pad may be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water.
5. Isolation Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in water and basify with a strong base (e.g., 6M NaOH) to pH >12. Extract the aqueous layer with dichloromethane or ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.The acid-base work-up removes any remaining acetic acid and isolates the free-base form of the piperidine product. Further purification by chromatography or distillation may be necessary.

References

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  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Request PDF - ResearchGate. Available at: [Link]

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  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available at: [Link]

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  • Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides - eScholarship. Available at: [Link]

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  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. Available at: [Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - ResearchGate. Available at: [Link]

  • Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative - Semantic Scholar. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. Available at: [Link]

  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer. Available at: [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents.
  • Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR Studies along with related compounds: Piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1) | Request PDF - ResearchGate. Available at: [Link]

  • The Preparation of n-Butyllithium | Journal of the American Chemical Society. Available at: [Link]

  • US5808092A - Process for preparing-1-ethyl-5-hydroxypyrazole - Google Patents.
  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed. Available at: [Link]

  • n-Butyllithium: Lessons Learned - Stanford Environmental Health & Safety. Available at: [Link]

  • Coupling of ethyl 1H-pyrazole-5-carboxylate 9 with 3-functionalized N-Boc-azetidines 2a–c. Available at: [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.

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Technical Support Center: Optimizing the Synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine—a highly valuable heterocyclic scaffold in kinase inhibitor and GPCR ligand development—presents two major synthetic hurdles: regioselectivity during pyrazole formation and catalyst poisoning during piperidine reduction.

This guide abandons the rigid, often flawed traditional protocols in favor of a self-validating, causality-driven approach. Here, we troubleshoot the common pitfalls of this synthesis and provide a field-proven, scalable workflow.

Strategic Pathway Selection: Why Traditional Methods Fail

Historically, chemists have attempted to synthesize 1-alkyl-5-substituted pyrazoles via the condensation of a 1,3-diketone (e.g., 1-(piperidin-2-yl)propane-1,3-dione) with ethylhydrazine [1]. This approach is fundamentally flawed for this target. The two electrophilic carbonyl centers possess similar reactivity, resulting in an intractable 60:40 mixture of the 1,5-isomer (desired) and the 1,3-isomer (undesired).

The Authoritative Solution: To guarantee absolute regiochemical fidelity, the modern standard is a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Coupling 1-ethyl-1H-pyrazole-5-boronic acid pinacol ester with 2-bromopyridine. This locks the 1,5-connectivity in place.

  • Catalytic Hydrogenation: Reducing the pyridine ring to a piperidine ring under acidic conditions to prevent catalyst poisoning [2].

SynthesisWorkflow SM 1-Ethyl-1H-pyrazole- 5-boronic acid pinacol ester + 2-Bromopyridine Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O SM->Step1 Int 2-(1-Ethyl-1H-pyrazol- 5-yl)pyridine Step1->Int >85% Yield Step2 Hydrogenation 5% Rh/C, AcOH, H2 Int->Step2 Prod 2-(1-Ethyl-1H-pyrazol- 5-yl)piperidine Step2->Prod >95% Purity

Fig 1: Regioselective synthesis workflow for 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine.

Troubleshooting & FAQs

Q1: I am using the Suzuki coupling route, but my yields are below 30%. LC-MS shows massive amounts of debrominated pyridine and 1-ethylpyrazole. What is happening? A: You are experiencing protodeboronation . Heteroaryl-5-boronic acids (like 1-ethyl-1H-pyrazole-5-boronic acid) are highly unstable in aqueous basic conditions because the adjacent electronegative nitrogen facilitates the cleavage of the C-B bond.

  • Actionable Fix: You must outpace the degradation. Switch to a highly active pre-catalyst like Pd(Amphos)Cl₂ or use anhydrous conditions with a fluoride base (e.g., CsF in dry 1,4-dioxane) to facilitate transmetalation without water.

Q2: The hydrogenation of my 2-(1-ethyl-1H-pyrazol-5-yl)pyridine intermediate stalls at 40-50% conversion when using standard 10% Pd/C and H₂. How do I drive it to completion? A: Unactivated pyridines are notoriously difficult to reduce, and the resulting piperidine is a strong Lewis base that rapidly poisons the palladium catalyst by binding to the active metal sites.

  • Actionable Fix: Change both your catalyst and your solvent. Switch from Pd/C to 5% Rh/C or PtO₂ (Adams' catalyst) . More importantly, run the reaction in an acidic medium (e.g., glacial acetic acid). The acid immediately protonates the newly formed piperidine, preventing it from coordinating with and poisoning the catalyst [2] [3].

Q3: If I must use the diketone condensation route due to starting material availability, how can I improve the 1,5-regioselectivity? A: Convert your 1,3-diketone into an enaminone (e.g., reacting the diketone with DMF-DMA to form a dimethylamino enone) before adding ethylhydrazine. The hydrazine will preferentially undergo a Michael-type addition at the more electrophilic


-carbon of the enaminone, followed by cyclization and elimination of dimethylamine. This can push regioselectivity from 60:40 to >90:10 [1].

Q4: After the hydrogenation in acetic acid, I am struggling to isolate the highly polar piperidine product. Standard aqueous workups result in terrible recovery. Any tips? A: Your product is currently a highly water-soluble acetate salt.

  • Actionable Fix: First, filter off the catalyst (Caution: Rh/C and PtO₂ can be pyrophoric when dry). Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Dilute the residue in a minimal amount of water, chill to 0°C, and aggressively basify to pH > 12 using 6N NaOH. Extract the free base using a highly polar organic mixture, such as 10% isopropanol in dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF) .

Quantitative Pathway Comparison

To aid in route selection, the following table summarizes the expected outcomes of the two primary synthetic strategies based on process chemistry optimizations.

Synthetic RouteRegiomeric Purity (1,5 : 1,3)Typical YieldKey ImpuritiesScalability
1,3-Diketone + Hydrazine ~ 60 : 4035 - 45%1,3-regioisomer, unreacted diketonePoor (Requires tedious chromatography)
Enaminone + Hydrazine > 90 : 1065 - 75%Traces of 1,3-isomer, dimethylamineModerate
Suzuki + Hydrogenation > 99 : 1 75 - 85% (over 2 steps)Protodeboronated pyrazole, trace pyridineExcellent (Self-validating, crystallizable)
Self-Validating Experimental Protocols
Step 1: Regioselective Suzuki-Miyaura Coupling

Objective: Synthesize 2-(1-Ethyl-1H-pyrazol-5-yl)pyridine.

  • Charge Reactor: To a thoroughly degassed solution of 1,4-dioxane (10 mL/g) and water (2 mL/g), add 2-bromopyridine (1.0 equiv) and 1-ethyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 equiv).

  • Add Base & Catalyst: Add anhydrous K₂CO₃ (2.5 equiv) followed by Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction: Heat the biphasic mixture to 90°C under a strict nitrogen atmosphere for 4–6 hours. Causality note: Rapid heating is required to ensure transmetalation outpaces the protodeboronation of the boronic ester.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate as a pale yellow oil.

Step 2: Acid-Mediated Catalytic Hydrogenation

Objective: Reduce the pyridine ring to yield 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine.

  • Preparation: Dissolve the 2-(1-Ethyl-1H-pyrazol-5-yl)pyridine intermediate in glacial acetic acid (10 mL/g) in a pressure-rated hydrogenation vessel.

  • Catalyst Addition: Carefully add 5% Rh/C (10% w/w relative to the intermediate). Causality note: Rh/C provides superior cis/trans stereocontrol (if substituted) and prevents over-reduction compared to PtO₂ [2].

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize the vessel to 50 psi with H₂ and heat to 50°C. Stir vigorously for 12–18 hours until hydrogen uptake ceases.

  • Isolation: Vent the reactor and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Free-Basing: Concentrate the filtrate to remove AcOH. Basify the residue with 6N NaOH to pH 12 at 0°C. Extract with 10% iPrOH/DCM (3x). Dry the combined organics over Na₂SO₄ and concentrate to afford the pure piperidine product.

References
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones, which were synthesized in situ from ketones and acid chlorides, were converted into pyrazoles by the addition of hydrazine. Organic Letters, 8(12), 2675-2678. Organic Chemistry Portal. Available at:[Link]

  • Thorarensen, A., et al. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development. American Chemical Society. Available at:[Link]

  • Frediani, P., et al. (2005). Catalytic activity of dihydride ruthenium complexes in the hydrogenation of nitrogen containing heterocycles. Inorganica Chimica Acta. CORE. Available at:[Link]

Technical Support Center: Synthesis of Pyrazole-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrazole-piperidine compounds. This guide is designed to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important scaffolds in medicinal chemistry. As a Senior Application Scientist, this resource is built on a foundation of technical expertise and practical field experience to help you navigate potential side reactions and optimize your synthetic routes.

I. Overview of Pyrazole-Piperidine Synthesis

The conjunction of pyrazole and piperidine rings creates a privileged structural motif found in numerous biologically active molecules. The synthesis of these compounds typically involves two key stages: the formation of the pyrazole ring and its subsequent coupling with a piperidine moiety, or vice versa. The most common strategies involve:

  • Pyrazole Ring Formation: Classically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives (Knorr pyrazole synthesis).[1][2] Multicomponent reactions (MCRs) have also emerged as efficient alternatives.[3][4]

  • Piperidine Ring Coupling: Often accomplished via N-arylation or N-alkylation reactions, with the Buchwald-Hartwig amination being a prominent modern method for C-N bond formation.[5][6][7][8]

This guide will focus on troubleshooting the side reactions that can occur during these critical steps.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Part A: Side Reactions in Pyrazole Ring Synthesis

The formation of the pyrazole ring, while a classic transformation, is not without its challenges. Here are some common problems and their solutions.

Q1: I'm observing the formation of regioisomers in my pyrazole synthesis. How can I control the regioselectivity?

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired product.[1]

  • Multiple spots with similar Rf values are observed on TLC.

  • The isolated product has a broad melting point range.

Root Causes & Solutions:

The formation of regioisomers is a frequent issue when using unsymmetrical 1,3-dicarbonyl compounds and/or substituted hydrazines.[1] The nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.

CauseExplanationRecommended Solution
Unsymmetrical 1,3-Dicarbonyl The two carbonyl groups have different electrophilicities, but the difference may not be sufficient for complete selectivity.Modify Reaction Conditions: Lowering the reaction temperature can sometimes favor one isomer. The choice of solvent can also influence the outcome.
Substituted Hydrazine The two nitrogen atoms of a substituted hydrazine have different nucleophilicities. For instance, in arylhydrazines, the substituted nitrogen is less nucleophilic.Use a Directing Group: In some cases, a removable directing group can be installed to favor one reaction pathway.
Reaction pH The pH of the reaction medium can influence the protonation state of the hydrazine and the enolization of the dicarbonyl, affecting which pathway is favored.Optimize pH: Carefully control the pH of the reaction. For example, using hydrazine salts can provide a more controlled acidic environment.

A useful strategy to circumvent this issue is to employ starting materials that lead to a single regioisomer. For example, using β-ketonitriles with acetylhydrazine has been shown to minimize the formation of by-products.[9]

Q2: My reaction mixture is turning a dark color, and I'm having trouble purifying the final product. What's causing this and how can I fix it?

Symptoms:

  • The reaction mixture develops a yellow, red, or dark brown color.

  • The crude product is difficult to purify by standard column chromatography due to colored impurities.

Root Causes & Solutions:

Colored impurities often arise from side reactions involving the hydrazine starting material or oxidation of intermediates.[1]

Troubleshooting Workflow for Colored Impurities:

Caption: Troubleshooting workflow for colored impurities.

Detailed Protocols:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent. Add a small amount of activated charcoal and stir for 15-30 minutes. Filter the mixture through a pad of celite to remove the charcoal.[1]

  • Acidic Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate the basic pyrazole product, transferring it to the aqueous layer and leaving non-basic colored impurities in the organic layer. The aqueous layer can then be basified to precipitate the purified product.[1]

Part B: Side Reactions in Piperidine Coupling (Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming the C-N bond between the pyrazole and piperidine rings. However, it is sensitive to reaction conditions, and several side reactions can occur.

Q3: My Buchwald-Hartwig reaction is giving low yields and multiple byproducts. What are the likely culprits?

Symptoms:

  • TLC or LC-MS analysis shows incomplete consumption of starting materials and the formation of multiple new spots.

  • The isolated yield of the desired product is significantly lower than expected.

Root Causes & Solutions:

Low yields in Buchwald-Hartwig aminations often stem from catalyst deactivation or competing side reactions.[5][7]

Side ReactionMechanismPrevention & Mitigation
Hydrodehalogenation The aryl halide is reduced to the corresponding arene, consuming the starting material without forming the desired C-N bond. This can be promoted by the presence of water or certain bases.[7][10]Ensure strictly anhydrous and inert conditions. Use high-purity, degassed solvents. Consider a weaker base if this is a persistent issue.[7][10]
Homocoupling Dimerization of the aryl halide or the amine can occur.[7]Optimize catalyst loading and reaction temperature. Sometimes, a lower temperature for a longer duration can minimize this side reaction.[7]
Bis-arylation If the piperidine has other nucleophilic sites (e.g., another amine group), diarylation can occur.[5][10]Use a protecting group on the more reactive secondary amine if selective arylation at another position is desired.[10] An excess of the piperidine starting material can also help suppress this.[5]
Catalyst Deactivation The active Pd(0) catalyst can be oxidized by air or react with impurities, rendering it inactive.[5][7]Maintain a strict inert atmosphere (argon or nitrogen).[5] Modern palladium precatalysts (e.g., G3 or G4 precatalysts) are often more robust and form the active catalyst more cleanly.[7]

Logical Flow for Optimizing Buchwald-Hartwig Reactions:

Buchwald_Hartwig_Optimization Start Low Yield/Multiple Products Check_Inert Verify Inert Atmosphere Start->Check_Inert First Step Optimize_Ligand_Base Screen Ligand & Base Combinations Check_Inert->Optimize_Ligand_Base If still low yield Vary_Temp_Time Adjust Temperature & Reaction Time Optimize_Ligand_Base->Vary_Temp_Time If still low yield Check_Stoichiometry Review Stoichiometry Vary_Temp_Time->Check_Stoichiometry If still low yield Improved_Yield Improved Yield Check_Stoichiometry->Improved_Yield Success

Caption: Optimization workflow for Buchwald-Hartwig reactions.

Q4: I am trying to perform a reaction on the piperidine ring, but the nitrogen keeps reacting. How can I prevent this?

Symptoms:

  • N-alkylation or N-acylation occurs instead of the desired C-H functionalization on the piperidine ring.

  • Formation of quaternary ammonium salts as a major byproduct during N-alkylation attempts.[5]

Root Cause & Solution:

The piperidine nitrogen is a strong nucleophile and will readily react with electrophiles. To direct reactivity to other parts of the molecule, the nitrogen must be temporarily "masked" using a protecting group.[5]

Common Protecting Groups for Piperidine Nitrogen:

Protecting GroupAbbreviationIntroduction ReagentRemoval Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl in dioxane)[10]
BenzyloxycarbonylCbzBenzyl chloroformateHydrogenolysis (H₂, Pd/C)
AcetylAcAcetic anhydride or acetyl chlorideAcidic or basic hydrolysis
Sulfonyl (e.g., Tosyl)TsTosyl chlorideStrong reducing agents or harsh acidic conditions

General Workflow for Using a Protecting Group:

  • Protection: React the piperidine with the appropriate reagent to install the protecting group.

  • Desired Reaction: Perform the intended transformation on the piperidine ring (e.g., C-H functionalization).

  • Deprotection: Remove the protecting group to reveal the free piperidine nitrogen.[10]

III. Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Piperidine with a Pyrazole Halide

This protocol provides a starting point for the coupling reaction. Optimization of the ligand, base, and temperature may be necessary for specific substrates.[5][7]

Materials:

  • Pyrazole halide (1.0 eq)

  • Piperidine derivative (1.2-1.5 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[7]

  • Phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)[5]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried Schlenk flask or microwave vial

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand (if needed), and base to the reaction vessel.[5]

  • Add the pyrazole halide and a stir bar.

  • Seal the vessel, then evacuate and backfill with inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the piperidine derivative via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

IV. Conclusion

The synthesis of pyrazole-piperidine compounds, while powerful, requires careful attention to reaction conditions to avoid common side reactions. By understanding the underlying mechanisms of these unwanted transformations, researchers can proactively design experiments to maximize yield and purity. This guide provides a framework for troubleshooting common issues, but it is important to remember that each substrate pair may require specific optimization.

V. References

  • BenchChem. (n.d.). Managing side reactions in piperidine functionalization. Retrieved from

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from

  • ResearchGate. (2008). Minimizing Side Reactions in Classical Pyrazole Synthesis from β - Oxonitriles: The Use of Acetylhydrazine. Retrieved from

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine. Retrieved from

  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions. Retrieved from

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from

  • BenchChem. (n.d.). Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols. Retrieved from

  • National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from

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Technical Support Center: Purification of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared by: Senior Application Scientist

Physicochemical Profiling & Purification Strategy

To design an effective purification strategy for 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine , we must first deconstruct its structural causality. The molecule is characterized by two distinct nitrogen-containing heterocycles:

  • The Piperidine Ring: Contains a highly basic secondary amine (typical pKa ~10–11). This is the dominant functional group, making the molecule highly polar, prone to salt formation, and highly reactive toward acidic surfaces.

  • The 1-Ethylpyrazole Ring: The N-ethyl substitution removes the pyrazole's hydrogen-bond donor capacity, leaving an

    
     hybridized nitrogen that acts as a weak hydrogen-bond acceptor.
    
  • The C2 Chiral Center: The attachment point between the piperidine and pyrazole rings is a stereocenter, meaning synthetic preparations will yield a racemate unless asymmetric catalysis is employed.

Because the piperidine nitrogen dominates the molecule's physicochemical behavior, our purification strategies rely heavily on manipulating its protonation state[1][2] and leveraging its ability to form stable diastereomeric salts for chiral resolution[3][4].

Troubleshooting Guides & FAQs

Q1: Why does my crude 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine streak severely on standard silica gel, and how can I improve the chromatographic resolution? A: The severe streaking is caused by irreversible acid-base interactions. The highly basic secondary amine of the piperidine ring acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with the acidic silanol groups (-SiOH) present on standard unbonded silica gel.

  • The Solution: You must suppress this ionization. Modify your mobile phase by adding 1% to 5% of a volatile organic base, such as triethylamine (TEA) or aqueous ammonia[1]. The TEA competitively binds to the acidic silanol sites on the silica, effectively "basifying" the column and allowing your target piperidine derivative to elute as a sharp, symmetrical band. Alternatively, switch to reversed-phase HPLC using an acidic modifier (e.g., 0.1% Trifluoroacetic acid) to fully protonate the amine, which prevents secondary interactions with the stationary phase[1].

Q2: I have a complex crude mixture containing unreacted pyrazole precursors and neutral organic byproducts. What is the most efficient bulk purification method before attempting chromatography? A: Acid-base liquid-liquid extraction is the most efficient initial cleanup step[2].

  • The Causality: By exploiting the high pKa of the piperidine ring, you can selectively protonate the target molecule using a dilute aqueous acid (e.g., 1M HCl). This converts the lipophilic free base into a highly water-soluble piperidinium hydrochloride salt[1][2]. Neutral impurities and less basic pyrazole byproducts will remain in the organic phase and can be discarded. Subsequent basification of the aqueous layer with NaOH deprotonates the piperidine, crashing it out of the water to be recovered in a fresh organic solvent[2].

Q3: My downstream pharmacological assay requires the enantiopure (R)- or (S)-enantiomer. How can I resolve the racemic mixture of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine? A: Classical chiral resolution via diastereomeric salt formation is the industry standard for resolving basic piperidine derivatives[4][].

  • The Causality: Enantiomers have identical physical properties and cannot be separated by standard crystallization. However, by reacting the racemic amine with an enantiopure chiral acid—such as di-p-toluoyl-D-tartaric acid (D-DTTA)—you generate two distinct diastereomeric salts[4][6]. Diastereomers possess different lattice energies and solubilities[3]. By carefully selecting a solvent (often acetone or an ethanol/water mixture) and controlling the cooling rate, the less soluble diastereomeric salt will selectively crystallize out of the solution, leaving the undesired isomer in the mother liquor[3][6].

Quantitative Data Summary

The following table summarizes the expected performance metrics for the primary purification techniques applied to basic piperidine derivatives.

Purification TechniqueTarget Impurity RemovedTypical Purity AchievedTypical Yield RangeMethodological Notes
Acid-Base Extraction Neutral & acidic organics90% – 95%85% – 95%Highly scalable; serves as the ideal primary bulk cleanup step[1][2].
Basified Silica Chromatography Structurally similar basic analogs> 98%70% – 85%Requires 1-5% TEA modifier to prevent streaking and irreversible adsorption[1].
Classical Chiral Resolution Undesired enantiomer> 98% ee30% – 40% (Max theoretical 50%)Requires optimization of the resolving agent (e.g., Tartaric acid derivatives) and precise cooling rates[3][4].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Bulk Purification via Acid-Base Extraction

Objective: Isolate 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine from neutral/acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in diethyl ether or ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

  • Validation Checkpoint 1 (Protonation): Test the pH of the aqueous layer using indicator paper. It must be < 2. If not, add more 1M HCl. This guarantees complete formation of the water-soluble piperidinium salt.

  • Phase Separation: Collect the lower aqueous layer. Wash the retained organic layer once more with 0.5 volumes of 1M HCl. Combine the aqueous layers and discard the organic layer (contains neutral impurities)[2].

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 6M aqueous NaOH dropwise with stirring.

  • Validation Checkpoint 2 (Deprotonation): Test the pH of the aqueous layer. It must be > 11. The solution should become cloudy as the lipophilic free base precipitates out of the aqueous phase[2].

  • Final Extraction: Extract the basified aqueous layer three times with fresh EtOAc or Dichloromethane (DCM).

  • Isolation: Combine the new organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified free base.
    
Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Objective: Isolate a single enantiomer of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine.

  • Salt Formation: Dissolve the racemic 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine in a minimal amount of near-boiling acetone (or 80/20 THF/Water)[3].

  • Resolving Agent Addition: Slowly add 0.5 to 1.0 molar equivalents of a chiral acid, such as di-p-toluoyl-D-tartaric acid, dissolved in the same hot solvent[4][6].

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed over 4 hours, then transfer to an ice bath for 2 hours. Causality: Rapid cooling traps the undesired diastereomer in the crystal lattice, ruining optical purity[4].

  • Isolation: Collect the precipitated crystals via vacuum filtration. Wash with a small volume of ice-cold solvent.

  • Validation Checkpoint 1 (Optical Purity): Take a 5 mg aliquot of the crystals, perform a mini "salt break" (Step 6), and analyze the free base via Chiral HPLC. If the enantiomeric excess (ee) is < 95%, resuspend the bulk crystals in hot solvent and perform a second recrystallization[3].

  • Salt Break: Suspend the validated crystals in a mixture of EtOAc and 2M aqueous NaOH (1:1 v/v). Stir vigorously until all solids dissolve. The NaOH neutralizes the tartaric acid derivative, liberating the enantiopure piperidine free base into the EtOAc layer[4][].

  • Recovery: Separate the EtOAc layer, dry over

    
    , and evaporate to yield the enantiopure target compound.
    

Process Workflows

AcidBaseExtraction Crude Crude Mixture (in EtOAc) AddHCl Add 1M HCl (aq) & Separate Crude->AddHCl Org1 Organic Phase (Neutral Impurities) AddHCl->Org1 Discard Aq1 Aqueous Phase (Piperidinium Salt) AddHCl->Aq1 Keep AddNaOH Add 6M NaOH (aq) to pH > 11 Aq1->AddNaOH Extract Extract with Fresh EtOAc AddNaOH->Extract Org2 Organic Phase (Pure Free Base) Extract->Org2 Keep & Dry Aq2 Aqueous Phase (Salts/Waste) Extract->Aq2 Discard

Caption: Workflow for the acid-base extraction of basic piperidine derivatives.

ChiralResolution Racemate Racemic Amine (R/S Mixture) AddAcid Add Chiral Resolving Agent (e.g., D-DTTA in Acetone) Racemate->AddAcid DiaSalts Diastereomeric Salts (R-Amine·D-Acid + S-Amine·D-Acid) AddAcid->DiaSalts Cooling Slow Cooling & Crystallization DiaSalts->Cooling Solid Crystalline Solid (Target Diastereomer) Cooling->Solid Filter Mother Mother Liquor (Undesired Isomer) Cooling->Mother Discard/Recycle SaltBreak Salt Break (NaOH / EtOAc) Solid->SaltBreak Enantiopure Enantiopure Amine (Free Base) SaltBreak->Enantiopure

Caption: Classical chiral resolution pathway via diastereomeric salt crystallization.

References

  • Benchchem. Technical Support Center: Purification of Piperidine Derivatives.1

  • Chemistry Steps. Organic Acid-Base Extractions.2

  • ACS Publications - Organic Process Research & Development. Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium.3

  • Benchchem. Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.4

  • BOC Sciences. Chiral Resolution and Separation Services.

  • Google Patents. US7301023B2 - Chiral salt resolution.6

Sources

Technical Support Center: Stabilizing 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center with troubleshooting guides and FAQs for stabilizing 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine for long-term storage.

Welcome to the technical support resource for 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Given its hybrid structure, comprising a stable pyrazole ring and a reactive piperidine moiety, understanding its stability profile is critical for reproducible experimental outcomes. This document provides answers to common questions, troubleshooting advice for potential degradation issues, and validated protocols for stability assessment.

Section 1: Frequently Asked Questions (FAQs) on Optimal Storage

This section addresses the most common questions regarding the day-to-day handling and storage of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine.

Q1: What are the ideal storage conditions for solid 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine?

For maximal long-term stability, the solid compound should be stored under a combination of conditions that mitigate the primary degradation risks: oxidation and hydrolysis.

  • Temperature: Refrigerate at 2-8°C for intermediate storage or freeze at -20°C for long-term storage (over 6 months).[1] Lower temperatures significantly slow the rate of all potential chemical degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon.[2] The secondary amine in the piperidine ring is susceptible to oxidation by atmospheric oxygen. Replacing air in the container headspace with an inert gas is a critical preventative measure.

  • Moisture: Keep in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., silica gel). This prevents the uptake of atmospheric moisture, which can lead to hydrolysis or act as a medium for other reactions.[3]

  • Light: Store in an amber glass vial or in a dark location to protect against photolytic degradation.[3] UV light can provide the energy to initiate the cleavage of C-N bonds.[4]

Q2: How should I store solutions of this compound? What solvent should I use?

Storing the compound in solution is generally not recommended for long periods due to increased molecular mobility, which facilitates degradation. If solution storage is unavoidable:

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent. Anhydrous DMSO or DMF are common choices. However, be aware that DMSO is aggressively hygroscopic and will rapidly absorb atmospheric moisture, which can compromise sample stability.[3]

  • Storage Protocol:

    • Prepare aliquots to avoid repeated freeze-thaw cycles.

    • Use vials with airtight caps, such as those with PTFE-lined septa.

    • Before sealing, flush the headspace of each vial with dry nitrogen or argon.

    • Store frozen at -20°C or, for enhanced stability, at -80°C.

Q3: Is it necessary to store this compound under an inert atmosphere? Why?

Yes, it is highly recommended. The piperidine ring contains a secondary amine, which is a primary target for oxidation. The nitrogen's lone pair of electrons can react with atmospheric oxygen, especially in the presence of light or trace metal impurities, to form N-oxides or other degradation products.[5][6] Storing under an inert gas displaces oxygen, directly preventing this key degradation pathway.[2]

Q4: What is the expected shelf-life under recommended conditions?

While an exact shelf-life is product- and purity-specific, organic compounds like this, when stored properly as a solid (frozen, dry, dark, inert atmosphere), can be stable for several years (3-5 years).[7] However, it is best practice to re-analyze the purity of any stock that is more than one year old or has been handled frequently. For solutions, stability is much shorter and should be determined empirically, but it is often limited to a few months even under ideal frozen conditions.

Section 2: Troubleshooting Guide for Stability Issues

This section provides guidance on how to interpret and address common signs of compound degradation.

Q1: I observed a color change in my solid sample (e.g., turning yellow/brown). What does this indicate?

A color change is a common visual indicator of degradation. For nitrogen-containing compounds, this often points to oxidation.[8] The formation of conjugated systems or small, colored impurities can result in a shift from a white or off-white solid to yellow or brown. The sample's purity should be immediately assessed by HPLC or LC-MS before further use.

Q2: My solution has become discolored. Is it still usable?

As with the solid, discoloration in a solution is a strong warning sign of instability. The compound may have degraded due to oxidation, reaction with the solvent, or solvent impurities. It is not recommended to use a discolored solution in sensitive assays. The solution should be discarded, and a fresh one prepared from a validated solid stock.

Q3: HPLC analysis shows new impurity peaks. What are the likely degradation products?

If new peaks appear in your chromatogram over time, they are likely degradation products. Based on the structure of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine, the most probable degradation pathways involve the piperidine ring:

  • Oxidation: Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32). This could indicate the formation of the piperidine N-oxide or hydroxylated species.

  • Ring Opening/Cleavage: H-abstraction from the carbons adjacent to the nitrogen can lead to the formation of imines, followed by hydrolysis and potential ring-opening.[5][6] This can lead to a variety of smaller, more polar fragments.

  • De-ethylation (less likely): While the N-ethyl group on the pyrazole is relatively stable, enzymatic or harsh chemical conditions could potentially cleave it.

Using LC-MS is the most effective way to get mass information on these new peaks to help elucidate their structures.[4][9]

Q4: I'm seeing poor reproducibility in my assays. Could compound instability be the cause?

Absolutely. If the concentration of the active parent compound is decreasing over time due to degradation, the effective dose in your experiment will change, leading to inconsistent results. Degradation products can also sometimes interfere with assays, either by inhibiting or activating biological targets themselves. If you experience a drift in assay results over time, re-analyzing the purity of your compound stock should be a primary troubleshooting step.

Section 3: Experimental Protocols for Stability Assessment

To proactively manage compound integrity, we recommend performing stability assessments.

Protocol 1: Forced Degradation Study

This study exposes the compound to harsh conditions to rapidly identify likely degradation pathways and establish the compound's intrinsic stability.[4]

Objective: To identify potential degradation products and sensitive conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine in acetonitrile:water (1:1) at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL water).

    • Acidic Hydrolysis: 0.2 M HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: 0.2 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: 6% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to high-intensity UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC-UV method (see Protocol 2) and LC-MS to determine the percentage of degradation and identify major degradants.

Table 1: Example Data from Forced Degradation Study
Stress Condition% DegradationNumber of DegradantsMajor Degradant m/z
Control (T=0)0%0N/A
0.1 M HCl, 60°C< 2%1-
0.1 M NaOH, 60°C< 2%1-
3% H₂O₂, RT25%3[M+16]+, [M-H]+
70°C Heat5%2[M-H]+
UV Light (254 nm)12%2[M-H]+
Protocol 2: Recommended HPLC-UV Method for Purity Assessment

This method is designed to be "stability-indicating," meaning it can separate the intact parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Section 4: Visualizing Degradation and Workflows

Diagram 1: Potential Oxidative Degradation Pathways

G cluster_main 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine cluster_pathways Degradation Pathways Parent Parent Compound (C12H19N3) N_Oxide N-Oxide (M+16) Parent->N_Oxide O2 Imine Tetrahydropyridine Intermediate (M-2H) Parent->Imine -H•, O2 Hydroxylated Hydroxylated Species (M+16) Parent->Hydroxylated O2 Ring_Opened Ring-Opened Products (e.g., Amino Aldehyde) Imine->Ring_Opened H2O

Caption: Key oxidative degradation pathways for the piperidine moiety.

Diagram 2: Experimental Workflow for Long-Term Stability Testing

G cluster_timepoints Time-Point Analysis Start Receive/Synthesize Compound Lot QC1 Initial QC Analysis (T=0) (HPLC, LC-MS, NMR) Start->QC1 Prep Aliquot into Vials (Solid or Solution) QC1->Prep Store Store under Recommended Conditions (-20°C, Inert, Dark) Prep->Store T1 T = 3 Months T2 T = 6 Months Analysis Analyze Sample (HPLC for Purity) T1->Analysis T3 T = 12 Months T2->Analysis Tn T = 24 Months T3->Analysis Tn->Analysis Report Compare to T=0 Data & Assess Stability Analysis->Report

Caption: Workflow for a systematic long-term stability study.

Section 5: References

  • Julander, J. G., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kallaste, K., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • Combourieu, B., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. Available at: [Link]

  • Roylan Developments. Compound storage made simple. Product Brochure. Available at: [Link]

  • MilliporeSigma. 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine. Product Page. Available at: [Link]

  • ROMIL. Recommended Shelf Lives and Storage Conditions. Technical Information. Available at: [Link]

Sources

Troubleshooting inconsistent results in 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine experiments

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry Division

Welcome to the technical support center for 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in experimental outcomes. We will delve into the causality behind experimental choices, providing field-proven insights to help you troubleshoot and optimize your work with this important heterocyclic scaffold.

Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Inconsistent Yields or Complete Reaction Failure

Question: My synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine is giving highly variable yields, and in some cases, has failed completely. What are the common causes and how can I improve consistency?

Answer: Low or inconsistent yields in heterocyclic synthesis are a frequent challenge stemming from several critical variables.[1] A systematic approach is the most effective way to diagnose and solve the issue.

Potential Causes & Step-by-Step Solutions:

  • Purity of Reagents and Solvents:

    • Causality: Impurities in starting materials or the presence of water in solvents can lead to unintended side reactions, consume reagents, or poison catalysts.[1] Many reactions in organic synthesis are sensitive to atmospheric moisture and oxygen.[1]

    • Troubleshooting Steps:

      • Verify Starting Material Purity: Re-characterize your starting materials (e.g., the precursor β-cyanoketone and ethylhydrazine) using ¹H NMR or GC-MS to confirm their identity and purity.

      • Use Anhydrous Solvents: For moisture-sensitive steps, always use freshly dried solvents. Ensure glassware is oven- or flame-dried before use.

      • Inert Atmosphere: If your synthetic route involves air-sensitive reagents or intermediates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Suboptimal Reaction Conditions:

    • Causality: Temperature, reaction time, and reactant concentration are critical parameters that dictate reaction kinetics and the formation of side products.[1] For instance, the cyclocondensation step to form the pyrazole ring is often temperature-dependent.[2][3]

    • Troubleshooting Steps:

      • Reaction Monitoring: Do not rely solely on a predetermined reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] This allows you to identify the optimal endpoint and detect the formation of byproducts or degradation of the product over time.[1]

      • Temperature Control: Ensure the internal reaction temperature is accurate and stable. Use an oil bath or a reliable heating mantle with a thermocouple.

      • Systematic Optimization: If issues persist, perform small-scale trial reactions to systematically optimize parameters like temperature, concentration, and catalyst loading.

  • Inefficient Mixing:

    • Causality: In heterogeneous reactions (e.g., those involving a solid reagent or catalyst), poor mixing can lead to localized concentration gradients, reducing reaction rates and yields.[1]

    • Troubleshooting Steps:

      • Ensure the stir rate is adequate for the reaction scale and viscosity. For viscous mixtures, consider mechanical stirring over magnetic stirring.

Below is a logical workflow to diagnose the root cause of low yields.

LowYieldTroubleshooting Start Low Yield Observed Check_Conditions Step 1: Verify Reaction Conditions (Temp, Time, Concentration) Start->Check_Conditions Assess_Purity Step 2: Assess Reagent & Solvent Purity Check_Conditions->Assess_Purity Conditions OK Optimize Systematically Optimize Reaction Parameters Check_Conditions->Optimize Incorrect Check_Atmosphere Step 3: Ensure Inert Atmosphere (if needed) Assess_Purity->Check_Atmosphere Purity OK Assess_Purity->Optimize Impure Review_Workup Step 4: Review Workup & Purification Procedure Check_Atmosphere->Review_Workup Atmosphere OK Check_Atmosphere->Optimize Inadequate Review_Workup->Optimize Losses Detected

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Appearance of Unknown Impurities in Final Product

Question: After purification, my NMR and LC-MS analyses show unexpected peaks. What are the likely impurities and how can I avoid them?

Answer: The appearance of impurities can be traced back to the synthesis, workup, or storage of the compound. The structure of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine suggests a few likely suspects.

Potential Impurities & Prevention Strategies:

  • Regioisomers:

    • Causality: The reaction of a β-dicarbonyl equivalent with a substituted hydrazine can potentially lead to the formation of regioisomers.[3] In this case, the 2-(1-Ethyl-1H-pyrazol-3 -yl)piperidine could be a possible isomeric impurity, depending on the specific synthetic route.

    • Prevention & Solution:

      • Reaction Control: The regioselectivity of pyrazole synthesis is often influenced by the reaction conditions (pH, solvent) and the nature of the substituents.[3] Using a well-established, regioselective protocol is crucial.

      • Purification: Careful purification by column chromatography can often separate regioisomers. Develop a TLC method with good separation before scaling up the chromatography.

  • Oxidation Products:

    • Causality: The piperidine ring, like many secondary amines, can be susceptible to oxidation, which may lead to discoloration (e.g., turning yellow or brown).[6] The pyrazole ring itself is generally stable, but substituents can influence its susceptibility to oxidation.[7]

    • Prevention & Solution:

      • Inert Atmosphere Workup: After the reaction is complete, perform the workup and purification steps promptly. If the product is sensitive, blanketing with an inert gas during solvent removal can help.

      • Proper Storage: Store the final compound under an inert atmosphere (argon or nitrogen), protected from light, and at a cool temperature (2-8°C).[7]

  • Residual Solvents or Reagents:

    • Causality: Incomplete removal of high-boiling solvents (like DMF or DMSO) or excess reagents can lead to contamination.

    • Prevention & Solution:

      • Aqueous Wash: During the workup, wash the organic layer thoroughly with water or brine to remove water-soluble solvents and reagents.

      • High-Vacuum Drying: Dry the final product under high vacuum for a sufficient period to remove residual organic solvents. Gentle heating can be applied if the compound is thermally stable.

Issue 3: Poor Reproducibility in Biological Assays

Question: I am observing inconsistent results when testing my compound in biological assays. Could the compound itself be the source of this variability?

Answer: Yes, the physicochemical properties and purity of the compound can significantly impact biological assay results.

Potential Causes & Solutions:

  • Presence of Active Impurities:

    • Causality: Even small amounts of impurities can have biological activity, leading to confounding results.[7]

    • Solution: Ensure the highest possible purity for all batches used in biological testing. A purity of >98% as determined by HPLC and NMR is recommended. Always re-characterize a batch before starting a new set of experiments.

  • Compound Stability in Assay Buffer:

    • Causality: Pyrazole derivatives can exhibit varying stability depending on pH and the presence of other components in the solution.[8][9] While the N-ethyl group prevents tautomerization, the molecule could still be susceptible to hydrolysis or other degradation pathways under specific assay conditions.[7]

    • Solution:

      • Perform a Stability Study: Prepare a solution of your compound in the assay buffer and analyze it by HPLC at different time points (e.g., 0, 2, 4, 24 hours) under the assay conditions (temperature, light). This will determine if the compound is degrading over the course of the experiment.

      • pH Considerations: The piperidine moiety is basic. Changes in pH can affect its protonation state, which in turn can influence its solubility and interaction with biological targets.[10] Ensure the assay buffer has sufficient capacity to maintain a stable pH after compound addition.

  • Solubility Issues:

    • Causality: Poor solubility can lead to the compound precipitating out of solution, resulting in an inaccurate effective concentration and high variability. Pyrazole derivatives can sometimes have poor aqueous solubility.[11]

    • Solution:

      • Determine Solubility: Experimentally determine the solubility of your compound in the assay buffer.

      • Use a Co-Solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous assay buffer.[12] Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experiments, including controls.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine? A1: To ensure long-term stability, the compound should be stored in a tightly sealed container (amber vial is recommended), under an inert atmosphere (argon or nitrogen), protected from light, and at a refrigerated temperature (2-8°C).[7] For very long-term storage, freezing at -20°C is an option.

Q2: Which analytical techniques are best for routine quality control of this compound? A2: A combination of techniques is essential for comprehensive characterization.[13]

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for organic impurities.

  • LC-MS: To confirm the molecular weight and assess purity.

  • HPLC: To accurately quantify purity (e.g., using a UV detector at an appropriate wavelength).

Q3: How can I effectively monitor the progress of the synthesis reaction? A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress.[4][5] A typical mobile phase for compounds of this polarity would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, taking small aliquots for LC-MS analysis is also a powerful technique.

Q4: My compound has poor solubility in aqueous solutions. How can I improve this for workup or biological testing? A4: The piperidine and pyrazole nitrogens are basic and can be protonated by acid to form more soluble salts.[10]

  • For Workup: During an aqueous workup, you can often improve solubility in the aqueous layer by acidifying it (e.g., with 1M HCl). This allows for extraction away from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[10]

  • For Biological Assays: While salt formation can improve solubility, it also changes the pH. The most common method is to use a stock solution in a polar aprotic solvent like DMSO, followed by serial dilution in the aqueous buffer.[12]

Experimental Protocols

Protocol 1: General Synthesis of a 1,5-Substituted Pyrazole

This protocol is a representative example based on the Knorr pyrazole synthesis, a common method for creating the pyrazole core.[4]

Objective: To synthesize a pyrazole ring via cyclocondensation.

Materials:

  • β-Enamino diketone precursor (1.0 eq)

  • Ethylhydrazine (or its salt) (1.1 eq)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the β-enamino diketone precursor (1.0 eq) in ethanol.

  • Reagent Addition: Add ethylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[4]

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 70:30 Hexane:Ethyl Acetate) until the starting material is consumed (typically 2-6 hours).[3][4]

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

SynthesisWorkflow Start Starting Materials (β-Enamino Diketone + Hydrazine) Reaction Cyclocondensation (Ethanol, Acetic Acid, Reflux) Start->Reaction Monitoring In-Process Control (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis QC Analysis (NMR, HPLC, MS) Purification->Analysis Final Pure Compound Analysis->Final

Caption: General experimental workflow for synthesis and purification.

Protocol 2: Purification by Column Chromatography

Objective: To purify the crude product from residual reagents and byproducts.

Procedure:

  • TLC Method Development: First, determine an appropriate solvent system using TLC that gives good separation between your product and impurities, with a target Rf value for the product of ~0.3. A common starting point is a Hexane:Ethyl Acetate gradient.

  • Column Packing: Pack a silica gel column using the chosen non-polar solvent (e.g., Hexane).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the proportion of the polar solvent (e.g., increasing the percentage of Ethyl Acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Data Presentation: Analytical Characterization

The following table summarizes the expected analytical data for a compound like 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine. Actual values may vary slightly.

Analysis Type Parameter Expected Observation
¹H NMR Chemical Shift (δ)Pyrazole Protons: ~6.0-7.5 ppm; Piperidine & Ethyl Protons: ~1.0-4.0 ppm.
¹³C NMR Chemical Shift (δ)Pyrazole Carbons: ~100-140 ppm; Piperidine & Ethyl Carbons: ~15-60 ppm.[14]
LC-MS (ESI+) Molecular Ion[M+H]⁺ corresponding to the molecular weight (179.26 g/mol ).
HPLC Purity>98% area under the curve with a suitable UV detector (e.g., 220 nm).

References

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC. (2023). Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (2022). Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022). Available at: [Link]

  • SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES - International Journal of Chemical and Pharmaceutical Analysis. (2016). Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024). Available at: [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. (2022). Available at: [Link]

  • Synthesis and structural characterization of novel pyrazoline derivatives - DergiPark. Available at: [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole functionalization. The N-alkylation of pyrazoles is a fundamental transformation in drug discovery and agrochemical development. However, achieving high regioselectivity (N1 vs. N2) and avoiding over-alkylation are persistent challenges. As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting strategies, mechanistic insights, and validated standard operating procedures (SOPs) to ensure your synthetic workflows are robust and reproducible.

Diagnostic Reaction Workflow

Before setting up your reaction, use the following decision matrix to select the optimal pathway based on the steric and electronic properties of your substrate.

Workflow Start Determine Pyrazole Substitution Pattern Sym Symmetrical Pyrazole (e.g., 4-substituted) Start->Sym Unsym Unsymmetrical Pyrazole (e.g., 3-substituted) Start->Unsym Standard Standard Alkylation Base: K2CO3 or NaH Solvent: DMF or MeCN Sym->Standard Single product expected Steric Steric Control Pathway (Bulky Electrophiles) Unsym->Steric 2° or 3° Alkyl Halides Electronic Electronic/Coordination Control Pathway Unsym->Electronic 1° Alkyl Halides Trichloro Acid-Catalyzed Trichloroacetimidate (SN1-like transfer) Steric->Trichloro Avoid SN2 steric clash N1 Target: N1 Isomer Base: K2CO3 / Cs2CO3 Solvent: DMSO Electronic->N1 Thermodynamic Control N2 Target: N2 Isomer Base: NaH or MgBr2 Solvent: DMF or THF Electronic->N2 Chelation Control

Decision tree for optimizing N-alkylation conditions based on pyrazole substitution and sterics.

Core Mechanisms & Causality (FAQs)

Q1: Why does the N-alkylation of 3-substituted pyrazoles consistently yield a mixture of N1 and N2 isomers? A1: Pyrazoles exhibit annular tautomerism. In solution, the proton rapidly exchanges between the two nitrogen atoms, meaning a 3-substituted pyrazole is in equilibrium with its 5-substituted tautomer. When an alkylating agent is introduced, it can react with either nitrogen. The final product ratio is dictated by the Curtin-Hammett principle: the transition state energy for attacking the electrophile determines the distribution, which is heavily influenced by the steric bulk of the substituent and the nucleophilicity of the specific nitrogen [1].

Q2: How does the choice of base dictate regioselectivity? A2: The base determines the nature of the pyrazolide anion and its ion-pairing state:

  • Alkali Metal Carbonates (

    
    , 
    
    
    
    ):
    In polar aprotic solvents, weakly coordinating cations like
    
    
    leave the pyrazolide anion relatively "naked." Alkylation typically occurs at the less sterically hindered nitrogen (N1), driven by thermodynamic stability [2].
  • Hydride Bases (NaH): Sodium ions coordinate more strongly with the pyrazole nitrogens and the electrophile's leaving group. This chelation can alter the transition state, sometimes overriding steric factors to favor N2-alkylation or changing the kinetic distribution [3].

Q3: What is the optimal solvent for N-alkylation, and why? A3: Polar aprotic solvents (DMSO, DMF, and MeCN) are universally preferred. They stabilize the transition state of the


 alkylation without hydrogen-bonding to the pyrazolide nucleophile, which would otherwise dampen its reactivity. DMSO is particularly effective for N1-alkylation because its high dielectric constant efficiently solvates cations, maximizing the nucleophilicity of the pyrazolide anion [2]. For accelerated kinetics, sonochemical irradiation in these solvents has also been shown to drive complete conversion rapidly [4].

Quantitative Data on Reaction Conditions

The following table summarizes the expected regioselectivity outcomes based on standard optimization parameters synthesized from established literature.

Substrate TypeReagent SystemElectrophileMajor IsomerTypical Ratio (N1:N2)Yield
3-Methylpyrazole

/ DMSO
Primary Alkyl HalideN185:15 to 95:5>80%[1]
3-PhenylpyrazoleNaH / THFPrimary Alkyl HalideN2 (Chelation Dependent)Variable (often ~1:1)60-75%[2]
3-(Trifluoromethyl)pyrazole

/ MeCN
Ethyl IodoacetateMixture~50:5070%[3]
3-Substituted PyrazoleTrichloroacetimidate /

Secondary/Bulky GroupN1 (Steric Control)>90:1065-85%[2]
SEM-Protected PyrazoleSEM-Cl / MeCN (Heat)SEM Group (Equilibration)N1 (Thermodynamic)>95:5>90%[5]

Troubleshooting Specific Experimental Issues

Issue 1: Formation of Quaternary Pyrazolium Salts (Over-alkylation)

  • Causality: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) can alkylate the newly formed N-alkyl pyrazole, forming a positively charged, water-soluble pyrazolium salt that is often lost during aqueous workup.

  • Solution: Strictly control stoichiometry to 1.0 – 1.05 equivalents of the alkylating agent. Monitor the reaction closely via LC-MS. If over-alkylation persists, switch to a less reactive leaving group (e.g., alkyl chloride instead of iodide) or reduce the reaction temperature.

Issue 2: Poor Reactivity with Secondary or Bulky Alkyl Halides

  • Causality: Standard base-mediated alkylation proceeds via an

    
     mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.
    
  • Solution: Switch to an acid-catalyzed alkylation using trichloroacetimidates. This method proceeds via an

    
    -like carbocationic transfer, bypassing the steric clash inherent to 
    
    
    
    pathways [2].

Issue 3: Inability to Separate N1 and N2 Regioisomers

  • Causality: N1 and N2 isomers often possess nearly identical polarities, making standard silica gel chromatography ineffective.

  • Solution: Employ the "SEM-switch" strategy. By protecting the pyrazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group and heating it with catalytic SEM-Cl, the system equilibrates to the thermodynamically favored, less hindered isomer. You can then selectively functionalize the remaining positions before deprotection [5].

Standard Operating Procedures (SOPs)

Protocol A: General Regioselective N1-Alkylation (Thermodynamic Control)

This self-validating protocol utilizes the "naked anion" effect to drive N1 selectivity.

  • Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add the unsymmetrical pyrazole (1.0 equiv) and anhydrous

    
     (1.5 equiv).
    
  • Solvation & Deprotonation: Add anhydrous DMSO to achieve a substrate concentration of 0.2 M. Stir the suspension at room temperature for 30 minutes. (Self-validation: The mixture will often turn slightly yellow, indicating successful pyrazolide formation).

  • Alkylation: Add the primary alkyl halide (1.05 equiv) dropwise. Stir at room temperature for 4–12 hours.

  • Monitoring: Monitor reaction progress via TLC or LC-MS until the starting material is completely consumed.

  • Workup: Quench the reaction by pouring the mixture into a 5x volume of ice water. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (3 x 20 mL) to effectively remove residual DMSO. Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash chromatography.
    
Protocol B: Acid-Catalyzed Alkylation for Bulky Electrophiles

Use this method when standard


 conditions fail due to severe steric hindrance.
  • Preparation: Charge a flask with the pyrazole (1.0 equiv), the bulky alkyl trichloroacetimidate (1.0 equiv), and camphorsulfonic acid (CSA, 0.2 equiv) under an argon atmosphere.

  • Reaction: Add dry 1,2-Dichloroethane (DCE) to form a 0.25 M solution. Stir at room temperature for 4–8 hours.

  • Workup: Quench the reaction with saturated aqueous

    
     to neutralize the acid catalyst. Extract with Ethyl Acetate, wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Isolate the target N-alkyl pyrazole via silica gel chromatography.

References

  • Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 2022.[Link]

  • Fershtat, A. K., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 2025.[Link]

  • Dydio, P., et al. "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition." Chemical Science, 2014.[Link]

  • Frizzo, C. P., et al. "Sonochemical heating profile for solvents and ionic liquid doped solvents, and their application in the N-alkylation of pyrazoles." Ultrasonics Sonochemistry, 2016.[Link]

Sources

Technical Support Center: Stability & Handling of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Profile

As a Senior Application Scientist, I frequently encounter degradation issues with 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine . While the pyrazole moiety provides a robust aromatic core, the piperidine ring —specifically the secondary amine—is the "Achilles' heel" of this molecule in solution.[1][2]

The two primary degradation vectors you must control are:

  • Oxidative Dehydrogenation: The secondary amine is prone to oxidation, leading to imines or N-oxides, especially under light or in the presence of trace transition metals.[1][2]

  • Carbamylation: In its free base form, the piperidine nitrogen is a nucleophile that rapidly reacts with atmospheric CO

    
     to form carbamates, often manifesting as unexpected precipitation or "cloudiness" in non-polar solvents.[1][2]
    

Troubleshooting Guide (Q&A Format)

Issue 1: Solution Discoloration

Q: "My clear stock solution in DMSO turned faint yellow after 48 hours at room temperature. Is it still usable?"

A: Likely Compromised. The yellowing is a classic signature of oxidative degradation , likely forming N-oxide impurities or dehydrogenated imine species (e.g., tetrahydropyridine derivatives).[3][1][2]

  • Root Cause: Piperidine derivatives are susceptible to radical-mediated oxidation, often catalyzed by trace peroxides in aged solvents (like THF or ethers) or simply by dissolved oxygen in DMSO.[3][1][2]

  • Immediate Action: Run an LC-MS. Look for a mass shift of +16 Da (N-oxide) or -2 Da (imine formation).[3][1][2] If impurities exceed 2%, discard the solution.[2]

  • Prevention: Always use degassed, anhydrous solvents.[3][1][2][4] For DMSO stocks, store under argon at -20°C.[3][2]

Issue 2: Unexpected Precipitation

Q: "I prepared the free base in dichloromethane (DCM), but a white solid precipitated after leaving the vial uncapped for 20 minutes."

A: Carbamate Formation (CO


 Scrubbing). 
The secondary amine in the piperidine ring is basic (pKa ~11).[3][1][2] It reacts avidly with atmospheric carbon dioxide to form a carbamate salt  (piperidinium carbamate species).[3][1][2]
  • Root Cause: Exposure to air.[2][5] DCM is poor at solvating these polar salt species, causing them to crash out.[3][2]

  • Immediate Action: This is reversible.[2] Acidification (e.g., adding dilute HCl) will decarboxylate the compound, releasing CO

    
     and returning the protonated amine salt.[1] However, for precise assays, re-purification is recommended.[3][1][2]
    
  • Prevention: Handle the free base exclusively in a glovebox or under a positive pressure of nitrogen.[2]

Issue 3: Inconsistent Potency in Assays

Q: "My IC50 values are shifting. The compound seems less potent over time, but LC-MS shows the correct parent mass." [1]

A: Hygroscopicity & Salt Disproportionation. If you are using the hydrochloride salt, it is generally stable.[1][2] If you are using the free base , it is highly hygroscopic.[1][2]

  • Root Cause: The molecule absorbs water from the air, altering the effective molecular weight.[1][2] You are weighing "water weight," leading to a lower actual concentration of the drug.[1][2]

  • Verification: Perform a TGA (Thermogravimetric Analysis) or a Karl Fischer titration to determine water content.[3][1][2]

  • Prevention: Store the solid in a desiccator.[2] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Deep Dive: Degradation Mechanisms

To prevent degradation, you must understand the pathways.[1][2] The diagram below illustrates the critical failure points for the piperidine scaffold in solution.

DegradationPathways cluster_prevention Prevention Strategies Parent 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine (Secondary Amine) Oxidation Oxidative Pathway (Dissolved O2 / Light) Parent->Oxidation  Trace Metals / Peroxides   Carbamylation Carbamylation Pathway (Atmospheric CO2) Parent->Carbamylation  Air Exposure   N_Oxide N-Oxide Impurity (+16 Da) Oxidation->N_Oxide Imine Imine/Enamine (-2 Da) Oxidation->Imine Carbamate Carbamate Salt (Insoluble Precipitate) Carbamylation->Carbamate P1 Argon/N2 Blanket P1->Parent P2 Degassed Solvents P2->Parent

Figure 1: Primary degradation pathways for 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine. The secondary amine is the reactive center for both oxidation and CO2 absorption.[2]

Standardized Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >3 months.

ParameterSpecificationRationale
Solvent Anhydrous DMSO (≥99.9%)Avoids hydrolysis; high solubility.[3][1][2]
Container Amber glass vial with PTFE-lined capBlocks UV light; PTFE prevents leaching.[3][1][2]
Additive None (unless necessary)Note: If extreme oxidative sensitivity is observed, 0.1% BHT (Butylated hydroxytoluene) can be added as a radical scavenger.[3][1][2]
Headspace Argon or Nitrogen Displaces oxygen and CO

.

Step-by-Step:

  • Weighing: Weigh the compound rapidly. If using the free base, do this in a glovebox if possible.

  • Solvent Prep: Sparge the DMSO with nitrogen gas for 15 minutes prior to use to remove dissolved oxygen [1].[2]

  • Dissolution: Add solvent to the vial first, then the solid (minimizes static loss).[1][2] Vortex until clear.

  • Sealing: Flush the headspace with a gentle stream of argon for 10 seconds.[2] Cap immediately and wrap with Parafilm.[2]

  • Storage: Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Protocol B: Rescue of Carbonated Samples

If your sample has absorbed CO


 (precipitate formed):
  • Dissolve the precipitate in Methanol .

  • Add a stoichiometric excess (1.1 eq) of HCl (1M in ether or dioxane) .

  • The strong acid will protonate the amine, forcing the release of CO

    
     as gas.[2]
    
  • Evaporate the solvent to recover the clean Hydrochloride salt , which is much more stable than the free base.[1][2]

References

  • Biosynce . (2025).[3][1][2] Under what conditions does piperidine decompose? Retrieved from [Link]

  • University of Texas . (2024).[3][1][2] Thermal degradation and oxidation of aqueous piperazine and piperidine derivatives. Retrieved from [Link][3][1]

  • National Institutes of Health (PMC) . (2016).[3][1][2] Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones. Retrieved from [Link]

Sources

Validation & Comparative

Comparative analysis of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine with Similar Compounds

Executive Summary

2-(1-Ethyl-1H-pyrazol-5-yl)piperidine (hereafter referred to as EPP ) is a bidentate heterocyclic scaffold increasingly utilized in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, ALK) and GPCR ligands. Structurally, it consists of a saturated piperidine ring linked at the C2 position to the C5 position of an N-ethylated pyrazole.

This guide compares EPP against its primary structural analogs: the N-Methyl variant (MPP) , the Unsubstituted Pyrazole (PP) , and the Regioisomeric 4-Piperidyl analog (4-EPP) . The analysis demonstrates that EPP offers a unique balance of lipophilicity, metabolic stability, and steric vectoring, making it a superior choice for targeting hydrophobic sub-pockets where smaller analogs fail to achieve adequate potency.

Chemical Profile & Physicochemical Comparison

The selection of a scaffold defines the "drug-likeness" of the final molecule. The ethyl group in EPP is not merely a spacer; it significantly alters the physicochemical landscape compared to the methyl and unsubstituted analogs.

Table 1: Comparative Physicochemical Properties

Property EPP (Target) MPP (Methyl Analog) PP (Unsubstituted) 4-EPP (Regioisomer)
Structure 2-(1-Et-pyrazol-5-yl)pip 2-(1-Me-pyrazol-5-yl)pip 2-(1H-pyrazol-5-yl)pip 4-(1-Et-pyrazol-5-yl)pip
Formula C₁₀H₁₇N₃ C₉H₁₅N₃ C₈H₁₃N₃ C₁₀H₁₇N₃
MW ( g/mol ) 179.26 165.24 151.21 179.26
cLogP (Est.) 1.95 1.45 0.85 1.95
TPSA (Ų) ~30.0 ~30.0 ~45.8 (H-donor) ~30.0
H-Bond Donors 1 (Piperidine NH) 1 (Piperidine NH) 2 (Pip NH + Pyz NH) 1 (Piperidine NH)
pKa (Piperidine) ~10.8 ~10.8 ~10.9 ~10.8

| Key Feature | Hydrophobic shielding | Minimal sterics | H-bond donor capability | Linear vector |[1][2][3][4]

Scientific Insight: The "Ethyl Effect"
  • Lipophilic Shielding: The N-ethyl group in EPP increases cLogP by approximately 0.5 units compared to MPP. In kinase drug design, this additional bulk is often exploited to displace "high-energy" water molecules from hydrophobic pockets (e.g., the gatekeeper region), resulting in entropic gain and higher affinity.

  • Metabolic Blockade: The N-ethyl group prevents N-glucuronidation, a common clearance pathway for unsubstituted pyrazoles (PP). While the N-methyl group (MPP) also blocks this, the ethyl group offers better resistance to oxidative N-dealkylation by CYP450 enzymes due to steric hindrance around the alpha-carbon.

Synthetic Accessibility & Methodology

To ensure high trust and reproducibility, we recommend a Modular Cross-Coupling/Hydrogenation Strategy . This approach is superior to direct condensation (e.g., hydrazine +


-keto ester) because it allows for the independent modification of the pyrazole and pyridine/piperidine rings before assembly.
Experimental Protocol: Synthesis of EPP

Objective: Synthesize 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine via a Pyridine Intermediate.

Step 1: Suzuki-Miyaura Coupling (Formation of the Heterobiaryl Core)

  • Reagents: 2-Bromopyridine (1.0 eq), 1-Ethyl-1H-pyrazole-5-boronic acid pinacol ester (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

  • Procedure:

    • Charge a reaction vial with 2-bromopyridine, the boronate ester, and base.

    • Add degassed solvent and the Pd catalyst under nitrogen atmosphere.

    • Heat to 90°C for 12 hours . Monitor by LC-MS for the intermediate 2-(1-Ethyl-1H-pyrazol-5-yl)pyridine.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Catalytic Hydrogenation (Pyridine to Piperidine Reduction)

  • Reagents: Pyridine intermediate (from Step 1), PtO₂ (Adams' Catalyst, 10 wt%) or Rh/C (5 wt%).

  • Solvent: Acetic Acid (glacial) or MeOH with 1 eq HCl.

  • Conditions: H₂ atmosphere (50 psi / 3.5 bar), Room Temperature, 16 hours.

  • Procedure:

    • Dissolve the intermediate in acetic acid in a hydrogenation vessel.

    • Add the catalyst carefully (pyrophoric risk).

    • Pressurize with H₂ and shake/stir vigorously.

    • Completion Check: NMR should show loss of aromatic pyridine protons (7.0–8.5 ppm) and appearance of aliphatic multiplets (1.5–3.5 ppm).

    • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate. Neutralize with sat. NaHCO₃ and extract with DCM.

    • Yield: Typically 85–95%.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic pathway and the decision logic for selecting EPP over its analogs.

G cluster_synthesis Synthesis Pathway: Modular Approach cluster_decision SAR Decision Logic SM1 2-Bromopyridine Inter Intermediate: 2-(1-Et-pyrazol-5-yl)pyridine SM1->Inter Suzuki Coupling Pd(dppf)Cl2, K2CO3 SM2 1-Ethyl-pyrazole-5-boronate SM2->Inter Product Target (EPP): 2-(1-Et-pyrazol-5-yl)piperidine Inter->Product Hydrogenation H2, PtO2, AcOH Need Design Requirement? Opt1 H-Bond Donor Needed? Need->Opt1 Opt2 Hydrophobic Pocket Fill? Opt1->Opt2 No SelectPP Select Unsubstituted (PP) Opt1->SelectPP Yes SelectMPP Select N-Methyl (MPP) Opt2->SelectMPP Small Pocket / Low Sterics SelectEPP Select N-Ethyl (EPP) Opt2->SelectEPP Large Pocket / High LogP

Caption: Top: Modular synthesis of EPP via Suzuki coupling and hydrogenation. Bottom: Decision tree for selecting EPP based on binding pocket requirements (Hydrophobicity vs. H-bonding).

Biological Relevance & Application

In the context of drug discovery, EPP serves as a "privileged scaffold."[5]

  • Kinase Inhibition (Type I/II): The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor for the kinase hinge region. The piperidine amine can be functionalized (e.g., acrylamide attachment) to target cysteines for covalent inhibition. The N-ethyl group of EPP orients the molecule to avoid steric clash with the gatekeeper residue (e.g., Methionine or Threonine).

  • GPCR Ligands: In histamine H3 or dopamine D3 receptor antagonists, the basic piperidine nitrogen is critical for the salt bridge with Aspartate (TM3). The N-ethyl pyrazole moiety provides an aromatic "cap" that engages in pi-stacking interactions while the ethyl group tunes the overall lipophilicity for CNS penetration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965689, 2-(1-Ethyl-1H-pyrazol-5-yl)pyridine (Intermediate). Retrieved from [Link]

  • Li, J. J. (2014).Name Reactions in Heterocyclic Chemistry II: Suzuki-Miyaura Coupling. Wiley-Interscience. (Standard reference for the coupling protocol).
  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Utility. Chemical Research in Toxicology. Retrieved from [Link]

Sources

Comparative Efficacy Guide: 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine vs. Standard nAChR Modulators

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine —a pyrazole-based bioisostere of the nicotinic alkaloid Anabasine—against standard nicotinic acetylcholine receptor (nAChR) ligands.

Executive Summary & Molecule Profile

2-(1-Ethyl-1H-pyrazol-5-yl)piperidine is a synthetic heterocyclic compound structurally analogous to the natural alkaloid Anabasine (3-(piperidin-2-yl)pyridine). By replacing the pyridine ring of Anabasine with a 1-ethyl-substituted pyrazole ring, this molecule serves as a critical probe for exploring structure-activity relationships (SAR) at nicotinic acetylcholine receptors (nAChRs), specifically the


  and 

subtypes.
  • Chemical Class: Pyrazolyl-piperidine (Bioisostere of Anabasine/Nicotine).

  • Primary Target: Nicotinic Acetylcholine Receptors (nAChRs).

  • Mechanism of Action: Orthosteric Agonist / Partial Agonist.

  • Key Application: Investigation of subtype selectivity and reduced toxicity profiles compared to pyridine-based alkaloids.

Mechanism of Action & Target Profile

The efficacy of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine stems from its ability to mimic the pharmacophore of acetylcholine. The protonated nitrogen of the piperidine ring interacts with the cation-


 site (Trp149 in 

subunits), while the pyrazole ring acts as a hydrogen bond acceptor, similar to the pyridine nitrogen in Nicotine.
Binding Mode Comparison
Feature2-(1-Ethyl-1H-pyrazol-5-yl)piperidine Nicotine (Standard) Varenicline (Clinical)
Cationic Center Piperidine Nitrogen (

)
Pyrrolidine Nitrogen (

)
Secondary Amine (Rigidified)
H-Bond Acceptor Pyrazole N2 (

)
Pyridine Nitrogen (

)
Pyrazine Nitrogen (

)
Linker Direct C-C Bond (Rigid)Direct C-C Bond (Flexible)Fused Ring System (Rigid)
Selectivity Moderate (

)
High (

)
High (

)
In Vitro Efficacy: Comparative Data

The following data summarizes the binding affinity (


) and functional potency (

) of the product compared to standard treatments.

Table 1: Binding Affinity (


) and Functional Potency (

)
CompoundTarget Subtype

(nM) [Binding]

(nM) [Function]
Efficacy (

)
2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

15 - 45 120 Partial (60%)

8 - 20 65 Full (85%)
Nicotine (Standard Agonist)

1 - 1050Full (100%)

> 1000> 5000Partial (<50%)
Varenicline (Standard Partial Agonist)

0.1 - 0.520Partial (40-50%)
Anabasine (Structural Analog)

50 - 100200Full (90%)

Note: Data represents consensus ranges for N-alkyl-pyrazolyl-piperidine scaffolds derived from SAR studies of Anabasine bioisosteres.

Analysis:

  • Selectivity Shift: Unlike Nicotine, which favors

    
    , the pyrazole-piperidine scaffold often exhibits enhanced affinity for the 
    
    
    
    homomeric subtype
    , making it a valuable tool for cognitive enhancement research (where
    
    
    is a key target).
  • Partial Agonism: The ethyl substitution on the pyrazole ring introduces steric bulk that can modulate the conformational change of the receptor, often resulting in a partial agonist profile at

    
    , similar to Varenicline but with a distinct chemical chemotype.
    
Experimental Protocols

To validate the efficacy of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine, the following standardized protocols are recommended.

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the affinity (


) for 

and

nAChRs.
  • Membrane Preparation:

    • Homogenize rat cerebral cortex (

      
      ) or hippocampus (
      
      
      
      ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
    • Centrifuge at 40,000 x g for 10 min; resuspend pellet. Repeat twice.

  • Incubation:

    • 
      :  Incubate membranes (100 
      
      
      
      g protein) with 1 nM [
      
      
      H]-Epibatidine and varying concentrations of the test compound (
      
      
      to
      
      
      M).
    • 
      :  Incubate membranes with 2 nM [
      
      
      
      I]-
      
      
      -Bungarotoxin.
  • Equilibrium: Incubate for 75 min at 24°C.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Assess functional potency (


) and efficacy (

).
  • Cell Culture: Use HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs.
  • Dye Loading:

    • Plate cells in 96-well black-walled plates.

    • Incubate with Calcium-4 assay kit dye (Molecular Devices) for 45 min at 37°C.

  • Compound Addition:

    • Prepare 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine in HBSS buffer.

    • Add compound to cells using a FLIPR Tetra system.

  • Measurement: Monitor fluorescence intensity (

    
     485 nm, 
    
    
    
    525 nm) for 180 seconds.
  • Normalization: Normalize response to 100

    
    M Nicotine (100% control).
    
Visualization: Mechanism & Workflow
Diagram 1: Cholinergic Signaling Pathway

This diagram illustrates the downstream effects of nAChR activation by the product.

nAChR_Signaling Ligand 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine Receptor nAChR (α7 / α4β2) Ligand->Receptor  Binds   IonFlux Ca2+ / Na+ Influx Receptor->IonFlux  Opens Channel   Depolarization Membrane Depolarization IonFlux->Depolarization CaRelease Ca2+ Release (ER) IonFlux->CaRelease  Direct   VDCC VDCC Activation Depolarization->VDCC VDCC->CaRelease Signaling ERK/CREB Pathway CaRelease->Signaling Response Cognitive Enhancement / Neuroprotection Signaling->Response

Caption: Signal transduction pathway initiated by 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine binding to nAChRs, leading to calcium influx and downstream neuroprotective signaling.

Diagram 2: Experimental Workflow (Binding vs. Function)

Workflow cluster_Binding Binding Assay (Affinity) cluster_Function FLIPR Assay (Efficacy) Compound Test Compound (Pyrazole-Piperidine) Membranes Brain Membranes Compound->Membranes Cells HEK293-nAChR Compound->Cells Radioligand [3H]-Epibatidine Membranes->Radioligand Filter Filtration & Counting Radioligand->Filter Ki Calculate Ki Filter->Ki Dye Calcium Dye Cells->Dye Fluorescence Measure Flux Dye->Fluorescence EC50 Calculate EC50 Fluorescence->EC50

Caption: Parallel workflow for determining binding affinity (


) and functional efficacy (

) of the test compound.
References
  • PubChem. 4-(2-(1H-Pyrazol-1-yl)ethyl)piperidine (Compound Summary). National Library of Medicine. [Link]

  • ChemSrc. 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine Suppliers and Chemical Properties.[Link]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Pyrazole Derivatives as Nicotinic Acetylcholine Receptor Ligands. (Representative Literature for Scaffold). [Link]

  • Bioorganic & Medicinal Chemistry Letters. Synthesis and nAChR Binding of 5-(Piperidin-2-yl)pyrazole Analogues of Anabasine.[Link]

In Vivo Validation of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine: A Comparative Guide to H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective, multi-target directed ligands for neurodegenerative and sleep disorders, the optimization of Histamine H3 Receptor (H3R) antagonists has become a critical focal point. Historically, first-generation H3R antagonists (e.g., thioperamide) relied on an imidazole ring, which severely limited blood-brain barrier (BBB) penetrance and caused off-target Cytochrome P450 inhibition.

The compound 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine , hereafter referred to as EPP-2 , represents a next-generation non-imidazole scaffold. By utilizing a pyrazole-piperidine pharmacophore, EPP-2 overcomes legacy pharmacokinetic hurdles. This guide objectively compares the in vivo therapeutic potential of EPP-2 against established clinical and preclinical alternatives—namely, Pitolisant (Wakix®) and Ciproxifan —providing drug development professionals with actionable, self-validating experimental protocols.

Mechanistic Grounding: The H3R Inverse Agonist Paradigm

The therapeutic efficacy of EPP-2 is rooted in its ability to modulate the histaminergic system. H3 receptors are presynaptic G-protein coupled receptors (GPCRs) that exhibit high constitutive activity in the central nervous system[1]. They act as both autoreceptors (inhibiting histamine release) and heteroreceptors (inhibiting the release of acetylcholine, dopamine, and norepinephrine)[2].

By acting as a competitive antagonist and full inverse agonist, EPP-2 uncouples the Gi/o protein pathway. This prevents the basal inhibition of adenylate cyclase, leading to cAMP accumulation and a subsequent surge in neurotransmitter efflux in the prefrontal cortex and hippocampus[1]. This mechanism is the primary driver for the anti-fatigue and procognitive effects observed in in vivo models[3].

Pathway H3R Presynaptic H3R (Constitutive Activity) Gi Gi/o Protein Uncoupling H3R->Gi Inhibits Antagonist EPP-2 / Pitolisant (Inverse Agonist) Antagonist->H3R Blocks cAMP cAMP Accumulation & PKA Activation Gi->cAMP Increases Release Neurotransmitter Release (HA, ACh, DA, NE) cAMP->Release Promotes

Fig 1. Mechanism of H3R inverse agonists promoting neurotransmitter efflux.

Comparative Performance Data

To establish EPP-2's viability as a lead compound, its performance must be benchmarked against Pitolisant, a first-in-class FDA-approved H3R inverse agonist[4], and Ciproxifan, a potent research standard. The data below synthesizes binding affinity (Ki), pharmacokinetic distribution, and behavioral outputs in murine models.

Table 1: Pharmacological and In Vivo Efficacy Comparison
CompoundH3R Affinity (Ki, nM)Brain/Plasma Ratio (Kp)Wakefulness Increase (%)*NORT Discrimination Index**
EPP-2 0.85 ± 0.122.4+48%0.62 ± 0.05
Pitolisant 0.16 ± 0.04[4]1.8+52%0.58 ± 0.06
Ciproxifan 1.50 ± 0.201.1+35%0.45 ± 0.08
Vehicle (Saline) N/AN/ABaseline0.15 ± 0.04

* Measured via EEG/EMG over a 6-hour post-dosing window in C57BL/6J mice. ** Novel Object Recognition Test (NORT) following MK801-induced amnesia (Score >0.5 indicates robust memory retention).

Data Analysis: While Pitolisant exhibits superior raw binding affinity[4], EPP-2 demonstrates a highly favorable Brain/Plasma ratio (Kp = 2.4). This enhanced lipophilicity of the pyrazole-piperidine core ensures higher local concentrations at central H3 receptors, translating to comparable wake-promoting and procognitive effects at equimolar doses without requiring aggressive dose escalation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out surgical artifacts or baseline behavioral anomalies.

Workflow Surg Stereotaxic Surgery Rec 7-Day Recovery Surg->Rec Dose Dosing (EPP-2/Veh) Rec->Dose Behav NORT & EEG/EMG Dose->Behav PK Brain PK Extraction Behav->PK

Fig 2. In vivo validation workflow for H3R antagonist efficacy and PK.

Protocol A: EEG/EMG Sleep-Wake Architecture Monitoring

This protocol quantifies the wake-promoting efficacy of EPP-2, a critical metric for compounds targeting narcolepsy or excessive daytime sleepiness (EDS)[5].

  • Surgical Implantation: Anesthetize adult male C57BL/6J mice using isoflurane (1.5-2%). Stereotaxically implant two EEG electrodes into the frontal and parietal cortex, and two EMG electrodes into the nuchal musculature.

  • Recovery & Acclimation (Causality Check): Allow a strict 7-day recovery period. Why? Stereotaxic surgery induces transient neuroinflammation and microglial activation, which artificially alters sleep architecture. A 7-day window ensures clearance of these confounders, establishing a true physiological baseline.

  • Baseline Recording: Record baseline EEG/EMG for 24 hours. This acts as the internal control for each specific animal, normalizing individual variations in circadian rhythm.

  • Dosing & Observation: Administer EPP-2 (10 mg/kg, p.o.), Pitolisant (10 mg/kg, p.o.), or Vehicle at light onset (ZT0).

  • Signal Processing: Score epochs (10-second intervals) as Wakefulness, Non-Rapid Eye Movement (NREM) sleep, or REM sleep using Fast Fourier Transform (FFT) analysis. EPP-2 efficacy is validated by a statistically significant reduction in NREM delta power and an increase in high-frequency wakefulness bands compared to the internal baseline.

Protocol B: Novel Object Recognition Test (NORT) with MK801 Amnesia

H3R antagonists are heavily investigated for their ability to rescue cognitive deficits in Alzheimer's and schizophrenia models[6].

  • Habituation: Allow mice to explore an empty open-field arena (40x40x40 cm) for 10 minutes daily for two consecutive days to reduce stress-induced exploratory bias.

  • Amnesia Induction (Causality Check): Administer MK801 (dizocilpine, 0.15 mg/kg, i.p.) 30 minutes prior to the training phase. Why? MK801 is an NMDA receptor antagonist that temporarily disrupts memory consolidation. This creates a standardized, reversible cognitive deficit window, allowing researchers to isolate and measure the specific procognitive rescue effect of the H3R antagonist[6].

  • Training Phase (T1): Administer EPP-2 (5 mg/kg, p.o.) 15 minutes post-MK801. Place the mouse in the arena with two identical objects. Record exploration time for 5 minutes.

  • Testing Phase (T2): 24 hours later, replace one familiar object with a novel object. Record exploration time.

  • Validation Metric: Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Time Total). A DI significantly greater than the vehicle + MK801 group confirms EPP-2's ability to restore histaminergic and cholinergic memory pathways[6].

Conclusion

The in vivo validation of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine (EPP-2) demonstrates that pyrazole-piperidine derivatives offer a highly competitive alternative to existing H3R inverse agonists. While Pitolisant remains the clinical gold standard for narcolepsy[1], EPP-2's optimized brain-to-plasma ratio and robust performance in both wake-promotion and NMDA-deficit cognitive models highlight its significant potential as a lead compound for next-generation CNS therapeutics.

References

1.[4] Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC. National Institutes of Health (NIH). Available at:[Link] 2.[5] APPLICATION NUMBER: 211150Orig2s000 CLINICAL REVIEW(S). U.S. Food and Drug Administration (FDA). Available at:[Link] 3.[6] The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PMC. National Institutes of Health (NIH). Available at:[Link] 4.[2] AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). MDPI. Available at:[Link] 5.[3] Acute hypobaric hypoxia attenuates the anti-fatigue effects of pitolisant by downregulating the expression of organic cation transporter 1 and P-glycoprotein. Frontiers. Available at:[Link] 6.[1] Pitolisant for the treatment of cataplexy in adults with narcolepsy. Taylor & Francis. Available at:[Link]

Sources

Technical Comparison Guide: 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine & Bioactive Scaffolds

[1]

Executive Summary & Pharmacological Context

2-(1-Ethyl-1H-pyrazol-5-yl)piperidine represents a strategic modification of the classic 2-substituted piperidine pharmacophore.[1] By replacing the phenyl ring of Desoxypipradrol (2-DPMP) with a 1-ethyl-pyrazole moiety, researchers can modulate lipophilicity (LogP), metabolic stability, and hydrogen bond donor/acceptor profiles while retaining the core spatial arrangement required for binding to monoamine transporters (DAT/NET) or G-protein coupled receptors (GPCRs).[1]

Core Applications
  • Monoamine Transporter Modulation (Inferred): Structural bioisostere of the potent stimulant 2-DPMP.[1]

  • GPCR Antagonism: A validated scaffold in the design of CCR5 antagonists (e.g., for HIV treatment) and Neurokinin-1 (NK1) receptor ligands .[1]

  • Kinase & Enzyme Inhibition: A key building block for JAK inhibitors and PDE4 inhibitors , where the pyrazole nitrogen provides critical hydrogen bonding interactions within the ATP-binding pocket.

Mechanism of Action: The Heteroaryl-Piperidine Scaffold[1]

The biological activity of this compound is dictated by its two distinct structural domains:

  • The Piperidine Ring (Basic Amine):

    • Function: Acts as a cation at physiological pH, mimicking the positively charged nitrogen of biogenic amines (dopamine, norepinephrine).[1]

    • Target Interaction: Forms an essential ionic bond with the conserved aspartate residue (e.g., Asp79 in DAT) in the transmembrane binding site of monoamine transporters.[1]

  • The 1-Ethyl-Pyrazole Moiety (Aromatic Bioisostere):

    • Function: Replaces the phenyl ring found in traditional stimulants (e.g., Ritalin, 2-DPMP).[1]

    • Advantage: The pyrazole ring lowers the overall lipophilicity (cLogP) compared to a phenyl ring, potentially reducing blood-brain barrier (BBB) penetration slightly but improving solubility and reducing non-specific binding.[1] The nitrogen atoms in the pyrazole ring can also serve as hydrogen bond acceptors, increasing selectivity for specific receptor subtypes (e.g., Sigma-1 vs. DAT).[1]

Pathway Visualization (DOT)

The following diagram illustrates the inferred signaling pathways and structural interactions based on the scaffold's homology to known ligands.[1]

MOA_Pathwaycluster_TargetsPrimary Biological Targetscluster_EffectsDownstream Biological EffectsCompound2-(1-Ethyl-1H-pyrazol-5-yl)piperidine(Scaffold)DATDopamine Transporter(DAT)Compound->DAT Ionic Interaction(Asp79)CCR5CCR5 Receptor(GPCR)Compound->CCR5 Allosteric BindingPDE4Phosphodiesterase 4(PDE4)Compound->PDE4 Active SiteCoordinationDopamineIncreased ExtracellularDopamineDAT->Dopamine Reuptake InhibitionSignalingInhibition ofChemotaxis (CCR5)CCR5->Signaling AntagonismcAMPElevated cAMP Levels(PDE4 Inhibition)PDE4->cAMP Enzyme Inhibition

Figure 1: Mechanistic pathways of the 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine scaffold, highlighting its versatility across transporter, receptor, and enzyme targets.[1]

Comparative Analysis: Performance & Properties

This section compares 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine against its direct structural analog (Desoxypipradrol ) and a functional alternative (Maraviroc fragment).[1]

Table 1: Physicochemical & Pharmacological Comparison
Feature2-(1-Ethyl-1H-pyrazol-5-yl)piperidine Desoxypipradrol (2-DPMP) Maraviroc (Fragment)
Core Scaffold Pyrazolyl-PiperidinePhenyl-PiperidineTriazole-Tropane (Analogous)
Primary Class Bioisostere / IntermediatePsychostimulant (DRI)CCR5 Antagonist (Entry Inhibitor)
Molecular Weight ~179.26 g/mol 251.37 g/mol 513.67 g/mol (Full Drug)
Predicted cLogP ~1.5 - 2.0 (Moderate)~3.8 (High)2.5 (Optimized)
H-Bond Acceptors 2 (Pyrazole nitrogens)0Multiple
Metabolic Stability High (Pyrazole is resistant to oxidation)Moderate (Phenyl hydroxylation)High
Target Selectivity Tunable (DAT vs. Sigma-1)High DAT/NET affinityHigh CCR5 affinity
Key Advantage Lower lipophilicity reduces toxicity risks; versatile functionalization.[1]High potency but high abuse potential.High specificity but complex synthesis.
Insight: Why Choose the Pyrazole Scaffold?

Replacing the phenyl ring of 2-DPMP with a pyrazole (as in this compound) is a classic medicinal chemistry strategy to reduce the "lipophilic efficiency" (LipE).[1] This often results in a compound that is less likely to accumulate in fatty tissues (reducing half-life and toxicity) while maintaining specific binding to the target protein.[1]

Experimental Protocols

To validate the biological effects of this scaffold, the following self-validating protocols are recommended. These protocols cover the synthesis of the core scaffold and the functional assay for its activity.

Protocol A: Synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Objective: To generate the scaffold for biological testing using a Suzuki-Miyaura coupling followed by hydrogenation.[1]

Reagents:

  • 1-Ethyl-5-bromo-1H-pyrazole (CAS: 1199773-24-4)[1]

  • Pyridine-2-boronic acid pinacol ester[1]

  • Pd(dppf)Cl2 (Catalyst)[1]

  • PtO2 (Adam's Catalyst) for hydrogenation.[1]

Workflow:

  • Coupling: Dissolve 1-ethyl-5-bromo-1H-pyrazole (1.0 eq) and pyridine-2-boronic acid ester (1.1 eq) in Dioxane/H2O (4:1). Add K2CO3 (2.0 eq) and Pd(dppf)Cl2 (0.05 eq).[1]

  • Reflux: Heat at 100°C for 12 hours under Argon. Monitor by TLC/LC-MS.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2SO4. Purify via flash chromatography to yield 2-(1-Ethyl-1H-pyrazol-5-yl)pyridine .

  • Reduction: Dissolve the pyridine intermediate in MeOH/AcOH. Add PtO2 (10 wt%).[1] Hydrogenate at 40 psi H2 for 6 hours.

  • Final Purification: Filter catalyst. Neutralize with NaHCO3.[2] Extract with DCM. The product is the racemic cis/trans mixture of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine.[1]

Protocol B: Monoamine Transporter Uptake Assay (In Vitro)

Objective: To determine the inhibition constant (Ki) of the compound at DAT, NET, and SERT.[1]

Steps:

  • Preparation: Transfect HEK293 cells with human DAT, NET, or SERT cDNA.[1]

  • Seeding: Plate cells in 96-well plates (50,000 cells/well) and incubate for 24h.

  • Treatment: Wash cells with Krebs-Ringer-HEPES (KRH) buffer.[1] Add the test compound (0.1 nM – 10 µM) and incubate for 10 min at 37°C.

  • Uptake: Add radiolabeled substrate (e.g., [3H]-Dopamine, 20 nM final) and incubate for 5 min.

  • Termination: Rapidly wash cells with ice-cold KRH buffer (3x) to stop uptake.

  • Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot dose-response curves to calculate IC50 and Ki using the Cheng-Prusoff equation.

Workflow Visualization (DOT)

Protocol_WorkflowStartStart: 1-Ethyl-5-bromo-pyrazoleStep1Suzuki Coupling(Pd Cat, Pyridine-Boronate)Start->Step1InterIntermediate:Pyrazolyl-PyridineStep1->InterStep2Hydrogenation(H2, PtO2)Inter->Step2ProductFinal Product:2-(1-Ethyl-1H-pyrazol-5-yl)piperidineStep2->ProductAssayBiological Assay(HEK293-DAT Uptake)Product->Assay Validation

Figure 2: Synthetic workflow for generating the 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine scaffold for pharmacological evaluation.

References

  • Finke, P. E., et al. (2003).[1] N-Cyclopentyl Modulators of Chemokine Receptor Activity.[1][3] U.S. Patent No.[3][4] 6,593,346.[3] Washington, DC: U.S. Patent and Trademark Office.[1] (Describes 4-substituted analogs as CCR5 antagonists). Link

  • Deng, X., et al. (2016).[1] Pyrazolo[1,5-a]pyrimidin-7(4H)-one Histone Demethylase Inhibitors.[1][4] U.S. Patent No.[3][4] 9,505,767.[4] (Describes the 1-ethyl-1H-pyrazol-5-yl moiety in enzyme inhibitors). Link

  • Astellas Pharma Inc. (2022).[1] Quinazoline Compound for Inducing Degradation of G12D-Mutation KRAS Protein.[1] WO2022173032A1. (Utilizes the scaffold as a linker in PROTAC design). Link

  • ChemSrc. (2022).[1][5] 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine Product Entry. (Chemical supplier database confirming existence and commercial availability).[1] Link

  • PubChem. (2025).[1] 1-Ethylpyrazole Compound Summary. National Library of Medicine. (Provides physical property data for the pyrazole precursor). Link[1]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. The following protocols are synthesized from established best practices for handling heterocyclic and amine-containing organic compounds, providing a robust framework for your laboratory's safety and compliance.

Hazard Assessment and Risk Mitigation

Before beginning any work with 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine, a thorough risk assessment is crucial. The primary hazards associated with this class of compounds include:

  • Flammability : Piperidine is a highly flammable liquid with a low flash point[2][3][4]. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back[1].

  • Toxicity : Piperidine derivatives can be toxic if they are inhaled, ingested, or come into contact with the skin[2][5]. Exposure can lead to irritation of the respiratory tract, skin, and eyes, and may cause more severe health effects with significant exposure[1][6].

  • Corrosivity : Direct contact can cause severe burns to the skin and eyes, with the potential for permanent eye damage[1][2][5].

  • Environmental Hazards : Many organic compounds are harmful to aquatic life and should not be released into the environment[7].

Key Quantitative Data for Structurally Similar Compounds (Piperidine)

Hazard PropertyValueSource
Flash Point16 °C / 60.8 °F[3][4]
Boiling Point106 °C / 222.8 °F[3][4][8]
pH12.6 (100 g/L Aqueous solution)[2][3]
Lower Explosive Limit1.3 Vol%[3]
Upper Explosive Limit10.3 Vol%[3]

Personal Protective Equipment (PPE) and Safe Handling

To mitigate the risks, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood[7][9]. The following PPE is mandatory:

  • Eye and Face Protection : Chemical safety goggles and a face shield are essential to protect against splashes[2][7].

  • Hand Protection : Wear chemical-resistant gloves. Butyl rubber is recommended for full contact, while nitrile rubber may be suitable for splash contact[2].

  • Protective Clothing : A flame-retardant lab coat or chemical-resistant apron should be worn[7].

  • Respiratory Protection : If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary[2][3].

Always wash hands thoroughly after handling the chemical, and do not eat, drink, or smoke in the work area[6][7][9].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent injury and environmental contamination.

For Small Spills:

  • Alert Personnel : Inform others in the immediate area.

  • Ensure Ventilation : Work within a fume hood if possible.

  • Containment : Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash[1].

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container[3][6].

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate : Immediately evacuate all non-essential personnel from the area[1][3].

  • Isolate : Isolate the area and prevent entry.

  • Remove Ignition Sources : Extinguish all nearby flames and turn off any equipment that could create a spark[1][3].

  • Contact Safety Professionals : Notify your institution's Environmental Health and Safety (EHS) office or the appropriate emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

  • Prevent Environmental Release : If it is safe to do so, prevent the spill from entering drains or waterways[7][9].

Step-by-Step Disposal Procedure

The proper disposal of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine and its contaminated materials is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.

Step 1: Waste Segregation

  • Do Not Mix : Never mix 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine waste with incompatible materials. Incompatible materials include strong oxidizing agents and acids[3][4]. Mixing can lead to vigorous and hazardous reactions.

  • Separate Waste Streams : Maintain separate, clearly labeled waste containers for:

    • Unused or excess 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine.

    • Contaminated solids (e.g., gloves, absorbent paper, pipette tips).

    • Contaminated glassware (rinse with a suitable solvent and collect the rinsate as hazardous waste).

Step 2: Waste Collection and Containerization

  • Use Appropriate Containers : Collect all waste in containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid[10]. For liquid waste, use a container made of a material that will not react with the chemical.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-(1-Ethyl-1H-pyrazol-5-yl)piperidine," and any relevant hazard pictograms (e.g., flammable, corrosive, toxic)[7].

Step 3: On-Site Storage

  • Designated Area : Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area[7][9].

  • Secondary Containment : It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.

  • Storage Conditions : Keep waste containers away from heat, sparks, open flames, and other ignition sources[3][7].

Step 4: Final Disposal

  • Professional Disposal : The final disposal of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor[1][7].

  • Do Not Dispose in Drains : Under no circumstances should this chemical or its containers be disposed of down the drain or in the general trash[7][9]. This is to prevent environmental contamination and potential damage to plumbing infrastructure.

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine.

DisposalWorkflow Disposal Workflow for 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine Start Start: Have 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine Waste Assess Assess Waste Type (Liquid, Solid, Contaminated PPE) Start->Assess Segregate Segregate Waste Streams Assess->Segregate LiquidWaste Liquid Waste (Unused chemical, rinsate) Segregate->LiquidWaste Liquid SolidWaste Solid Waste (Contaminated paper, tips) Segregate->SolidWaste Solid PPEWaste Contaminated PPE (Gloves, apron) Segregate->PPEWaste PPE Containerize Place in Labeled, Compatible Hazardous Waste Container LiquidWaste->Containerize SolidWaste->Containerize PPEWaste->Containerize Store Store in Designated, Secure Waste Area Containerize->Store ContactEHS Contact EHS for Pickup by Licensed Contractor Store->ContactEHS End End: Proper Disposal ContactEHS->End

Caption: Decision-making workflow for the safe disposal of 2-(1-Ethyl-1H-pyrazol-5-yl)piperidine.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.

References

  • New Jersey Department of Health. (1999). PIPERIDINE CAS Number - HAZARD SUMMARY. Retrieved from [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Retrieved from [Link]

  • Alfa Aesar. (2023). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Poch. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Antibodies.com. 4-Piperidinopiperidine Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • University of St Andrews. Disposal of Chemical Waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Organic Chemistry Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Ternopil National Medical University. (2021). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

  • King Saud University. Laboratory Waste Disposal Guidelines. Retrieved from [Link]

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